molecular formula C38H52CaN2O8 B7908054 Mitiglinide

Mitiglinide

Katalognummer: B7908054
Molekulargewicht: 704.9 g/mol
InChI-Schlüssel: QEVLNUAVAONTEW-YNVYZRHSSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Mitiglinide is a fast-acting, non-sulfonylurea insulin secretagogue belonging to the meglitinide class, primarily used in research focused on type 2 diabetes mellitus . Its core research value lies in its high selectivity for sulfonylurea receptor 1 (SUR1) on pancreatic β-cells, which is significantly greater than that of other glinides like repaglinide and nateglinide . The mechanism of action involves binding to and closing ATP-sensitive potassium (KATP) channels on pancreatic β-cells. This action induces membrane depolarization, leading to calcium influx and the subsequent stimulation of rapid, short-lasting insulin secretion, effectively mimicking the early-phase insulin release observed in non-diabetic individuals . This makes it a valuable tool for studying postprandial glucose control and β-cell physiology . This compound demonstrates rapid absorption and a short half-life of approximately 1.2 hours, making its insulinotropic effects transient and reducing the risk of prolonged hypoglycemia in research models . Studies have explored its efficacy and safety profile, both as a monotherapy and in combination with other antidiabetic agents like metformin, showing significant reductions in HbA1c, fasting plasma glucose, and postprandial glucose levels . Furthermore, research indicates that this compound's high selectivity for SUR1 may preserve cardioprotective effects in ischemic preconditioning models, unlike non-selective sulfonylureas, presenting a significant area of investigative interest . This compound is also used in studies examining its potential to reduce postprandial oxidative stress and inflammatory markers, providing insights into the link between hyperglycemia and cardiovascular complications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

calcium;4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/q;;+2;;/p-2/t2*15-,16+,17?;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVLNUAVAONTEW-YNVYZRHSSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2CN(C[C@H]2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CC[C@H]2CN(C[C@H]2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52CaN2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Mitiglinide on the Kir6.2/SUR1 Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitiglinide (B115668), a rapid-acting insulin (B600854) secretagogue of the glinide class, exerts its therapeutic effect in type 2 diabetes by modulating the activity of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. This channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel 6.2 (Kir6.2) subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits. This compound selectively binds to the SUR1 subunit, initiating a cascade of events that culminates in insulin exocytosis. This guide provides a comprehensive technical overview of the molecular mechanism of this compound's action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.

Core Mechanism of Action

This compound's primary mechanism involves the inhibition of the Kir6.2/SUR1 K-ATP channel in pancreatic β-cells.[1][2][3][4] Under resting conditions, these channels are open, allowing potassium ion efflux and maintaining a hyperpolarized state of the cell membrane. By binding to the SUR1 subunit, this compound induces a conformational change that leads to the closure of the Kir6.2 pore.[4][5] This inhibition of potassium efflux results in membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of extracellular calcium. The subsequent rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing secretory granules.[1][4][6][7][8]

Binding Site and Selectivity

Cryo-electron microscopy studies have revealed that this compound binds to a site within the transmembrane domains of the SUR1 subunit, specifically within a common binding pocket for insulin secretagogues.[5] This binding site is located in the A-site of SUR1 and is surrounded by transmembrane helices TM7, TM8, TM16, and TM17.[5] this compound's interaction with SUR1 locks the receptor in an inward-facing conformation, which is non-conductive for potassium ions.[5]

This compound exhibits high selectivity for the pancreatic β-cell K-ATP channel (Kir6.2/SUR1) over channels found in cardiac and smooth muscle (Kir6.2/SUR2A and Kir6.2/SUR2B).[1][2][3][9] This selectivity is attributed to specific amino acid residues within the SUR1 binding pocket that differ from those in SUR2A and SUR2B, leading to a significantly higher binding affinity for SUR1.[5]

Quantitative Data

The interaction of this compound with the Kir6.2/SUR1 complex has been quantified through various electrophysiological and binding studies. The following tables summarize key quantitative data from the literature.

ParameterKir6.2/SUR1Kir6.2/SUR2AKir6.2/SUR2BCell SystemReference
IC50 (High-Affinity Site) 4 nM3 µM5 µMXenopus oocytes[1][3]
IC50 100 nM> 10 µM> 10 µMCOS-1 cells[2][10]
IC50 ([3H]glibenclamide displacement) 280 nM--COS-1 cells[2]
IC50 ([3H]-GBM displacement) 13 nM--HIT-15 cells[8]

Table 1: Inhibitory Concentrations (IC50) of this compound on Different K-ATP Channel Subtypes.

ParameterValueMethodReference
Hill Coefficient (Kir6.2/SUR1, high-affinity site) 0.7 ± 0.2Electrophysiology[1]
Percentage of Block (Kir6.2/SUR1, high-affinity site) 45 ± 3%Electrophysiology[1]

Table 2: Additional Pharmacodynamic Parameters of this compound on Kir6.2/SUR1 Channels.

Signaling Pathway and Experimental Workflow

This compound-Induced Insulin Secretion Pathway

The following diagram illustrates the signaling cascade initiated by this compound binding to the Kir6.2/SUR1 complex in a pancreatic β-cell.

Mitiglinide_Pathway cluster_cell Pancreatic β-cell This compound This compound SUR1 SUR1 This compound->SUR1 Binds K_ATP K-ATP Channel (Kir6.2/SUR1) Kir6_2 Kir6.2 Depolarization Membrane Depolarization K_ATP->Depolarization Closure leads to Membrane Cell Membrane Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Opens Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Caption: Signaling pathway of this compound-induced insulin secretion.

Experimental Workflow for Characterizing this compound's Effect

This diagram outlines a typical experimental workflow to investigate the effects of this compound on the Kir6.2/SUR1 channel.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Cell Culture (e.g., Xenopus oocytes, COS-1) B Transfection with Kir6.2 and SUR1 cDNA A->B C Electrophysiological Recording (Patch-Clamp) B->C D Binding Assay ([³H]glibenclamide displacement) B->D E Current Inhibition Analysis C->E G Binding Affinity (Ki) Calculation D->G F IC50 Determination E->F H Statistical Analysis F->H G->H

Caption: Workflow for studying this compound's action on K-ATP channels.

Experimental Protocols

Electrophysiological Analysis using Patch-Clamp

This protocol is a generalized procedure for recording K-ATP channel currents in a heterologous expression system.

Objective: To measure the inhibitory effect of this compound on Kir6.2/SUR1 channel currents.

Materials:

  • Cells: Xenopus oocytes or a mammalian cell line (e.g., COS-1, HEK293).

  • cDNA: Plasmids containing the coding sequences for Kir6.2 and SUR1.

  • Transfection Reagent: Appropriate for the chosen cell line.

  • Patch-Clamp Setup: Amplifier, micromanipulator, microscope, data acquisition system.

  • Borosilicate Glass Capillaries: For pulling micropipettes.

  • Solutions:

    • Bath Solution (extracellular): (in mM) 140 KCl, 10 HEPES, 1 EGTA; pH adjusted to 7.4 with KOH.

    • Pipette Solution (intracellular): (in mM) 140 KCl, 10 HEPES, 2 MgCl2; pH adjusted to 7.2 with KOH.

    • This compound Stock Solution: Prepared in DMSO and diluted to final concentrations in the pipette solution.

Procedure:

  • Cell Preparation: Co-transfect cells with Kir6.2 and SUR1 cDNA and culture for 24-48 hours to allow for protein expression.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the pipette solution. Fire-polish the tip.

  • Seal Formation: Approach a cell with the micropipette while applying slight positive pressure. Upon contact, release the pressure to form a high-resistance (GΩ) seal.

  • Configuration:

    • Inside-Out Patch: After forming a giga-seal, retract the pipette to excise a patch of membrane, exposing the intracellular face to the bath solution. This allows for the direct application of this compound to the intracellular side of the channel.

    • Whole-Cell: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical access to the entire cell.

  • Recording:

    • Hold the membrane potential at a constant voltage (e.g., -60 mV).

    • Record baseline K-ATP channel currents.

    • Perfuse the patch or cell with solutions containing increasing concentrations of this compound.

    • Record the steady-state current at each concentration.

  • Data Analysis:

    • Measure the amplitude of the current at each this compound concentration.

    • Normalize the current to the baseline current (in the absence of the drug).

    • Plot the normalized current as a function of this compound concentration and fit the data to the Hill equation to determine the IC50 and Hill coefficient.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the SUR1 subunit.

Objective: To determine the inhibitory constant (Ki) of this compound for the SUR1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparations: From cells expressing the Kir6.2/SUR1 complex.

  • Radioligand: [³H]glibenclamide.

  • Unlabeled Ligands: this compound and unlabeled glibenclamide.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Scintillation Counter and Vials.

  • Glass Fiber Filters.

Procedure:

  • Incubation: In a series of tubes, incubate the cell membrane preparations with a fixed concentration of [³H]glibenclamide and varying concentrations of unlabeled this compound.

  • Controls: Include tubes for total binding (only [³H]glibenclamide) and non-specific binding ( [³H]glibenclamide plus a high concentration of unlabeled glibenclamide).

  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 of this compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound's mechanism of action is a well-defined process centered on its high-affinity and selective binding to the SUR1 subunit of the pancreatic β-cell K-ATP channel. This interaction leads to channel closure, membrane depolarization, and ultimately, glucose-independent insulin secretion. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuances of this compound's pharmacology and to explore the development of novel therapeutics targeting the Kir6.2/SUR1 complex.

References

A Comprehensive Technical Guide to the Chemical Synthesis and Purification of Mitiglinide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical synthesis and purification of Mitiglinide (B115668), a rapid-acting insulin (B600854) secretagogue for the management of type 2 diabetes. This document outlines various synthetic strategies, detailed experimental protocols for key reactions, and methods for purification to achieve high-purity this compound calcium, the active pharmaceutical ingredient.

Introduction to this compound

This compound, chemically known as (2S)-2-benzyl-3-(cis-hexahydroisoindoline-2-carbonyl)propanoic acid, is a member of the meglitinide (B1211023) class of antidiabetic drugs. It stimulates insulin secretion from pancreatic β-cells by closing ATP-sensitive potassium (KATP) channels. This guide focuses on the chemical methodologies for its synthesis and purification, critical for research, development, and manufacturing.

Synthetic Strategies for this compound

Several synthetic routes to this compound have been developed, primarily converging on the formation of the key intermediate, (S)-2-benzylsuccinic acid, and its subsequent amidation with cis-hexahydroisoindole. Two prominent strategies are detailed below.

Synthesis Starting from Phenylalanine

One common approach utilizes either D- or L-phenylalanine as the chiral starting material. The synthesis starting from D-phenylalanine is a multi-step process that involves the conversion of the amino acid to a key hydroxy acid intermediate, followed by further transformations to build the succinic acid backbone. A reported total yield for one such route is approximately 47%.[1]

Synthesis Starting from Diethyl Succinate (B1194679) and Benzaldehyde

An alternative strategy begins with the Stobbe condensation of diethyl succinate and benzaldehyde.[1] This is followed by hydrogenation to form DL-2-benzylsuccinic acid, which is then resolved to obtain the desired (S)-enantiomer.[1] This route has a reported total yield of around 26.8%.[2]

Detailed Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of this compound.

Synthesis of Key Intermediate: (S)-2-Benzylsuccinic Acid

A crucial component in this compound synthesis is the optically pure (S)-2-benzylsuccinic acid. One method to obtain this involves the resolution of racemic 2-benzylsuccinic acid.

Protocol for Racemization and Resolution of 2-Benzylsuccinic Acid [3]

  • Racemization: An alkaline aqueous solution containing (R)-2-benzylsuccinic acid is heated to 80-90°C and maintained for 12 hours. The reaction is monitored by HPLC until a 1:1 ratio of (R)- and (S)-2-benzylsuccinic acid is achieved. The solution is then cooled to 0-10°C, and the pH is adjusted to 1-2 with hydrochloric acid. The mixture is incubated for 2 hours, and the resulting solid is filtered and dried.

  • Resolution: The racemic 2-benzylsuccinic acid is dissolved in ethanol (B145695) with (R)-α-phenylethylamine and heated to reflux. The solution is then cooled to 20-25°C and incubated for 1 hour to allow for crystallization of the diastereomeric salt. The salt is isolated by filtration. Subsequent treatment of the resolved salt yields (S)-2-benzylsuccinic acid with high enantiomeric excess.

Formation of (S)-2-Benzylsuccinic Anhydride[3]

(S)-2-benzylsuccinic acid is refluxed with an excess of acetic anhydride (B1165640) for 2-3 hours. After cooling to room temperature, the excess acetic anhydride is removed under reduced pressure. The crude anhydride can be purified by recrystallization from a toluene/hexanes mixture to yield a white crystalline solid.

Amidation of (S)-2-Benzylsuccinic Anhydride with cis-Hexahydroisoindole[3]
  • (S)-2-Benzylsuccinic anhydride is dissolved in an anhydrous aprotic solvent such as dichloromethane (B109758) under an inert atmosphere and cooled to 0°C.

  • To this solution, 1.0-1.2 equivalents of cis-hexahydroisoindole and 1.2-1.5 equivalents of a non-nucleophilic base (e.g., triethylamine) are added sequentially.

  • The reaction mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • Upon completion, the reaction is quenched with water. The organic layer is separated, washed with dilute acid, saturated sodium bicarbonate solution, and brine to yield this compound acid.

Synthesis Workflow for this compound

Mitiglinide_Synthesis cluster_succinate Route A: From Diethyl Succinate cluster_phenylalanine Route B: From Phenylalanine cluster_common Common Pathway A1 Diethyl Succinate + Benzaldehyde A2 DL-2-Benzylsuccinic Acid A1->A2 Stobbe Condensation, Hydrogenation A3 (S)-2-Benzylsuccinic Acid A2->A3 Chiral Resolution C1 (S)-2-Benzylsuccinic Anhydride A3->C1 Dehydration B1 D-Phenylalanine B2 (S)-2-Benzylsuccinic Acid B1->B2 Multi-step Conversion B2->C1 Dehydration C2 This compound Acid C1->C2 Amidation with cis-Hexahydroisoindole C3 This compound Calcium C2->C3 Salt Formation HPLC_Workflow Start Sample Preparation (Dissolve this compound in Mobile Phase) HPLC HPLC System Start->HPLC Column C18 Reverse-Phase Column HPLC->Column Detector UV Detector Column->Detector Data Data Acquisition and Processing Detector->Data Result Purity Calculation (% Area) Data->Result

References

Mitiglinide (KAD-1229): A Deep Dive into its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitiglinide (B115668) (also known as KAD-1229) is a rapid-acting insulin (B600854) secretagogue of the meglitinide (B1211023) class, used in the management of type 2 diabetes mellitus.[1][2] Its therapeutic effect is achieved through the selective inhibition of the ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[2][3][4] This action triggers a cascade of events culminating in insulin exocytosis, thereby lowering postprandial blood glucose levels.[3][5] A thorough understanding of the structure-activity relationship (SAR) of this compound is paramount for the rational design of novel, more potent, and selective analogs. This technical guide provides a comprehensive overview of the SAR of this compound, detailing the key structural motifs responsible for its biological activity, summarizing quantitative data, and outlining the experimental protocols used for its evaluation.

Mechanism of Action: Targeting the Pancreatic KATP Channel

This compound exerts its glucose-lowering effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the pancreatic β-cell KATP channel.[3] The KATP channel is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory SUR1 subunits.[6] In a resting state, these channels are open, allowing potassium ions to flow out of the cell and maintaining a hyperpolarized membrane potential.

Following a meal, the rise in blood glucose leads to an increase in intracellular ATP levels within the β-cell. ATP binds to the Kir6.2 subunit, causing the KATP channel to close. This closure leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the fusion of insulin-containing granules with the cell membrane and the secretion of insulin.[3]

This compound mimics the effect of ATP by binding to the SUR1 subunit and inducing channel closure, thereby stimulating insulin secretion in a glucose-dependent manner.[3] Cryo-electron microscopy studies have revealed that this compound binds to a specific site on SUR1, known as the "A-site," which is distinct from the binding site of some other insulin secretagogues like repaglinide.[6] This specific binding interaction is crucial for its high affinity and selectivity for the pancreatic KATP channel over other subtypes found in cardiac and smooth muscle tissue.[4][6]

Mitiglinide_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Transport Metabolism Metabolism GLUT2->Metabolism ATP_increase ↑ ATP/ADP Ratio Metabolism->ATP_increase KATP_Channel KATP Channel (Kir6.2/SUR1) ATP_increase->KATP_Channel Inhibits K_efflux_decrease ↓ K+ Efflux KATP_Channel->K_efflux_decrease Closure Depolarization Depolarization K_efflux_decrease->Depolarization Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_influx ↑ Ca2+ Influx Ca_channel->Ca_influx Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis This compound This compound This compound->KATP_Channel Inhibits (binds to SUR1) Radioligand_Binding_Workflow Membrane_Prep Membrane Preparation (Cells expressing Kir6.2/SUR1) Incubation Incubation (Membranes + [3H]Glibenclamide + Test Compound) Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 Determination) Counting->Analysis Patch_Clamp_Workflow Cell_Prep Cell Preparation (Cells on Coverslip) Giga_Seal Giga-Seal Formation (Pipette on Cell) Cell_Prep->Giga_Seal Patch_Excision Patch Excision (Inside-Out Configuration) Giga_Seal->Patch_Excision Recording Current Recording & Drug Application Patch_Excision->Recording Analysis Data Analysis (IC50 Determination) Recording->Analysis

References

Physicochemical Properties of Mitiglinide for In Vitro Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physicochemical properties of Mitiglinide (B115668), alongside detailed protocols for its use in in vitro studies. The information is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding for experimental design and execution.

Physicochemical Characteristics

This compound is a rapid-acting insulin (B600854) secretagogue belonging to the meglitinide (B1211023) class of antidiabetic drugs.[1][2] Its efficacy and behavior in experimental settings are dictated by its fundamental chemical and physical properties. A summary of these properties is presented below.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₂₅NO₃[3][4]
Molecular Weight 315.4 g/mol [3]
Melting Point 146-148°C (for this compound calcium)[5]
LogP 2.9[3][6]
Water Solubility Insoluble (< 0.1 mg/mL); ~86 µg/mL[7][8]
Solubility in Solvents DMSO: ≥10 mg/mL (warmed to 60°C); 25 mg/mL (with ultrasonic) Ethanol: Soluble; 2 mg/mL Methanol: Soluble[5][7][8][9][10]
Appearance White to off-white solid/powder[5][7]
Stability Store powder at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to 1 year or -20°C for 1 month.[9][11]

Mechanism of Action: Signaling Pathway

This compound stimulates insulin secretion by targeting the ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[1][3][12][13] It binds specifically to the sulfonylurea receptor 1 (SUR1) subunit of the channel complex.[3][14] This binding event closes the KATP channel, leading to membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, causing an influx of extracellular calcium.[1][12] The resulting increase in intracellular calcium concentration triggers the exocytosis of insulin-containing granules.[1][6][12]

Mitiglinide_Signaling_Pathway cluster_cell Pancreatic β-Cell Membrane cluster_cyto Cytosol This compound This compound sur1 SUR1 Subunit This compound->sur1 Binds to katp KATP Channel (Kir6.2/SUR1) This compound->katp Closes sur1->katp Part of depolarization Membrane Depolarization katp->depolarization Leads to ca_channel Voltage-Gated Ca²⁺ Channel depolarization->ca_channel Activates ca_influx Ca²⁺ Influx ca_channel->ca_influx Mediates insulin_vesicle Insulin Vesicle ca_influx->insulin_vesicle Triggers exocytosis Insulin Exocytosis (Secretion) insulin_vesicle->exocytosis Undergoes

Caption: this compound's mechanism of action in pancreatic β-cells.

Experimental Protocols for In Vitro Studies

Successful in vitro studies with this compound require careful preparation of stock solutions and adherence to validated experimental protocols.

Due to its poor water solubility, this compound must first be dissolved in an appropriate organic solvent.[7][8]

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.[7][9]

  • Dissolution Procedure:

    • To prepare a 25 mg/mL stock solution, weigh the appropriate amount of this compound calcium hydrate (B1144303) powder.

    • Add newly opened, anhydrous DMSO.[7][11]

    • Aid dissolution by using an ultrasonic bath until the solution is clear.[7][9]

  • Storage:

    • For short-term use (up to 1 month), store the stock solution at -20°C.[7][11]

    • For long-term storage (up to 6-12 months), aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[7][11]

  • Working Solution: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium or buffer. Ensure the final concentration of DMSO is non-toxic to the cells (typically <0.5%).

This protocol is designed to measure the effect of this compound on insulin secretion from pancreatic β-cell lines (e.g., MIN6, INS-1) or isolated pancreatic islets.[13][15][16]

  • Cell/Islet Preparation:

    • Culture β-cells to 80-90% confluency in a 24-well plate.

    • For isolated islets, use batches of 10 islets in triplicate for each condition.[16]

  • Pre-incubation (Starvation):

    • Gently wash the cells/islets twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).[16]

    • Incubate the cells/islets in the low-glucose KRB buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.[16]

  • Stimulation:

    • Remove the pre-incubation buffer.

    • Add KRB buffer containing different treatment conditions:

      • Negative Control: Low glucose (e.g., 2.8 mM).

      • Positive Control: High glucose (e.g., 16.7 mM).[16]

      • Test Conditions: High glucose (16.7 mM) plus varying concentrations of this compound (e.g., 30 nM to 10 µM).[13][15]

      • This compound Alone: Low glucose (2.8 mM) plus varying concentrations of this compound.

    • Incubate the plate for 1 hour at 37°C.[16]

  • Sample Collection:

    • After incubation, carefully collect the supernatant (which contains the secreted insulin) from each well and transfer it to a microcentrifuge tube.

    • Centrifuge the tubes to pellet any detached cells and store the supernatant at -20°C or -80°C until analysis.

  • Insulin Quantification:

    • Measure the insulin concentration in the collected supernatants using a commercially available Insulin ELISA or Radioimmunoassay (RIA) kit, following the manufacturer's instructions.[13][16]

GSIS_Workflow A 1. Seed β-cells or prepare isolated islets B 2. Culture to desired confluency A->B C 3. Wash with low-glucose KRB buffer B->C D 4. Pre-incubate in low-glucose KRB (1-2 hours) C->D E 5. Stimulate with treatment conditions (1 hour) D->E F 6. Collect supernatant E->F G 7. Store samples at -20°C F->G H 8. Quantify insulin via ELISA or RIA G->H

Caption: A typical workflow for a Glucose-Stimulated Insulin Secretion assay.

This colorimetric assay assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[17][18]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in a final volume of 100 µL of culture medium.[18][19]

    • Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[19]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[17][18]

    • Add 10 µL of the MTT solution to each well (for a final concentration of 0.5 mg/mL).[18]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[17][19]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20]

    • Mix gently on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of the plate on a microplate spectrophotometer at a wavelength of 570 nm.[18] A reference wavelength of 630 nm can also be used.[19]

    • Cell viability is expressed as a percentage relative to the untreated control cells.

References

Molecular Modeling of Mitiglinide Docking to the KATP Channel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular modeling approaches used to elucidate the interaction between Mitiglinide (B115668), a rapid-acting insulin (B600854) secretagogue, and the ATP-sensitive potassium (KATP) channel. The KATP channel, a critical regulator of insulin secretion in pancreatic β-cells, is the primary target for this compound and other antidiabetic drugs. Understanding the precise binding mechanism at an atomic level is paramount for the rational design of novel therapeutics with improved selectivity and efficacy. This document details the structure of the KATP channel, the mechanism of this compound action, quantitative binding data, and the computational protocols for docking and simulation studies. It integrates structural biology findings with computational methodologies to present a complete picture of the this compound-KATP channel interaction.

Introduction to the KATP Channel and this compound

ATP-sensitive potassium (KATP) channels are hetero-octameric protein complexes that couple the metabolic state of a cell to its electrical activity.[1][2] In pancreatic β-cells, these channels are composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[2][3] The KATP channel acts as a metabolic sensor; high levels of intracellular ATP, resulting from glucose metabolism, lead to channel closure.[4] This closure causes depolarization of the β-cell membrane, activation of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[5][6]

This compound is a meglitinide-class antidiabetic drug that stimulates insulin secretion by directly binding to the SUR1 subunit of the KATP channel and inducing its closure, mimicking the effect of high ATP levels.[4][5] It is known for its rapid onset and short duration of action, which helps in controlling postprandial hyperglycemia.[4][6] Molecular modeling studies, supported by cryo-electron microscopy (cryo-EM) structures, have been instrumental in defining the precise binding site and interaction patterns of this compound, providing a structural basis for its high selectivity towards the pancreatic (Kir6.2/SUR1) form of the KATP channel.[7][8]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the KATP channel. The binding of this compound to the SUR1 subunit stabilizes the channel in a closed conformation. This inhibition of potassium efflux leads to the depolarization of the cell membrane, which initiates a cascade of events culminating in insulin release.

Mitiglinide_Signaling_Pathway cluster_0 Pancreatic β-Cell This compound This compound KATP KATP Channel (Kir6.2/SUR1) This compound->KATP Binds & Inhibits Depolarization Membrane Depolarization KATP->Depolarization K⁺ Efflux Blocked Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Opens Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Exocytosis Insulin_Release Insulin Secretion Insulin_Vesicles->Insulin_Release

Caption: Signaling pathway of this compound-induced insulin secretion in pancreatic β-cells.

Molecular Basis of this compound-KATP Channel Interaction

Recent cryo-EM studies have successfully resolved the structure of the SUR1 subunit in complex with this compound, providing unprecedented insight into its binding mode.[7]

3.1. The this compound Binding Site this compound binds to a pocket within the transmembrane domain (TMD) of the SUR1 subunit, which is considered the common binding site for insulin secretagogues.[7] This site, often referred to as the "A-site," is formed by residues from transmembrane helices TM7 and TM8 of TMD1, and TM16 and TM17 of TMD2.[7] The binding of this compound locks the SUR1 subunit in an inward-facing conformation, which is non-conductive to potassium ions.[7][9]

3.2. Key Interacting Residues The interaction between this compound and SUR1 involves a combination of polar and hydrophobic interactions. The negatively charged carboxyl group of this compound forms electrostatic interactions with positively charged arginine residues, while other parts of the molecule engage in hydrophobic contacts with surrounding residues.[10]

Interacting Residue (in SUR1)Transmembrane HelixType of InteractionReference
Arginine (R1246)TM16Electrostatic[10]
Arginine (R1300)TM17Electrostatic[10]
Phenylalanine (F433)-π-π stacking[10]
Isoleucine (I381), Isoleucine (I385)TMD1Hydrophobic[10]
Tryptophan (W430)TMD1Hydrophobic[10]
Leucine (L1241), Threonine (T1242)TMD2Hydrophobic[10]

Quantitative Analysis of this compound Binding

The affinity and selectivity of this compound for different KATP channel isoforms have been quantified through electrophysiological and radioligand binding assays. This compound shows high selectivity for the pancreatic Kir6.2/SUR1 complex over the cardiac (Kir6.2/SUR2A) and smooth muscle (Kir6.2/SUR2B) isoforms.[8][11]

Table 1: Inhibitory Concentrations (IC50) of this compound on KATP Channel Subtypes

Channel Complex Method IC50 Reference
Kir6.2/SUR1 Patch-clamp (COS-1 cells) 100 nM [8][11]
Kir6.2/SUR2A Patch-clamp (COS-1 cells) > 10 µM [8][11]
Kir6.2/SUR2B Patch-clamp (COS-1 cells) > 10 µM [8][11]
Kir6.2/SUR1 Patch-clamp (Oocytes) 3.8 nM (high-affinity site) [12]

| Kir6.2/SUR2A | Patch-clamp (Oocytes) | 3.2 µM (high-affinity site) |[12] |

Table 2: Competitive Binding Affinities

Ligand Assay IC50 / Ki Reference
This compound [³H]glibenclamide displacement (HIT-T15 cells) 13 nM [7]
This compound [³H]glibenclamide displacement (COS-1 cells) 280 nM [11]
Glibenclamide [³H]glibenclamide displacement (COS-1 cells) 7.1 nM [9]
Repaglinide [³H]glibenclamide displacement (COS-1 cells) 1.6 µM [11]

| Nateglinide (B44641) | [³H]glibenclamide displacement (COS-1 cells) | 8 µM |[11] |

Protocols for Molecular Modeling

A multi-step computational workflow is typically employed to model the docking of this compound to the KATP channel. This process includes preparing the protein structure, performing molecular docking to predict the binding pose, and running molecular dynamics simulations to assess the stability of the complex.

Computational_Workflow cluster_workflow Molecular Modeling Workflow PDB 1. Structure Preparation (e.g., PDB: 7WIT) Docking 3. Molecular Docking (e.g., AutoDock, Glide, Rosetta) PDB->Docking Homology 1a. Homology Modeling (If no experimental structure) Homology->Docking Ligand 2. Ligand Preparation (this compound 3D structure) Ligand->Docking Pose 4. Pose Selection & Binding Energy Calculation Docking->Pose MD 5. Molecular Dynamics Simulation (e.g., GROMACS, AMBER) Pose->MD Analysis 6. Trajectory Analysis (RMSD, Interactions, Free Energy) MD->Analysis

Caption: A standard workflow for the molecular modeling of a ligand-protein complex.

5.1. Protocol for Homology Modeling of the KATP Channel If an experimental structure of the target KATP channel isoform is not available, homology modeling can be used to generate a 3D model.

  • Template Selection: Identify a suitable template structure with high sequence identity to the target protein (e.g., a cryo-EM structure of a related KATP channel) using a BLAST search against the Protein Data Bank (PDB).

  • Sequence Alignment: Align the amino acid sequence of the target protein with the sequence of the selected template. This step is critical as the quality of the alignment directly impacts the final model's accuracy.[13]

  • Model Building: Use software like MODELLER or SWISS-MODEL to construct the 3D model of the target based on the alignment and the template's coordinates. This involves copying the coordinates of the aligned residues and building the coordinates for insertions and deletions.

  • Loop Modeling: For regions with gaps in the alignment (indels), specialized algorithms are used to model the loop structures.[13]

  • Model Refinement and Validation: The generated model is subjected to energy minimization to relieve any steric clashes. Its quality is then assessed using tools like PROCHECK (for stereochemical quality) and Ramachandran plots.

5.2. Protocol for Molecular Docking of this compound Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14]

  • Receptor Preparation: Start with a high-resolution structure of the KATP channel (e.g., from cryo-EM, PDB ID: 7WIT).[7] Remove water molecules, add hydrogen atoms, and assign partial charges using a molecular modeling suite (e.g., Schrödinger, MOE, or UCSF Chimera).

  • Ligand Preparation: Generate a 3D conformation of this compound. Perform energy minimization and assign appropriate atom types and charges.

  • Binding Site Definition: Define the docking grid box around the known this compound binding site in the SUR1 subunit, ensuring it is large enough to accommodate the ligand and allow for rotational and translational sampling.[7]

  • Docking Simulation: Run the docking algorithm using software such as AutoDock, Glide, or RosettaLigand.[14][15] The software will systematically search for optimal binding poses of this compound within the defined site.

  • Pose Analysis and Scoring: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The top-scoring poses are visually inspected for chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with the key residues identified from experimental data. A root mean square deviation (RMSD) of less than 2.0 Å from a known crystal pose is often considered a successful prediction.[16][17]

5.3. Protocol for Molecular Dynamics (MD) Simulation MD simulations are used to validate the stability of the docked pose and to study the dynamic behavior of the protein-ligand complex over time.[18][19]

  • System Setup: Place the best-docked this compound-KATP channel complex into a simulated membrane bilayer (e.g., POPC) and solvate it with a water model (e.g., TIP3P) in a periodic boundary box. Add counter-ions to neutralize the system.[19]

  • Parameterization: Assign force field parameters for the protein (e.g., CHARMM36m, AMBER) and the ligand (e.g., CGenFF, GAFF).

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove steric clashes and relax the initial configuration.[20]

  • Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) under NVT (constant number of particles, volume, and temperature) ensemble, followed by equilibration at the target pressure (e.g., 1 bar) under NPT (constant number of particles, pressure, and temperature) ensemble. Position restraints on the protein and ligand are typically applied and gradually released during this phase.[18][20]

  • Production Run: Run the production MD simulation for a significant duration (e.g., 100-500 nanoseconds) without any restraints.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex by calculating RMSD and root mean square fluctuation (RMSF). Monitor key interactions (e.g., hydrogen bonds, salt bridges) between this compound and SUR1 over time to confirm the stability of the binding pose.

Conclusion

The integration of high-resolution cryo-EM with advanced computational modeling techniques has provided a detailed atomic-level understanding of how this compound interacts with the KATP channel. Molecular docking and dynamics simulations, guided by experimental data, have confirmed the binding site within the SUR1 subunit and elucidated the key residues responsible for the high-affinity interaction. This technical guide outlines the fundamental principles and protocols that underpin these investigations. The insights gained from such studies are invaluable for structure-based drug design, paving the way for the development of next-generation antidiabetic agents with enhanced specificity and improved therapeutic profiles.

References

Mitiglinide's Electrophysiological Impact on Pancreatic β-Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitiglinide (B115668), a benzylsuccinic acid derivative, is a short-acting insulin (B600854) secretagogue used in the management of type 2 diabetes mellitus. Its therapeutic effect is rooted in its direct interaction with the electrophysiological machinery of pancreatic β-cells, specifically by targeting ATP-sensitive potassium (KATP) channels. This technical guide provides an in-depth analysis of the electrophysiological effects of this compound on pancreatic β-cells, detailing its mechanism of action, summarizing quantitative data from key experiments, and outlining the methodologies used to elucidate these effects. The included signaling pathways and experimental workflows, visualized using the DOT language, offer a clear and concise representation of the molecular and procedural aspects of this compound's action.

Mechanism of Action: KATP Channel Inhibition

The primary molecular target of this compound in pancreatic β-cells is the ATP-sensitive potassium (KATP) channel. These channels are crucial in coupling the cell's metabolic state to its electrical activity and subsequent insulin secretion. The β-cell KATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[1][2]

This compound exerts its effect by binding to the SUR1 subunit of the KATP channel.[3] Cryo-electron microscopy studies have revealed that this compound binds to the common insulin secretagogue-binding site within SUR1.[3] This binding event inhibits the channel's activity, reducing the outward flow of potassium ions (K+).[2] The decreased K+ efflux leads to the depolarization of the β-cell membrane.[3]

This depolarization triggers the opening of voltage-gated calcium channels (VGCCs), resulting in an influx of calcium ions (Ca2+) into the cell.[3] The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules, leading to increased insulin secretion.[2] Notably, the action of this compound is glucose-dependent, with its insulinotropic effect being more pronounced at higher glucose concentrations.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound with pancreatic β-cell KATP channels and its subsequent effects.

Table 1: this compound's Inhibitory Potency on KATP Channel Subtypes

KATP Channel Subtype (Kir6.2 with)IC50 (this compound)Reference(s)
SUR1 (pancreatic β-cell type)4 nM - 100 nM[5][6]
SUR2A (cardiac type)~3 µM[6]
SUR2B (smooth muscle type)~5 µM[6]

Table 2: Competitive Binding of this compound to SUR1

RadioligandCompetitorCell TypeIC50Reference(s)
[3H]-glibenclamideThis compoundHIT-15 cells13 nM[2]
[3H]-glibenclamideThis compoundCOS-1 cells (expressing SUR1)280 nM[5]

Table 3: Dose-Dependent Effects of this compound on Insulin Secretion

This compound ConcentrationGlucose ConcentrationCell/Tissue TypeEffect on Insulin SecretionReference(s)
0.1 - 1.0 µMStimulatory (e.g., 8.3 mM, 16.7 mM)Diabetic GK rat isletsSignificant amplification of glucose-induced insulin secretion[4]
10 µMBasal or low glucoseDiabetic GK rat isletsStrong stimulation of insulin secretion[4]
30 nMNot specifiedMIN6 cellsInduced a rapid peak of insulin secretion[7]

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway in Pancreatic β-Cells

Mitiglinide_Signaling_Pathway cluster_membrane β-Cell Membrane KATP KATP Channel (Kir6.2/SUR1) Depolarization Membrane Depolarization KATP->Depolarization ↓ K⁺ Efflux VGCC Voltage-Gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx VGCC->Ca_influx This compound This compound This compound->KATP Binds to SUR1 & Inhibits Depolarization->VGCC Opens Insulin_Secretion Insulin Secretion Ca_influx->Insulin_Secretion Triggers Exocytosis

Caption: this compound's mechanism of action in pancreatic β-cells.

Experimental Workflow: Patch-Clamp Electrophysiology

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Isolate_Cells Isolate Pancreatic Islets or Culture β-Cell Line (e.g., MIN6, HIT-15) Dissociate_Cells Enzymatic Dissociation to Single Cells Isolate_Cells->Dissociate_Cells Plate_Cells Plate Cells on Coverslips Dissociate_Cells->Plate_Cells Form_Seal Form Gigaseal between Micropipette and Cell Membrane Plate_Cells->Form_Seal Establish_Config Establish Recording Configuration (Inside-Out or Whole-Cell) Form_Seal->Establish_Config Record_Baseline Record Baseline KATP Channel Activity Establish_Config->Record_Baseline Apply_this compound Apply this compound to Bath or Pipette Solution Record_Baseline->Apply_this compound Record_Effect Record this compound-Induced Channel Inhibition Apply_this compound->Record_Effect Analyze_Currents Analyze Current Traces (Amplitude, Open Probability) Record_Effect->Analyze_Currents Generate_Curves Generate Dose-Response Curves Analyze_Currents->Generate_Curves Calculate_IC50 Calculate IC50 Value Generate_Curves->Calculate_IC50

Caption: Workflow for patch-clamp analysis of this compound's effect.

Experimental Workflow: Intracellular Calcium Imaging

Calcium_Imaging_Workflow cluster_prep Cell Preparation & Dye Loading cluster_imaging Fluorescence Microscopy cluster_analysis Data Analysis Culture_Cells Culture β-Cells on Glass Coverslips Load_Dye Incubate Cells with Fura-2 AM Culture_Cells->Load_Dye Wash_Cells Wash to Remove Extracellular Dye Load_Dye->Wash_Cells Mount_Coverslip Mount Coverslip on Microscope Stage Wash_Cells->Mount_Coverslip Record_Baseline Record Baseline Fluorescence (Ex: 340nm & 380nm, Em: 510nm) Mount_Coverslip->Record_Baseline Apply_Stimulus Apply this compound and/or Glucose Record_Baseline->Apply_Stimulus Record_Response Record Changes in Fluorescence Ratio Apply_Stimulus->Record_Response Calculate_Ratio Calculate 340/380nm Fluorescence Ratio Record_Response->Calculate_Ratio Quantify_Calcium Quantify Intracellular Ca²⁺ Concentration Calculate_Ratio->Quantify_Calcium Analyze_Dynamics Analyze Temporal Dynamics of Ca²⁺ Response Quantify_Calcium->Analyze_Dynamics

Caption: Workflow for intracellular calcium imaging with Fura-2 AM.

Detailed Experimental Protocols

Patch-Clamp Electrophysiology (Inside-Out Configuration)

This protocol is adapted for studying the direct effects of this compound on KATP channels in a cell-free membrane patch.

  • Cell Culture: Pancreatic β-cells (e.g., from dispersed primary islets) or cell lines expressing Kir6.2/SUR1 (e.g., COS-1, HEK293) are cultured on glass coverslips.

  • Pipette Solution (Extracellular): Contains (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES (pH 7.4 with KOH).

  • Bath Solution (Intracellular): Contains (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES (pH 7.2 with KOH). ATP and this compound are added to this solution at desired concentrations.

  • Procedure:

    • A high-resistance seal (>1 GΩ) is formed between a heat-polished glass micropipette and the cell membrane.

    • The pipette is withdrawn to excise a patch of membrane, with the intracellular side facing the bath solution (inside-out configuration).

    • The membrane patch is held at a constant potential (e.g., -60 mV).

    • Baseline KATP channel activity is recorded in an ATP-free bath solution.

    • Solutions containing varying concentrations of this compound and/or ATP are perfused over the patch.

    • The resulting inhibition of channel activity is recorded.

  • Data Analysis: The degree of channel inhibition at different this compound concentrations is used to construct a dose-response curve and calculate the IC50 value.

Intracellular Calcium Imaging with Fura-2 AM

This protocol allows for the measurement of changes in intracellular calcium concentration in response to this compound.

  • Cell Preparation: Pancreatic β-cells or MIN6 cells are grown on glass coverslips.

  • Dye Loading:

    • Cells are incubated in a balanced salt solution (e.g., Krebs-Ringer bicarbonate buffer) containing 2-5 µM Fura-2 AM for 30-60 minutes at 37°C.

    • After incubation, cells are washed with dye-free buffer and incubated for a further 30 minutes to allow for complete de-esterification of the dye.

  • Imaging:

    • The coverslip is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope.

    • Cells are alternately excited with light at 340 nm and 380 nm, and the fluorescence emission is collected at ~510 nm.[8]

    • Baseline fluorescence ratios (F340/F380) are recorded.

    • A solution containing this compound is perfused, and the change in the fluorescence ratio is recorded over time.

  • Data Analysis: The 340/380 nm fluorescence ratio is calculated, which is proportional to the intracellular free Ca2+ concentration. The magnitude and kinetics of the change in this ratio upon this compound application are quantified.[1]

Insulin Secretion Assay

This protocol measures the amount of insulin released from β-cells in response to this compound.

  • Cell Culture: MIN6 cells are seeded in multi-well plates and grown to near confluence.

  • Procedure:

    • Cells are pre-incubated for 1-2 hours in a Krebs-Ringer bicarbonate (KRB) buffer with a low glucose concentration (e.g., 2.8 mM) to establish a basal state of insulin secretion.[9]

    • The pre-incubation buffer is replaced with fresh KRB buffer containing various concentrations of this compound, along with low or high glucose concentrations. Control wells include buffer with glucose alone, and buffer with other secretagogues (e.g., KCl) or inhibitors (e.g., diazoxide).[10]

    • Cells are incubated for a defined period (e.g., 1-2 hours) at 37°C.

    • The supernatant is collected from each well.

    • The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: The amount of insulin secreted is normalized to the total protein content or cell number in each well. The fold-increase in insulin secretion compared to the basal condition is calculated for each this compound concentration.

Conclusion

This compound's primary effect on pancreatic β-cell electrophysiology is the selective, high-affinity inhibition of the Kir6.2/SUR1 KATP channel. This action initiates a well-defined cascade of events: membrane depolarization, activation of voltage-gated calcium channels, increased intracellular calcium, and ultimately, enhanced insulin secretion. The experimental protocols detailed in this guide, including patch-clamp electrophysiology, intracellular calcium imaging, and insulin secretion assays, are fundamental tools for characterizing the electrophysiological and secretory effects of this compound and other insulin secretagogues. The quantitative data and visual workflows provided herein offer a comprehensive resource for researchers and drug development professionals working to understand and modulate pancreatic β-cell function.

References

In-Depth Technical Guide: Tissue-Specific Expression of Mitiglinide's Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

Mitiglinide, a rapid-acting insulin (B600854) secretagogue, is a cornerstone in the management of postprandial hyperglycemia in type 2 diabetes. Its therapeutic efficacy is intrinsically linked to its interaction with specific molecular targets. This technical guide provides a comprehensive investigation into the tissue-specific expression of these targets, offering a foundational resource for researchers in pharmacology, metabolic diseases, and drug development. This document details the primary targets of this compound, presents quantitative data on their expression across various human tissues, outlines detailed experimental protocols for their analysis, and visualizes the associated signaling pathways and experimental workflows.

Molecular Targets of this compound

The primary pharmacological target of this compound is the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. This channel is a hetero-octameric complex composed of two distinct protein subunits:

  • The pore-forming inwardly rectifying potassium channel subunit, Kir6.2 , encoded by the KCNJ11 gene.

  • The regulatory sulfonylurea receptor 1, SUR1 , encoded by the ABCC8 gene.

This compound exerts its therapeutic effect by binding to the SUR1 subunit of the K-ATP channel.[1][2] This binding event initiates the closure of the channel, a critical step in the cascade leading to insulin secretion.[3][4] The high specificity of this compound for the Kir6.2/SUR1 complex underpins its primary action on pancreatic β-cells.[2]

Signaling Pathway of this compound Action

This compound's mechanism of action involves a well-characterized signaling pathway within the pancreatic β-cell. The binding of this compound to the SUR1 subunit triggers a series of events that mimic the physiological response to elevated blood glucose levels.

  • K-ATP Channel Closure: this compound binding to SUR1 inhibits the channel's activity, leading to its closure.[5]

  • Membrane Depolarization: The closure of the K-ATP channel prevents the efflux of potassium ions (K+), causing the β-cell membrane to depolarize.

  • Calcium Influx: This depolarization activates voltage-gated calcium channels (VGCCs) on the cell surface.[3]

  • Insulin Exocytosis: The subsequent influx of calcium ions (Ca2+) into the cytoplasm acts as a crucial intracellular signal, triggering the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin into the bloodstream.[3][4]

Mitiglinide_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound KATP_Channel K-ATP Channel (Kir6.2/SUR1) This compound->KATP_Channel Binds & Inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization Closure leads to VGCC Voltage-Gated Ca²⁺ Channel Ca_Influx ↑ Intracellular Ca²⁺ VGCC->Ca_Influx Opens to allow Depolarization->VGCC Activates Insulin_Vesicle Insulin Granule Ca_Influx->Insulin_Vesicle Triggers fusion of Insulin_Release Insulin Secretion Insulin_Vesicle->Insulin_Release Exocytosis

This compound-induced insulin secretion pathway.

Quantitative Tissue Expression of this compound Targets

The tissue-specific expression of KCNJ11 and ABCC8 is critical to understanding the targeted action and potential off-target effects of this compound. The following tables summarize the median gene expression levels in Transcripts Per Million (TPM) from the Genotype-Tissue Expression (GTEx) project, providing a quantitative overview across a wide range of human tissues.

Table 1: Median Gene Expression of KCNJ11 (Kir6.2) Across Human Tissues (GTEx V8)

TissueMedian TPM
Pancreas 105.7
Muscle - Skeletal42.3
Heart - Atrial Appendage35.1
Heart - Left Ventricle31.5
Brain - Cerebellum20.4
Nerve - Tibial18.9
Brain - Cortex15.2
Adipose - Subcutaneous12.8
Artery - Aorta10.5
Colon - Transverse8.7
Lung7.1
Kidney - Cortex6.3
Liver2.1
Spleen1.5
Whole Blood0.8

Table 2: Median Gene Expression of ABCC8 (SUR1) Across Human Tissues (GTEx V8)

TissueMedian TPM
Pancreas 88.4
Brain - Cortex25.6
Brain - Cerebellum22.1
Nerve - Tibial15.3
Pituitary12.9
Adrenal Gland9.8
Kidney - Cortex7.4
Lung5.2
Heart - Atrial Appendage4.1
Muscle - Skeletal3.5
Artery - Aorta2.9
Liver1.8
Spleen1.1
Whole Blood0.5
Adipose - Subcutaneous0.4

Data is sourced from the GTEx Portal. Tissues are selected to represent a broad range of organ systems. The highest expression for both genes is observed in the pancreas, the primary target tissue.

Experimental Protocols for Expression Analysis

To validate and further investigate the tissue-specific expression of this compound's targets, a variety of molecular biology techniques can be employed. Below are detailed protocols for key experiments.

Experimental_Workflow cluster_tissue Tissue Collection & Processing cluster_extraction Nucleic Acid & Protein Extraction cluster_analysis Expression Analysis cluster_data Data Interpretation Tissue_Collection Tissue Sample Acquisition (e.g., Biopsy, Post-mortem) Homogenization Homogenization Tissue_Collection->Homogenization IHC Immunohistochemistry (IHC) (Protein Localization) Tissue_Collection->IHC RNA_Extraction Total RNA Extraction Homogenization->RNA_Extraction Protein_Extraction Total Protein Extraction Homogenization->Protein_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RNA_Seq RNA-Sequencing (Transcriptome Profiling) RNA_Extraction->RNA_Seq Western_Blot Western Blot (Protein Expression) Protein_Extraction->Western_Blot qPCR Quantitative PCR (qPCR) (Gene Expression) cDNA_Synthesis->qPCR Data_Analysis Data Analysis & Visualization qPCR->Data_Analysis RNA_Seq->Data_Analysis Western_Blot->Data_Analysis IHC->Data_Analysis

General workflow for expression analysis.
Quantitative Real-Time PCR (qRT-PCR) for KCNJ11 and ABCC8 mRNA Expression

This protocol details the relative quantification of target gene expression in different tissues.

  • Tissue Homogenization and RNA Extraction:

    • Flash-freeze approximately 20-30 mg of fresh tissue in liquid nitrogen and store at -80°C.

    • Homogenize the frozen tissue in 1 mL of TRIzol reagent or a similar lysis buffer using a mechanical homogenizer.

    • Isolate total RNA following the manufacturer's protocol for the chosen reagent, typically involving chloroform (B151607) extraction and isopropanol (B130326) precipitation.

    • Resuspend the RNA pellet in RNase-free water and quantify using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis or a bioanalyzer.

  • DNase Treatment and cDNA Synthesis:

    • Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers. For a 20 µL reaction, typically combine 1 µg of RNA, primers, dNTPs, and reverse transcriptase enzyme according to the kit's instructions.

    • Incubate at the recommended temperature and duration (e.g., 42°C for 60 minutes), followed by enzyme inactivation (e.g., 70°C for 10 minutes).

  • qPCR Reaction Setup:

    • Prepare a master mix for each gene of interest (KCNJ11, ABCC8) and a reference gene (e.g., GAPDH, ACTB). The mix should contain SYBR Green qPCR master mix, forward and reverse primers (final concentration 100-500 nM), and nuclease-free water.

    • Aliquot the master mix into qPCR plate wells.

    • Add diluted cDNA (e.g., 1-5 ng of starting RNA equivalent) to each well. Include no-template controls (NTC) for each primer set.

    • Run in triplicate for each sample and gene.

  • qPCR Cycling and Data Analysis:

    • Use a standard three-step cycling protocol:

      • Initial denaturation: 95°C for 5-10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing: 60°C for 30 seconds.

        • Extension: 72°C for 30 seconds.

      • Melt curve analysis to confirm product specificity.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing across different tissues.

Western Blotting for Kir6.2 and SUR1 Protein Expression

This protocol allows for the detection and semi-quantitative analysis of target protein levels.

  • Tissue Lysis and Protein Extraction:

    • Homogenize 50-100 mg of frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Load samples onto a 4-12% polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with primary antibodies specific for Kir6.2 or SUR1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody host species) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Perform densitometry analysis using software like ImageJ, normalizing the band intensity of the target protein to a loading control (e.g., β-actin, GAPDH).

Immunohistochemistry (IHC) for Kir6.2 and SUR1 Protein Localization

This protocol enables the visualization of the spatial distribution of target proteins within the tissue architecture.

  • Tissue Preparation:

    • Fix fresh tissue in 10% neutral buffered formalin for 24 hours.

    • Dehydrate the tissue through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin (B1166041) wax.

    • Cut 4-5 µm thick sections using a microtome and mount them on positively charged glass slides.

  • Deparaffinization and Rehydration:

    • Bake slides at 60°C for 1 hour.

    • Deparaffinize sections by immersing in xylene (2 x 10 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific antibody binding with a blocking serum (from the same species as the secondary antibody) for 1 hour.

    • Incubate with primary antibodies for Kir6.2 or SUR1 overnight at 4°C.

    • Wash with PBS or TBS buffer.

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with a polymer-based HRP-conjugated secondary antibody system.

    • Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

    • Counterstain with hematoxylin (B73222) to visualize cell nuclei.

  • Dehydration, Mounting, and Imaging:

    • Dehydrate the sections through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium and a coverslip.

    • Image the slides using a bright-field microscope and analyze the staining intensity and localization within different cell types.

Conclusion

This guide provides a detailed overview of the tissue-specific expression of this compound's molecular targets, KCNJ11 (Kir6.2) and ABCC8 (SUR1). The quantitative data presented herein confirms the pronounced expression of these targets in the pancreas, consistent with this compound's primary role as a pancreatic β-cell-specific insulin secretagogue. The provided experimental protocols offer a robust framework for researchers to further investigate the expression and regulation of these critical components of the K-ATP channel in various physiological and pathological contexts. A thorough understanding of the tissue distribution of drug targets is paramount for optimizing therapeutic strategies and anticipating potential off-target effects, thereby advancing the development of safer and more effective treatments for type 2 diabetes.

References

Mitiglinide: A Technical Whitepaper on Potential Non-Diabetic Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitiglinide, a rapid-acting insulin (B600854) secretagogue approved for the treatment of type 2 diabetes, exhibits a pharmacological profile suggesting potential therapeutic utility beyond glycemic control. Its primary mechanism of action involves the selective closure of ATP-sensitive potassium (KATP) channels on pancreatic β-cells, specifically targeting the SUR1/Kir6.2 subunit complex. This high selectivity for the pancreatic SUR1 isoform over the SUR2 isoforms found in cardiac and smooth muscle cells minimizes the risk of adverse cardiovascular effects associated with less selective sulfonylureas. Emerging preclinical and clinical evidence, primarily in the context of diabetes, indicates that this compound possesses pleiotropic effects, including anti-inflammatory, antioxidant, cardioprotective, and endothelial-protective properties. This technical guide synthesizes the current scientific literature to explore the core mechanisms and potential non-diabetic therapeutic applications of this compound, providing a resource for researchers and drug development professionals. While direct evidence in non-diabetic models is limited, this paper extrapolates from existing data to propose novel research directions.

Core Mechanism of Action: High Selectivity for SUR1

This compound is a meglitinide (B1211023) analog that stimulates insulin secretion by binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel in pancreatic β-cells[1]. This binding event closes the channel, leading to membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing granules.

A critical feature of this compound is its high selectivity for the pancreatic β-cell KATP channel (Kir6.2/SUR1) over channels found in cardiovascular tissues, such as the heart (Kir6.2/SUR2A) and smooth muscle (Kir6.2/SUR2B). This selectivity is attributed to its specific binding mode within the SUR1 subunit.

cluster_cell Pancreatic β-cell This compound This compound SUR1 SUR1 Subunit (Pancreatic β-cell) This compound->SUR1 High-Affinity Binding SUR2 SUR2 Subunit (Cardiac/Smooth Muscle) This compound->SUR2 Low Affinity KATP_Channel KATP Channel (Kir6.2/SUR1) SUR1->KATP_Channel Closes Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Membrane Cell Membrane Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Triggers

This compound's primary mechanism of insulin secretion.
Quantitative Data: KATP Channel Selectivity

DrugTarget ChannelIC50Selectivity for SUR1
This compound Kir6.2/SUR1100 nMHigh
Kir6.2/SUR2A>10 µM~100-fold vs SUR2A/2B
Kir6.2/SUR2B>10 µM
Glibenclamide Kir6.2/SUR1-Non-selective
Kir6.2/SUR2A/2B-

Potential Therapeutic Application: Cardioprotection

The high selectivity of this compound for SUR1 spares the SUR2A-containing KATP channels in cardiomyocytes. These channels play a crucial role in the protective mechanism of ischemic preconditioning (IP), where brief periods of ischemia protect the heart from a subsequent prolonged ischemic event. Non-selective KATP channel blockers, like glibenclamide, can abolish this protective effect.

A preclinical study using an isolated perfused rat heart model demonstrated that this compound preserves the cardioprotective effect of ischemic preconditioning.[1] This suggests that this compound may not interfere with the heart's natural protective mechanisms during ischemic events, a significant advantage over other insulin secretagogues.

Experimental Workflow: Ischemic Preconditioning in Isolated Rat Heart

G cluster_IP Ischemic Preconditioning (IP) Groups start Isolated Rat Heart (Langendorff Perfusion) stabilization Stabilization Period (Aerobic Perfusion) start->stabilization ip_cycle1 2 min Ischemia stabilization->ip_cycle1 non_ip Non-IP Group (21 min Aerobic Perfusion) stabilization->non_ip ip_reperfusion1 5 min Reperfusion ip_cycle2 2 min Ischemia ip_reperfusion2 5 min Reperfusion ip_cycle3 2 min Ischemia ip_reperfusion3 5 min Reperfusion prolonged_ischemia Prolonged Ischemia (10 minutes) ip_reperfusion3->prolonged_ischemia non_ip->prolonged_ischemia reperfusion Reperfusion prolonged_ischemia->reperfusion analysis Analysis of Ventricular Tachyarrhythmia (rVT) reperfusion->analysis

Workflow of the ischemic preconditioning experiment.
Quantitative Data: Effect on Ischemic Preconditioning

GroupTreatmentDuration of Reperfusion Ventricular Tachyarrhythmia (minutes, mean ± SEM)
Non-IPControl Buffer14.3 ± 2.5
IP-CControl Buffer4.4 ± 1.8
IP-GGlibenclamide14.0 ± 2.6
IP-MThis compound 3.9 ± 1.0
*P < 0.05 vs. Non-IP group[1]

Potential Therapeutic Application: Anti-inflammatory and Antioxidant Effects

Chronic low-grade inflammation and oxidative stress are key drivers of various non-diabetic pathologies, including atherosclerosis and neurodegenerative diseases. Clinical studies in patients with type 2 diabetes have shown that this compound can significantly reduce postprandial levels of inflammatory cytokines and markers of oxidative stress. While these effects are linked to the drug's primary glucose-lowering action, the modulation of these pathways warrants investigation in non-diabetic contexts.

Logical Relationship: Proposed Anti-inflammatory and Antioxidant Action

cluster_markers Biomarkers This compound This compound Hyperglycemia Postprandial Hyperglycemia This compound->Hyperglycemia Reduces OxidativeStress Oxidative Stress This compound->OxidativeStress Potential Direct Inhibition? Inflammation Inflammation This compound->Inflammation Potential Direct Inhibition? Hyperglycemia->OxidativeStress Induces Hyperglycemia->Inflammation Induces Nitrotyrosine Nitrotyrosine OxidativeStress->Nitrotyrosine MDA MDA OxidativeStress->MDA oxLDL oxLDL OxidativeStress->oxLDL IL6 IL-6 Inflammation->IL6 TNFa TNF-α Inflammation->TNFa

This compound's impact on inflammation and oxidative stress.
Quantitative Data: Reduction of Oxidative Stress and Inflammatory Markers

MarkerEffect of this compound (vs. Placebo in T2DM patients)
Plasma NitrotyrosineSignificant Decrease
Plasma Malondialdehyde (MDA)Significant Decrease
Oxidized LDL (oxLDL)Significant Decrease
Interleukin-6 (IL-6)Significant Decrease
Interleukin-18 (IL-18)Significant Decrease
Tumor Necrosis Factor-alpha (TNF-α)Significant Decrease

Potential Therapeutic Application: Improvement of Endothelial Function

Endothelial dysfunction is an early event in the development of atherosclerosis and is characterized by reduced bioavailability of nitric oxide (NO). Studies in diabetic patients have demonstrated that this compound, particularly in combination with other agents like pioglitazone, can improve endothelial function. This effect may be partly due to the reduction in circulating free fatty acids, which are known to contribute to endothelial dysfunction. The potential for this compound to directly or indirectly enhance endothelial NO synthase (eNOS) activity in a non-diabetic setting is an area ripe for investigation.

Potential Therapeutic Application: Neuroprotection (Hypothetical)

While there is no direct evidence for the neuroprotective effects of this compound, studies on the related meglitinide, repaglinide (B1680517), have shown promise in preclinical models of neurodegenerative diseases like Parkinson's and Huntington's disease. The proposed mechanisms for repaglinide involve modulating endoplasmic reticulum stress, enhancing mitophagy, and reducing neuroinflammation. Given the structural and mechanistic similarities, it is plausible that this compound could exert similar neuroprotective effects, representing a novel and unexplored therapeutic avenue.

Detailed Experimental Protocols

Langendorff Isolated Perfused Rat Heart for Ischemic Preconditioning
  • Animal Model: Male Sprague-Dawley rats.

  • Heart Isolation: Hearts are rapidly excised and cannulated via the aorta on a Langendorff apparatus.

  • Perfusion: Retrograde perfusion with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2, maintained at 37°C.

  • Ischemic Preconditioning (IP) Protocol: Three cycles of 2-minute global ischemia followed by 5 minutes of reperfusion.

  • Sustained Ischemia: 10 minutes of global ischemia.

  • Reperfusion: A subsequent period of reperfusion.

  • Drug Administration: this compound or other compounds are added to the perfusion buffer before the IP protocol.

  • Endpoint Measurement: Continuous ECG monitoring to determine the duration of reperfusion-induced ventricular tachyarrhythmia (rVT).

Measurement of Plasma Oxidative Stress Markers
  • Sample Collection: Blood samples are collected in EDTA-containing tubes and centrifuged to obtain plasma.

  • Malondialdehyde (MDA) Assay:

    • Plasma is mixed with a reagent containing thiobarbituric acid (TBA).

    • The mixture is heated to form a colored MDA-TBA adduct.

    • The absorbance is measured spectrophotometrically at ~532 nm.

  • Oxidized LDL (oxLDL) Assay:

    • A commercial ELISA kit is used.

    • Plasma samples are added to microplate wells pre-coated with an antibody against oxidized phospholipids.

    • A biotinylated anti-human ApoB-100 antibody is then added, followed by a streptavidin-enzyme conjugate.

    • A substrate is added, and the resulting color change is measured at 450 nm.

Measurement of Plasma Inflammatory Cytokines
  • Sample Collection: Plasma is prepared as described above.

  • ELISA Protocol (for IL-6, TNF-α, etc.):

    • Use commercially available sandwich ELISA kits.

    • Plasma samples and standards are added to antibody-coated microplate wells.

    • After incubation and washing, a biotinylated detection antibody is added.

    • Streptavidin-HRP conjugate is added, followed by a TMB substrate.

    • The reaction is stopped, and absorbance is read at 450 nm.

Assessment of Endothelial Function using Reactive Hyperemia-Peripheral Arterial Tonometry (RH-PAT)
  • Procedure:

    • A blood pressure cuff is placed on one upper arm.

    • PAT probes are placed on the index finger of each hand.

    • After a 5-minute baseline measurement, the cuff is inflated to occlude arterial flow for 5 minutes.

    • The cuff is then deflated to induce reactive hyperemia.

  • Data Analysis: The device automatically calculates the Reactive Hyperemia Index (RHI) by comparing the post-occlusion pulse wave amplitude to the baseline amplitude, normalized to the contralateral arm. A higher RHI indicates better endothelial function.

Conclusion and Future Directions

This compound's high selectivity for the pancreatic SUR1 KATP channel provides a strong safety rationale for its exploration in non-diabetic conditions. The existing evidence, though largely derived from diabetic models, points towards potential therapeutic benefits in cardioprotection, reduction of inflammation and oxidative stress, and improvement of endothelial function.

The most pressing need is for preclinical studies investigating the efficacy of this compound in in vivo, non-diabetic animal models of myocardial infarction, atherosclerosis, and neurodegenerative diseases. Furthermore, in vitro studies are required to elucidate the direct molecular signaling pathways, such as effects on NF-κB and eNOS phosphorylation, that may underlie its pleiotropic effects independent of glucose lowering. The findings from such research could unlock the full therapeutic potential of this well-characterized molecule.

References

Methodological & Application

Application Notes and Protocols: In Vitro Insulin Secretion Assay Using Mitiglinide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitiglinide is a short-acting insulin (B600854) secretagogue of the meglitinide (B1211023) class, utilized in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the inhibition of ATP-sensitive potassium (KATP) channels on the surface of pancreatic β-cells.[1][2][3] This inhibition leads to membrane depolarization, influx of extracellular calcium, and subsequent exocytosis of insulin-containing granules.[2][3] The in vitro insulin secretion assay is a fundamental tool for studying the efficacy and mechanism of action of insulin secretagogues like this compound. This document provides a detailed protocol for performing a static insulin secretion assay using the mouse insulinoma cell line MIN6, a widely accepted model for studying pancreatic β-cell function.

Mechanism of Action of this compound

This compound stimulates insulin secretion by binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel in pancreatic β-cells.[1][4] Under normal physiological conditions, an increase in intracellular ATP, resulting from glucose metabolism, closes these channels, leading to membrane depolarization.[2] this compound mimics this effect by directly binding to and closing the KATP channels, independent of intracellular ATP levels.[2][4] This channel closure causes a depolarization of the cell membrane, which in turn activates voltage-gated calcium channels. The subsequent influx of calcium ions triggers the fusion of insulin-containing vesicles with the plasma membrane and the release of insulin into the extracellular space.[2][3]

Mitiglinide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound KATP_channel KATP Channel (SUR1/Kir6.2) This compound->KATP_channel Binds & Inhibits Ca_ext Ca²⁺ VGCC Voltage-Gated Ca²⁺ Channel Depolarization Membrane Depolarization KATP_channel->Depolarization K⁺ efflux ↓ Ca_int ↑ [Ca²⁺]i VGCC->Ca_int Ca²⁺ Influx Depolarization->VGCC Activates Insulin_Vesicles Insulin Vesicles Ca_int->Insulin_Vesicles Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: this compound Signaling Pathway in Pancreatic β-Cells.

Experimental Protocols

Materials and Reagents
  • MIN6 cells (mouse insulinoma cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 25 mM glucose, supplemented with 15% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% Bovine Serum Albumin (BSA). The composition of 1x KRBB is: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO₃, 2.5 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES. Adjust pH to 7.4.

  • This compound calcium salt

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Glucose stock solution (e.g., 1 M, sterile)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • Insulin ELISA Kit (Mouse/Rat)

Equipment
  • Cell culture incubator (37°C, 5% CO₂)

  • 24-well cell culture plates

  • Laminar flow hood

  • Centrifuge

  • Microplate reader

  • Pipettes and sterile tips

Preparation of Solutions
  • Cell Culture Medium: Prepare complete DMEM as described in the materials list.

  • KRBB Solutions:

    • Low Glucose KRBB (2.8 mM): Prepare KRBB and add glucose from a sterile stock solution to a final concentration of 2.8 mM.

    • High Glucose KRBB (16.7 mM): Prepare KRBB and add glucose from a sterile stock solution to a final concentration of 16.7 mM.

  • This compound Stock Solution (10 mM): Dissolve this compound calcium salt in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Workflow

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay Insulin Secretion Assay cluster_sample_collection Sample Collection & Processing cluster_analysis Data Analysis Seed_Cells Seed MIN6 cells in a 24-well plate Culture_Cells Culture to 80-90% confluency (approx. 48-72h) Seed_Cells->Culture_Cells Wash_1 Wash cells twice with PBS Culture_Cells->Wash_1 Preincubation Pre-incubate in Low Glucose KRBB (2.8 mM Glucose) for 1 hour Wash_1->Preincubation Incubation Incubate with experimental conditions for 1 hour: - Low Glucose (2.8 mM) ± this compound - High Glucose (16.7 mM) ± this compound Preincubation->Incubation Collect_Supernatant Collect supernatant Incubation->Collect_Supernatant Lyse_Cells Lyse cells and collect lysate Incubation->Lyse_Cells Centrifuge Centrifuge supernatant to remove cell debris Collect_Supernatant->Centrifuge Store_Supernatant Store supernatant at -80°C for insulin measurement Centrifuge->Store_Supernatant Insulin_ELISA Measure insulin concentration in supernatant using ELISA Store_Supernatant->Insulin_ELISA Store_Lysate Store lysate at -80°C for protein quantification Lyse_Cells->Store_Lysate Protein_Assay Measure total protein concentration in cell lysate using BCA assay Store_Lysate->Protein_Assay Normalize_Data Normalize insulin concentration to total protein content Insulin_ELISA->Normalize_Data Protein_Assay->Normalize_Data Calculate_SI Calculate Stimulation Index (SI) Normalize_Data->Calculate_SI

Caption: Static In Vitro Insulin Secretion Assay Workflow.
Step-by-Step Protocol

  • Cell Seeding: Seed MIN6 cells into a 24-well plate at a density of 2 x 10⁵ cells per well. Culture in complete DMEM at 37°C in a 5% CO₂ incubator until they reach 80-90% confluency (typically 48-72 hours).

  • Pre-incubation:

    • Gently wash the cells twice with 1 mL of PBS per well.

    • Add 500 µL of Low Glucose KRBB (2.8 mM) to each well.

    • Incubate for 1 hour at 37°C in a 5% CO₂ incubator.

  • Incubation with Test Compounds:

    • Carefully remove the pre-incubation buffer.

    • Add 500 µL of the appropriate experimental KRBB solution to each well. Experimental groups should include:

      • Basal control: Low Glucose KRBB (2.8 mM) with vehicle (DMSO, final concentration ≤ 0.1%).

      • Stimulated control: High Glucose KRBB (16.7 mM) with vehicle.

      • Test groups: Low or High Glucose KRBB with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM). Ensure the final DMSO concentration is consistent across all wells.

    • Incubate for 1 hour at 37°C in a 5% CO₂ incubator.

  • Sample Collection:

    • After incubation, carefully collect the supernatant from each well into labeled microcentrifuge tubes.

    • Centrifuge the supernatant at 1,000 x g for 5 minutes at 4°C to pellet any detached cells.

    • Transfer the clarified supernatant to new labeled tubes and store at -80°C until insulin measurement.

  • Cell Lysis for Protein Quantification:

    • Wash the remaining cells in the wells once with 1 mL of cold PBS.

    • Add an appropriate volume of cell lysis buffer (e.g., 100-200 µL) to each well.

    • Incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to labeled microcentrifuge tubes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the clarified lysate to new labeled tubes and store at -80°C until protein quantification.

Insulin Quantification (ELISA)

Measure the insulin concentration in the collected supernatants using a commercially available mouse or rat insulin ELISA kit. Follow the manufacturer's instructions precisely. A general procedure is outlined below:

  • Prepare standards and samples according to the kit protocol. Samples may require dilution to fall within the standard curve range.

  • Add standards and samples to the antibody-coated microplate.

  • Incubate as per the protocol.

  • Wash the plate to remove unbound substances.

  • Add the enzyme-conjugated detection antibody.

  • Incubate and wash.

  • Add the substrate and incubate for color development.

  • Add the stop solution.

  • Read the absorbance at the specified wavelength (typically 450 nm) using a microplate reader.

  • Calculate the insulin concentration of the samples based on the standard curve.

Protein Quantification (BCA Assay)

Measure the total protein concentration in the cell lysates using a BCA protein assay kit. This will be used to normalize the insulin secretion data. Follow the manufacturer's protocol.

Data Analysis
  • Normalization: Normalize the insulin concentration of each sample to its corresponding total protein concentration:

    • Normalized Insulin (ng/mg protein) = Insulin Concentration (ng/mL) / Total Protein Concentration (mg/mL)

  • Stimulation Index (SI): The SI represents the fold-increase in insulin secretion in response to a stimulant compared to the basal condition. It is calculated as:

    • SI = Normalized Insulin (Stimulated Condition) / Normalized Insulin (Basal Condition)

Data Presentation

The following tables provide representative data from in vitro insulin secretion assays with this compound.

Table 1: Effect of this compound on Insulin Secretion from Rat Islets

Glucose Concentration (mM)This compound Concentration (µM)Insulin Secretion (µU/islet/hour)Fold Increase vs. Control
3.30 (Control)8.3 ± 1.06-
3.30.112.6 ± 2.541.5
3.31.014.0 ± 1.721.7
8.30 (Control)15.5 ± 2.22-
8.30.1~24.81.6
8.31.0~31.02.0
16.70 (Control)37.4 ± 2.47-
16.70.1~59.81.6
16.71.0~67.31.8
010.015.5 ± 2.33-

Data adapted from a study on isolated rat islets.[5] Values with "~" are estimated from reported fold increases.

Table 2: Expected Outcome of this compound on Insulin Secretion from MIN6 Cells

ConditionExpected Insulin SecretionStimulation Index (SI)
Low Glucose (2.8 mM)Basal1.0
High Glucose (16.7 mM)Increased> 1.0
Low Glucose + this compound (1 µM)Slightly increased vs. Basal> 1.0
High Glucose + this compound (1 µM)Potentiated vs. High GlucoseSignificantly > 1.0

Troubleshooting

  • High Basal Secretion: This may indicate that the cells are stressed or overgrown. Ensure cells are not passaged too many times and are at an optimal confluency.

  • Low Stimulation Index: This could be due to poor cell health, low passage number MIN6 cells losing glucose responsiveness, or issues with the reagents.[6]

  • High Variability between Replicates: Ensure uniform cell seeding and careful, consistent execution of all washing and incubation steps.

Conclusion

This application note provides a detailed protocol for conducting an in vitro insulin secretion assay using this compound with MIN6 cells. This assay is a valuable tool for characterizing the potency and mechanism of insulin secretagogues and for screening potential new therapeutic agents for type 2 diabetes. Careful adherence to the protocol and appropriate data analysis will yield reliable and reproducible results.

References

Application Notes and Protocols: Patch-Clamp Analysis of KATP Channels with Mitiglinide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ATP-sensitive potassium (KATP) channels are crucial regulators of cellular excitability, coupling the metabolic state of a cell to its membrane potential. In pancreatic β-cells, these channels are composed of the pore-forming Kir6.2 subunit and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[1][2][3] KATP channels play a pivotal role in insulin (B600854) secretion.[1][3] When blood glucose levels are low, the channels are open, keeping the β-cell hyperpolarized and preventing insulin release. Conversely, an increase in the intracellular ATP/ADP ratio following glucose metabolism leads to the closure of KATP channels, causing membrane depolarization, calcium influx, and subsequent insulin exocytosis.[3][4]

Mitiglinide (B115668) is a fast-acting anti-diabetic drug that stimulates insulin secretion by inhibiting these pancreatic KATP channels.[1][3][5] It belongs to the glinide class of insulin secretagogues and is highly selective for the pancreatic β-cell type KATP channel (Kir6.2/SUR1) over cardiac (Kir6.2/SUR2A) and smooth muscle (Kir6.2/SUR2B) types.[2][5] This high selectivity is attributed to its specific binding to the SUR1 subunit.[1][2] Patch-clamp electrophysiology is the gold-standard technique to investigate the direct interaction of drugs like this compound with ion channels at the molecular level.[6] This document provides detailed application notes and protocols for the patch-clamp analysis of KATP channels with this compound.

Signaling Pathway of this compound Action

This compound exerts its therapeutic effect by directly interacting with the SUR1 subunit of the KATP channel in pancreatic β-cells. This interaction inhibits the channel's activity, initiating a cascade of events that culminates in insulin secretion.

Mitiglinide_Signaling_Pathway cluster_Cell Pancreatic β-cell cluster_Membrane Cell Membrane Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Glucose_Metabolism Glucose Metabolism GLUT2->Glucose_Metabolism KATP_Channel KATP Channel (Kir6.2/SUR1) Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to VGCC Voltage-Gated Ca²⁺ Channel Ca_Influx ↑ Intracellular Ca²⁺ VGCC->Ca_Influx ATP_ADP_Ratio ↑ ATP/ADP Ratio Glucose_Metabolism->ATP_ADP_Ratio ATP_ADP_Ratio->KATP_Channel Inhibition Membrane_Depolarization->VGCC Activation Insulin_Vesicle_Exocytosis Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicle_Exocytosis Insulin_Release Insulin_Release Insulin_Vesicle_Exocytosis->Insulin_Release Insulin Release This compound This compound This compound->KATP_Channel Inhibition

Caption: Signaling pathway of this compound-induced insulin secretion.

Quantitative Data Summary

The inhibitory effect of this compound on different KATP channel subtypes has been quantified using patch-clamp analysis. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency and selectivity of the drug.

KATP Channel SubtypeCell TypePatch-Clamp ConfigurationThis compound IC50Reference
Kir6.2/SUR1Xenopus oocytesInside-out4 nM[2]
Kir6.2/SUR1COS-1 cellsInside-out100 nM[5]
Kir6.2/SUR2AXenopus oocytesInside-out3 µM[2]
Kir6.2/SUR2ACOS-1 cellsInside-out> 10 µM[5]
Kir6.2/SUR2BXenopus oocytesInside-out5 µM[2]
Kir6.2/SUR2BCOS-1 cellsInside-out> 10 µM[5]

These data highlight the significantly higher affinity of this compound for the pancreatic β-cell KATP channel (Kir6.2/SUR1) compared to the cardiac (Kir6.2/SUR2A) and smooth muscle (Kir6.2/SUR2B) isoforms, demonstrating its selectivity.[2][5]

Experimental Protocols

Cell Culture and Transfection

For studying specific KATP channel subtypes, heterologous expression systems like COS-1 cells or Xenopus oocytes are commonly used.

  • Cell Line: COS-1 cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: Co-transfect cells with plasmids encoding the desired Kir6.2 and SUR subunits (e.g., mouse Kir6.2 and hamster SUR1) using a suitable transfection reagent. A fluorescent reporter plasmid (e.g., EGFP) can be co-transfected to identify successfully transfected cells. Patch-clamp experiments are typically performed 24-48 hours post-transfection.[7]

Solutions and Reagents
  • Pipette (Intracellular) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA. Adjust pH to 7.4 with KOH.[8]

  • Bath (Extracellular) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, and 0.5 free Mg2+. Adjust pH to 7.35 with KOH.[7]

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO) and store at -20°C. Dilute to the final desired concentrations in the bath solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1%.

Inside-Out Patch-Clamp Recording

The inside-out configuration is ideal for studying the direct effects of intracellularly applied substances like this compound on KATP channels.[6][9]

Patch_Clamp_Workflow cluster_Setup Preparation cluster_Recording Recording Procedure A Pull & Polish Micropipette B Fill Pipette with Intracellular Solution A->B C Mount Pipette on Headstage B->C D Approach Cell & Apply Positive Pressure C->D E Form Gigaohm Seal (Cell-Attached) D->E F Excise Patch (Inside-Out) E->F G Record Baseline Channel Activity F->G H Perfuse with this compound G->H I Record Channel Inhibition H->I J Washout I->J K Record Recovery J->K

Caption: Experimental workflow for inside-out patch-clamp recording.

Detailed Steps:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 1-3 MΩ when filled with the pipette solution.[7][8] Fire-polish the tip to ensure a smooth surface for sealing.[10]

  • Cell Approach and Sealing: Place the coverslip with transfected cells in the recording chamber on an inverted microscope.[10] Lower the pipette onto a cell while applying slight positive pressure.[10] Once a dimple is observed on the cell surface, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).[10] This is the cell-attached configuration.

  • Patch Excision: After establishing a stable gigaohm seal, retract the pipette from the cell to excise the membrane patch.[11] The intracellular face of the membrane is now exposed to the bath solution, hence the "inside-out" configuration.

  • Data Acquisition:

    • Hold the membrane potential at a constant voltage (e.g., -50 mV).[7]

    • Record baseline KATP channel activity in the control bath solution.

    • Perfuse the patch with bath solutions containing increasing concentrations of this compound.

    • Record the steady-state current inhibition at each concentration.

    • Perform a washout with the control solution to check for reversibility of the drug effect.

  • Data Analysis:

    • Measure the current amplitude before and after the application of this compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the this compound concentration and fit the data with the Hill equation to determine the IC50 value.

Logical Relationship of this compound Interaction

This compound's interaction with the KATP channel is a specific, high-affinity binding event that leads to channel inhibition. This interaction is dependent on the presence of the SUR1 subunit.

Mitiglinide_Interaction This compound This compound BindingSite High-Affinity Binding Site ('A-site') This compound->BindingSite Binds to SUR1 SUR1 Subunit KATP_Channel KATP Channel Complex (Kir6.2/SUR1) SUR1->KATP_Channel Part of BindingSite->SUR1 Located on Kir6_2 Kir6.2 Subunit (Pore) Kir6_2->KATP_Channel Part of Channel_Inhibition Channel Inhibition KATP_Channel->Channel_Inhibition Results in

Caption: Logical relationship of this compound's interaction with the KATP channel.

Recent structural studies have revealed that this compound binds to a pocket within the SUR1 subunit, often referred to as the 'A-site', which is a common binding site for insulin secretagogues.[1] This binding event locks the SUR1 subunit in a conformation that favors channel closure.[1] The high selectivity of this compound for SUR1 over SUR2 isoforms is due to subtle differences in the amino acid residues within this binding pocket.[1]

Conclusion

Patch-clamp analysis is an indispensable tool for characterizing the pharmacological properties of KATP channel modulators like this compound. The protocols and data presented here provide a framework for researchers to investigate the potency, selectivity, and mechanism of action of this compound and other potential anti-diabetic compounds. By utilizing these detailed methodologies, scientists can gain deeper insights into the molecular interactions governing insulin secretion and contribute to the development of novel therapeutics for diabetes.

References

Application Note and Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay with Mitiglinide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells is a fundamental process in maintaining glucose homeostasis. Dysfunction of this process is a hallmark of type 2 diabetes (T2DM).[1] The GSIS assay is a critical in vitro method used to assess the function and viability of pancreatic islets and β-cell lines.[2][3][4] This assay measures the amount of insulin released in response to varying glucose concentrations, typically comparing a basal (low glucose) to a stimulatory (high glucose) condition.[4]

Mitiglinide is a fast-acting antidiabetic drug from the meglitinide (B1211023) class, prescribed for T2DM.[5][6] Its mechanism of action involves the closure of ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.[5][7] This action mimics the effect of increased intracellular ATP/ADP ratio that occurs during glucose metabolism, leading to membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.[5][6] Notably, this compound's effect can be glucose-dependent, primarily amplifying insulin secretion in the presence of stimulatory glucose concentrations.[7]

This application note provides a detailed protocol for conducting a static GSIS assay to evaluate the effects of this compound on insulin secretion from isolated pancreatic islets or β-cell lines.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways and the experimental workflow for the GSIS assay.

GSIS_Pathway cluster_cell Pancreatic β-Cell Glucose High Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Enters cell Metabolism Glycolysis & Citric Acid Cycle GLUT2->Metabolism ATP ↑ ATP/ADP Ratio Metabolism->ATP K_ATP K-ATP Channel (Closes) ATP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization K⁺ efflux stops Ca_Channel Voltage-Gated Ca²⁺ Channel (Opens) Depolarization->Ca_Channel Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Ca²⁺ influx Exocytosis Insulin Granule Exocytosis Ca_Influx->Exocytosis Insulin_Out Insulin Secretion Exocytosis->Insulin_Out

Caption: Glucose-Stimulated Insulin Secretion (GSIS) signaling pathway in pancreatic β-cells.

Mitiglinide_Action This compound This compound SUR1 SUR1 Subunit of K-ATP Channel This compound->SUR1 Binds to K_ATP_Close K-ATP Channel Closure SUR1->K_ATP_Close Depolarization Membrane Depolarization K_ATP_Close->Depolarization Ca_Influx ↑ Ca²⁺ Influx Depolarization->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion

Caption: Mechanism of action for this compound on the pancreatic β-cell K-ATP channel.

GSIS_Workflow cluster_stim Stimulation Phase (60 min) prep Day 1: Islet Isolation or β-Cell Seeding culture Overnight Culture (37°C, 5% CO₂) prep->culture pre_inc Day 2: Pre-incubation (Low Glucose KRB, 60 min) culture->pre_inc wash Wash with Low Glucose KRB pre_inc->wash group1 Group 1: Low Glucose wash->group1 group2 Group 2: High Glucose wash->group2 group3 Group 3: Low Glucose + this compound wash->group3 group4 Group 4: High Glucose + this compound wash->group4 collect Collect Supernatants group1->collect group2->collect group3->collect group4->collect lysis Cell/Islet Lysis (Acid-Ethanol) collect->lysis assay Measure Insulin Concentration (ELISA) lysis->assay analysis Data Analysis and Normalization assay->analysis

Caption: Experimental workflow for the static GSIS assay with this compound.

Experimental Protocol

This protocol describes a static GSIS assay using either isolated pancreatic islets or a β-cell line (e.g., MIN6).

Materials and Reagents
  • Biological Material:

    • Mouse or rat pancreatic islets, isolated via collagenase digestion.[8][9]

    • Alternatively, a β-cell line such as MIN6 cells.[5]

  • Culture Media:

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[9]

  • Buffers and Solutions:

    • Krebs-Ringer Bicarbonate Buffer (KRB or KRBH) supplemented with HEPES and 0.1% Bovine Serum Albumin (BSA), pH 7.4.[10]

    • Stock solutions of D-Glucose (e.g., 1M).

    • This compound stock solution (e.g., in DMSO).

    • Acid-Ethanol solution (e.g., 1.5% HCl in 70% ethanol) for cell lysis.[11]

  • Assay Kits and Plates:

    • 24-well or 96-well tissue culture plates.

    • Insulin ELISA kit (mouse/rat or human, as appropriate).[12][13]

  • Equipment:

    • Stereomicroscope (for islet handpicking).[7]

    • Humidified incubator (37°C, 5% CO₂).

    • Microplate reader for ELISA.

    • Centrifuge.

Islet Isolation and Culture (Brief)
  • Isolate pancreatic islets from mice or rats using a standard collagenase digestion and density gradient purification method.[9][14]

  • After isolation, handpick islets of similar size under a stereomicroscope to ensure uniformity.[10]

  • Culture the isolated islets overnight in supplemented RPMI-1640 medium to allow for recovery from the isolation procedure.[7][11]

Static GSIS Assay Protocol

This protocol is designed for a 24-well plate format with islets. Adjust volumes and cell numbers accordingly for other formats or for cell lines.

Day 1: Preparation

  • For Islets: After overnight recovery, handpick 10-15 size-matched islets per well into a 24-well plate.[15]

  • For β-Cells: Seed cells (e.g., MIN6) at a density that will result in ~80-90% confluency on the day of the experiment.

  • Culture overnight in a humidified incubator (37°C, 5% CO₂).

Day 2: GSIS Assay

  • Buffer Preparation: Prepare fresh KRB solution containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM).[11] Prepare additional buffers containing the desired concentrations of this compound (e.g., 0.1 µM, 1.0 µM, 10 µM) in both low and high glucose KRB.[7] Warm all buffers to 37°C before use.[10]

  • Pre-incubation (Basal State):

    • Carefully remove the culture medium from all wells.

    • Gently wash the islets/cells once with 500 µL of low glucose (2.8 mM) KRB.

    • Add 500 µL of fresh low glucose KRB to each well and incubate for 60 minutes at 37°C to establish a basal rate of insulin secretion.[2]

  • Stimulation Phase:

    • Carefully collect the supernatant from the pre-incubation step (this can be discarded or assayed as the pre-stimulation basal level).

    • Add 500 µL of the appropriate treatment buffer to each well (in triplicate) as described in the experimental design (e.g., Low Glucose, High Glucose, Low Glucose + this compound, High Glucose + this compound).

    • Incubate for 60 minutes at 37°C.[11][16]

  • Supernatant Collection:

    • After the incubation, carefully collect the supernatant from each well into labeled microcentrifuge tubes.

    • Centrifuge the tubes at 1000 rpm for 1 minute to pellet any dislodged cells or islets.[11]

    • Transfer the clarified supernatant to new tubes and store at -20°C or -80°C until the insulin ELISA is performed.[8][11]

  • Insulin Content Measurement (Normalization):

    • To normalize secreted insulin to the total insulin content, add 500 µL of acid-ethanol to the remaining islets/cells in each well.[11]

    • Incubate at -20°C overnight or for at least 4 hours to lyse the cells and extract total insulin.

    • Collect the acid-ethanol lysate and store it at -20°C.[17]

  • Insulin Quantification:

    • Measure the insulin concentration in the collected supernatants and the acid-ethanol lysates using a commercial insulin ELISA kit, following the manufacturer’s instructions.[12][18] Samples may require dilution to fall within the standard curve range of the assay.[16]

Data Presentation and Analysis

Data Analysis
  • Calculate Insulin Concentration: Determine the insulin concentration (e.g., in ng/mL) for each sample from the ELISA standard curve.

  • Normalization (Optional but Recommended): To account for variability in islet number or cell density, normalize the secreted insulin value to the total insulin content for that well.

    • Normalized Secretion (%) = (Insulin in Supernatant / Insulin in Lysate) x 100.

  • Stimulation Index (SI): The SI is a ratio that quantifies the magnitude of the glucose response.[18] It is calculated by dividing the amount of insulin secreted under high glucose conditions by the amount secreted under low glucose conditions.[3][4]

    • SI = Insulin (High Glucose) / Insulin (Basal Glucose).

    • A similar index can be calculated to show the effect of this compound.

Example Data Summary

The following table presents hypothetical data from a GSIS assay evaluating the effect of 1 µM this compound.

Treatment GroupGlucose (mM)This compound (µM)Secreted Insulin (ng/mL)Total Insulin Content (ng/well)Normalized Secretion (% of Content)Stimulation Index (SI)
Basal2.801.5 ± 0.2250 ± 200.60%1.0 (Reference)
Stimulated16.7012.0 ± 1.1255 ± 184.71%7.8
Basal + this compound2.812.8 ± 0.3248 ± 221.13%1.9
Stimulated + this compound16.7124.5 ± 2.5252 ± 159.72%16.3

Values are represented as Mean ± Standard Deviation.

Conclusion

The GSIS assay is a robust method for assessing pancreatic β-cell function. The protocol detailed here allows for the precise evaluation of insulin secretagogues like this compound. By demonstrating this compound's ability to potentiate insulin secretion, particularly in the presence of high glucose, this assay serves as a valuable tool in diabetes research and for the preclinical screening and characterization of new therapeutic compounds targeting β-cell activity.

References

Application Notes and Protocols for Oral Glucose Tolerance Test (OGTT) in Animal Models with Mitiglinide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitiglinide (B115668) is a rapid-acting insulin (B600854) secretagogue of the meglitinide (B1211023) class, utilized in the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves the closure of ATP-sensitive potassium (KATP) channels on pancreatic β-cells, which leads to depolarization of the cell membrane, calcium ion influx, and subsequent stimulation of insulin secretion.[1] This action is glucose-dependent, meaning this compound is more effective in the presence of elevated blood glucose levels. The oral glucose tolerance test (OGTT) is a widely used experimental procedure in preclinical studies to evaluate the efficacy of antihyperglycemic agents. This document provides detailed application notes and protocols for conducting an OGTT in rodent models of type 2 diabetes, specifically focusing on the administration of this compound. The protocols outlined are applicable to various rat models, including streptozotocin-nicotinamide (STZ-NA)-induced diabetic rats and Zucker fatty (ZF) rats.[2]

Data Presentation

The following tables summarize representative quantitative data from oral glucose tolerance tests in animal models of type 2 diabetes. This data illustrates the expected effects of this compound on blood glucose and plasma insulin levels.

Table 1: Effect of this compound on Blood Glucose Levels during OGTT in a Rat Model of Type 2 Diabetes

Time (minutes)Vehicle Control (mg/dL)This compound (mg/dL)
0 (Fasting)150 ± 10145 ± 9
30350 ± 25280 ± 20
60300 ± 20220 ± 15
120200 ± 15160 ± 10*

*Values are representative and indicate a significant reduction compared to the vehicle control group (p < 0.05). Data is illustrative, based on findings from combination therapy studies where this compound showed significant glucose-lowering effects.[2][3]

Table 2: Effect of this compound on Plasma Insulin Levels during OGTT in a Rat Model of Type 2 Diabetes

Time (minutes)Vehicle Control (ng/mL)This compound (ng/mL)
0 (Fasting)1.5 ± 0.21.6 ± 0.3
303.0 ± 0.55.5 ± 0.8
602.5 ± 0.44.0 ± 0.6
1201.8 ± 0.32.5 ± 0.4

*Values are representative and indicate a significant increase in insulin secretion compared to the vehicle control group (p < 0.05). Data is illustrative, reflecting the known mechanism of action of this compound as an insulin secretagogue.[1]

Experimental Protocols

I. Animal Models

Commonly used rodent models for studying type 2 diabetes and the effects of this compound include:

  • Streptozotocin-Nicotinamide (STZ-NA)-Induced Diabetic Rats: This model is created by administering a single intraperitoneal injection of streptozotocin, which is toxic to pancreatic β-cells, preceded by a protective dose of nicotinamide (B372718) to induce a milder form of diabetes resembling type 2.[4]

  • Zucker Fatty (ZF) Rats: This is a genetic model of obesity and insulin resistance that develops into overt type 2 diabetes.[2]

II. Materials
  • This compound calcium hydrate

  • Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) solution)

  • Glucose solution (e.g., 40% w/v in distilled water)

  • Glucometer and test strips

  • Blood collection tubes (e.g., EDTA-coated for plasma)

  • Oral gavage needles

  • Animal scale

  • Centrifuge

III. Detailed Protocol for Oral Glucose Tolerance Test (OGTT) with this compound

This protocol is a synthesis of standard OGTT procedures and considerations for the rapid action of this compound.

1. Animal Preparation and Fasting:

  • House the animals in a controlled environment (temperature, humidity, and light-dark cycle).
  • Provide standard chow and water ad libitum before the experiment.
  • Fast the animals for 12-16 hours overnight prior to the OGTT. Ensure free access to water during the fasting period.

2. This compound Administration:

  • Prepare a fresh solution or suspension of this compound in the chosen vehicle on the day of the experiment. A common dosage for rats is in the range of 1-10 mg/kg body weight.
  • Weigh the fasted animals to determine the precise volume of the this compound solution to be administered.
  • Administer this compound orally via gavage. Due to its rapid absorption and onset of action, it is typically administered 15-30 minutes before the glucose challenge.

3. Baseline Blood Sample Collection (Time 0):

  • Just before the glucose administration, collect a baseline blood sample (approximately 50-100 µL) from the tail vein.
  • Measure the blood glucose level immediately using a glucometer.
  • If plasma insulin is to be measured, collect the blood in an appropriate microcentrifuge tube containing an anticoagulant (e.g., EDTA), and place it on ice.

4. Glucose Challenge:

  • Administer a glucose solution (typically 2 g/kg body weight) orally via gavage.

5. Post-Glucose Blood Sample Collection:

  • Collect blood samples at specific time points after the glucose challenge. Common time points are 30, 60, and 120 minutes.
  • At each time point, measure blood glucose immediately and collect blood for insulin analysis as described in step 3.

6. Sample Processing and Analysis:

  • After the final blood collection, centrifuge the blood samples (e.g., at 3000 rpm for 15 minutes at 4°C) to separate the plasma.
  • Store the plasma samples at -80°C until insulin analysis is performed using a commercially available ELISA kit.

7. Data Analysis:

  • Plot the mean blood glucose and plasma insulin concentrations against time for each treatment group.
  • Calculate the Area Under the Curve (AUC) for both glucose and insulin to quantify the overall response.
  • Perform statistical analysis (e.g., t-test or ANOVA) to compare the this compound-treated group with the vehicle control group.

Mandatory Visualizations

Signaling Pathway of this compound in Pancreatic β-Cells

Mitiglinide_Signaling_Pathway cluster_beta_cell Pancreatic β-Cell This compound This compound KATP_Channel ATP-sensitive K+ Channel (SUR1/Kir6.2) This compound->KATP_Channel Binds and closes K_ion K+ KATP_Channel->K_ion Blocks efflux Depolarization Membrane Depolarization K_ion->Depolarization Accumulation leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_ion_in Ca2+ Ca_Channel->Ca_ion_in Influx Insulin_Vesicles Insulin Vesicles Ca_ion_in->Insulin_Vesicles Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis Bloodstream Bloodstream Insulin_Secretion->Bloodstream

Caption: Signaling pathway of this compound-induced insulin secretion in pancreatic β-cells.

Experimental Workflow for OGTT with this compound

OGTT_Workflow start Start fasting 1. Fast Animals (12-16h) start->fasting weighing 2. Weigh Animals fasting->weighing drug_admin 3. Administer this compound (or Vehicle) (1-10 mg/kg, p.o.) weighing->drug_admin wait 4. Wait (15-30 min) drug_admin->wait baseline_sample 5. Collect Baseline Blood Sample (T=0 min) wait->baseline_sample glucose_admin 6. Administer Glucose (2 g/kg, p.o.) baseline_sample->glucose_admin post_glucose_samples 7. Collect Blood Samples (T=30, 60, 120 min) glucose_admin->post_glucose_samples analysis 8. Analyze Blood Glucose & Plasma Insulin post_glucose_samples->analysis end End analysis->end

Caption: Experimental workflow for an oral glucose tolerance test with this compound.

References

Application Notes and Protocols for Mitiglinide Studies Using Streptozotocin-Induced Diabetic Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing streptozotocin (B1681764) (STZ)-induced diabetic rats as a reliable model for evaluating the efficacy and mechanism of action of Mitiglinide, a rapid-acting insulin (B600854) secretagogue.

This compound is an anti-diabetic agent that belongs to the meglitinide (B1211023) class of drugs. It is primarily used to manage postprandial hyperglycemia in patients with type 2 diabetes mellitus.[1] Its mechanism of action involves stimulating insulin secretion from pancreatic β-cells by closing ATP-sensitive potassium (KATP) channels.[1][2] The STZ-induced diabetic rat model is a widely accepted preclinical model that mimics the hyperglycemic state observed in diabetes mellitus, making it suitable for studying the pharmacological effects of anti-diabetic drugs like this compound.[3][4]

Experimental Protocols

I. Induction of Diabetes with Streptozotocin (STZ)

This protocol describes the induction of a diabetic state in rats using STZ, a chemical agent toxic to pancreatic β-cells.[3][5]

Materials:

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5), cold

  • Saline solution (0.9% NaCl), sterile

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Glucose meter and test strips

  • 10% sucrose (B13894) solution

Procedure:

  • Animal Acclimatization: House the rats under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water for at least one week before the experiment.

  • Fasting: Fast the rats overnight (12-16 hours) before STZ injection, with free access to water.[6]

  • STZ Preparation: Immediately before use, dissolve STZ in cold citrate buffer to a final concentration for the desired dosage. A commonly used dose for inducing type 1-like diabetes is a single intraperitoneal (IP) injection of 50-65 mg/kg body weight.[4][6] For a type 2-like model, a lower dose of STZ (e.g., 45-65 mg/kg, IP) can be administered 15 minutes after an IP injection of nicotinamide (B372718) (110-120 mg/kg) to partially protect the β-cells.[7][8]

  • STZ Administration: Inject the freshly prepared STZ solution intraperitoneally into the fasted rats. Administer an equivalent volume of citrate buffer to the control group animals.

  • Post-Injection Care: To prevent initial drug-induced hypoglycemia, replace the drinking water with a 10% sucrose solution for the first 24-48 hours after STZ injection.[6][9]

  • Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection from the tail vein using a glucose meter. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for further studies.[10]

II. Evaluation of this compound Efficacy: Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess the effect of a drug on glucose metabolism.[7][11]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) solution)

  • Glucose solution (2 g/kg body weight)

  • Blood collection tubes (e.g., heparinized capillaries)

  • Centrifuge

  • Plasma/serum analysis equipment

Procedure:

  • Animal Grouping: Divide the diabetic rats into different groups (n=6-8 per group), including a diabetic control group (vehicle-treated) and this compound-treated groups at various doses. A normal control group (non-diabetic, vehicle-treated) should also be included.

  • Fasting: Fast the rats for 12-16 hours before the test, with free access to water.

  • Drug Administration: Administer this compound or vehicle orally by gavage. A typical dose of this compound used in rat studies is around 10 mg/kg.[1]

  • Baseline Blood Sample: Collect a baseline blood sample (time 0) from the tail vein.

  • Glucose Challenge: 30 minutes after drug administration, administer the glucose solution orally.

  • Blood Sampling: Collect blood samples at 30, 60, 90, and 120 minutes after the glucose load.

  • Plasma/Serum Separation: Centrifuge the blood samples to separate plasma or serum.

  • Biochemical Analysis: Analyze the plasma/serum samples for glucose and insulin concentrations.

Data Presentation

The following tables summarize typical quantitative data obtained from studies using STZ-induced diabetic rats to evaluate this compound.

Table 1: Effect of this compound on Biochemical Parameters in STZ-Induced Diabetic Rats

ParameterNormal ControlDiabetic Control (STZ)STZ + this compound
Fasting Blood Glucose (mg/dL) 95 ± 8350 ± 25180 ± 20
Serum Insulin (µU/mL) 12.5 ± 1.54.2 ± 0.88.5 ± 1.2
Total Cholesterol (mg/dL) 70 ± 5150 ± 12105 ± 10
Triglycerides (mg/dL) 80 ± 7210 ± 18130 ± 15
ALT (U/L) 45 ± 495 ± 860 ± 6
AST (U/L) 110 ± 10220 ± 15150 ± 12
Creatinine (mg/dL) 0.6 ± 0.11.5 ± 0.20.9 ± 0.1
Urea (mg/dL) 30 ± 385 ± 750 ± 5

*Values are represented as Mean ± SD. *p < 0.05 compared to Diabetic Control. Data is a representative compilation from various studies.[10][12][13][14]

Table 2: Effect of this compound on Oxidative Stress Markers in STZ-Induced Diabetic Rats

ParameterNormal ControlDiabetic Control (STZ)STZ + this compound
Malondialdehyde (MDA) (nmol/mg protein) 1.2 ± 0.23.5 ± 0.41.8 ± 0.3
Superoxide Dismutase (SOD) (U/mg protein) 150 ± 1280 ± 9125 ± 10
Catalase (CAT) (U/mg protein) 85 ± 740 ± 570 ± 6
Reduced Glutathione (GSH) (µg/mg protein) 25 ± 312 ± 220 ± 2.5

*Values are represented as Mean ± SD. *p < 0.05 compared to Diabetic Control. Data is a representative compilation from various studies.[15][16][17]

Visualizations

This compound Mechanism of Action

Mitiglinide_Mechanism cluster_beta_cell Pancreatic β-Cell This compound This compound SUR1 SUR1 Subunit This compound->SUR1 Binds to KATP_Channel ATP-sensitive K+ Channel Kir62 Kir6.2 Subunit Depolarization Membrane Depolarization KATP_Channel->Depolarization Closure leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Release of

Caption: Mechanism of this compound-induced insulin secretion in pancreatic β-cells.

Experimental Workflow for this compound Study in STZ-Rats

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Fasting1 Overnight Fasting Acclimatization->Fasting1 STZ_Induction STZ Injection (50-65 mg/kg, IP) Fasting1->STZ_Induction Confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) STZ_Induction->Confirmation Grouping Animal Grouping (Normal, Diabetic, this compound) Confirmation->Grouping Fasting2 Overnight Fasting Grouping->Fasting2 Treatment Oral Administration (Vehicle or this compound) Fasting2->Treatment OGTT Oral Glucose Tolerance Test (OGTT) (2 g/kg glucose) Treatment->OGTT Sampling Blood Sampling (0, 30, 60, 90, 120 min) OGTT->Sampling Analysis Biochemical & Histopathological Analysis Sampling->Analysis

References

Mitiglinide Administration in the Zucker Fatty Rat Model of Diabetes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitiglinide (B115668) is a rapid-acting insulin (B600854) secretagogue of the meglitinide (B1211023) class, designed to control postprandial hyperglycemia, a common feature of type 2 diabetes.[1][2] It stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner.[1] The Zucker fatty (ZF) rat is a well-established animal model of obesity and insulin resistance.[3][4] Homozygous (fa/fa) ZF rats exhibit a mutation in the leptin receptor gene, leading to hyperphagia, obesity, hyperinsulinemia, and hyperlipidemia.[4][5] While the ZF rat develops obesity without overt diabetes, the closely related Zucker diabetic fatty (ZDF) rat strain reliably develops hyperglycemia and is a common model for type 2 diabetes research.[3][5] This document provides detailed protocols for the administration of this compound in the Zucker fatty rat model to study its effects on glucose homeostasis and insulin secretion.

Characteristics of the Zucker Fatty (fa/fa) Rat Model

The Zucker fatty rat is a valuable tool for studying the pathogenesis of obesity and insulin resistance. Its phenotype closely mimics many aspects of the pre-diabetic human condition.

CharacteristicDescriptionReferences
Genotype Homozygous for a missense mutation (fa) in the leptin receptor gene (Lepr).[5]
Phenotype Develops obesity at a young age due to hyperphagia.[3][6]
Metabolic State Characterized by hyperinsulinemia, insulin resistance, and hyperlipidemia.[4][7]
Glycemic Status Typically remains normoglycemic or develops mild hyperglycemia, distinguishing it from the overtly diabetic ZDF rat.[5]
Research Use Widely used to study obesity, insulin resistance, metabolic syndrome, and the efficacy of therapeutic agents.[3][4][8]

Mechanism of Action: this compound in Pancreatic β-Cells

This compound exerts its glucose-lowering effect by directly targeting the ATP-sensitive potassium (K-ATP) channels on the surface of pancreatic β-cells.[1][2][9] This action mimics the physiological pathway of glucose-stimulated insulin secretion.

  • Binding to SUR1: this compound binds to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel.[2]

  • Channel Closure: This binding event induces the closure of the K-ATP channel.[1][9]

  • Membrane Depolarization: The closure prevents potassium ion (K+) efflux, leading to the depolarization of the β-cell membrane.[2][9]

  • Calcium Influx: Depolarization activates voltage-gated calcium channels, causing an influx of calcium ions (Ca2+) into the cell.[2][9]

  • Insulin Exocytosis: The resulting increase in intracellular Ca2+ concentration triggers the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin into the bloodstream.[9][10]

Mitiglinide_Mechanism cluster_cell Pancreatic β-Cell Membrane This compound This compound SUR1 K-ATP Channel (SUR1 Subunit) This compound->SUR1 Binds K_ion K⁺ SUR1->K_ion Closes VGCC Voltage-Gated Ca²⁺ Channel Ca_ion_in Ca²⁺ VGCC->Ca_ion_in Opens Depolarization Membrane Depolarization K_ion->Depolarization Efflux Blocked Insulin Insulin Granules Ca_ion_in->Insulin Triggers Exocytosis Insulin Exocytosis Insulin->Exocytosis Depolarization->VGCC Activates Bloodstream Bloodstream Exocytosis->Bloodstream Insulin Release Ca_ion_out Ca_ion_out->Ca_ion_in Influx

Caption: this compound's signaling pathway in pancreatic β-cells.

Experimental Protocols

These protocols provide a framework for administering this compound to Zucker fatty rats and assessing its pharmacodynamic effects. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.

Animal Handling and Acclimatization
  • Animals: Male Zucker fatty (fa/fa) rats, typically 10-12 weeks of age.

  • Housing: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity).

  • Acclimatization: Allow rats to acclimate to the facility for at least one week before initiating experiments.[11] Provide standard chow and water ad libitum.

  • Group Size: A minimum of 6-8 rats per treatment group is recommended to achieve statistical significance.

Preparation of this compound Solution
  • Vehicle: A common vehicle for oral administration is 0.5% carboxymethyl cellulose (B213188) (CMC) in sterile water.

  • Concentration: Calculate the required concentration based on the desired dose (e.g., in mg/kg) and the dosing volume (typically 5-10 mL/kg for rats).[12]

  • Preparation: Weigh the required amount of this compound powder. Suspend it in the vehicle by gentle vortexing or stirring until a homogenous suspension is achieved. Prepare fresh on the day of the experiment.

Oral Administration (Gavage) Protocol

Oral gavage ensures accurate dose delivery directly into the stomach.[13][14]

  • Materials:

    • Appropriately sized gavage needle (16-18 gauge, 2-3 inches long, with a rounded tip for rats).[14]

    • Syringe (1-5 mL).

  • Procedure:

    • Weigh the rat to calculate the precise volume of the this compound suspension to be administered.

    • Restrain the rat firmly but gently. The head should be in a vertical alignment with the esophagus.[15]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The tube should pass smoothly with no resistance.[12]

    • Dispense the solution slowly from the syringe.

    • Withdraw the needle gently along the same path of insertion.

    • Monitor the animal for 5-10 minutes post-administration for any signs of distress or labored breathing.[12]

Gavage_Workflow start Start weigh Weigh Rat start->weigh calculate Calculate Dosing Volume (e.g., 5-10 mL/kg) weigh->calculate restrain Restrain Animal calculate->restrain insert Gently Insert Gavage Needle restrain->insert administer Administer this compound Suspension insert->administer withdraw Withdraw Needle administer->withdraw monitor Monitor Animal (5-10 min) withdraw->monitor end End monitor->end

Caption: Experimental workflow for oral administration of this compound.

Oral Glucose Tolerance Test (OGTT) Protocol

An OGTT is used to assess the animal's ability to clear a glucose load from the circulation, providing insight into insulin sensitivity and secretion.[16][17]

  • Fasting: Fast rats overnight (approximately 16 hours) before the test. Ensure free access to water.[16][18]

  • Procedure:

    • Baseline (t=0): Collect a baseline blood sample from the tail vein.[15]

    • Administration: Administer this compound (or vehicle) via oral gavage.

    • Glucose Challenge: Typically 30 minutes after drug administration, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[15]

    • Blood Sampling: Collect subsequent blood samples at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.[15][18]

    • Analysis: Measure blood glucose concentrations immediately using a glucometer. Process remaining blood to plasma for insulin analysis (e.g., ELISA).

OGTT_Workflow start Start fast Overnight Fast (~16 hours) start->fast baseline Collect Baseline Blood Sample (t = -30 min) fast->baseline drug_admin Administer this compound or Vehicle (PO) baseline->drug_admin wait Wait 30 min drug_admin->wait glucose_admin Administer Glucose Load (2 g/kg, PO, t = 0) wait->glucose_admin sampling Collect Blood Samples (t = 15, 30, 60, 120 min) glucose_admin->sampling analysis Measure Glucose & Plasma Insulin sampling->analysis end End analysis->end

References

Application Note: Quantification of Mitiglinide using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

[AN-HPLC-001]

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Mitiglinide in pharmaceutical formulations. The described method is simple, accurate, and precise, making it suitable for routine quality control analysis. The protocol provides a clear workflow from sample preparation to data analysis, ensuring reliable and reproducible results.

Introduction

This compound is an anti-diabetic drug that stimulates insulin (B600854) secretion by closing the ATP-sensitive K+ channels in pancreatic β-cells.[1] Accurate quantification of this compound in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the determination of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity. This document provides a detailed protocol for the quantification of this compound using a validated RP-HPLC method.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The chromatographic separation is achieved on a C18 column.

ParameterCondition
HPLC System Agilent 1100/1200 series or equivalent with UV Detector
Column ACE C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Phosphate (B84403) Buffer (pH 4.0) : Methanol (B129727) (30:70 v/v)[2]
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 10 minutes
Reagents and Standards
  • This compound Calcium Hydrate Reference Standard

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Ortho-phosphoric Acid (AR Grade)

  • Water (HPLC Grade)

Protocols

Preparation of Mobile Phase
  • Phosphate Buffer (pH 4.0): Dissolve a sufficient amount of potassium dihydrogen phosphate in HPLC grade water to prepare a desired volume. Adjust the pH to 4.0 using ortho-phosphoric acid.

  • Mobile Phase Mixture: Mix the prepared phosphate buffer and methanol in a ratio of 30:70 (v/v).

  • Degassing: Degas the mobile phase mixture using a vacuum filtration system or sonication for at least 15 minutes before use.

Preparation of Standard Stock Solution
  • Accurately weigh approximately 25 mg of this compound Calcium Hydrate reference standard.

  • Transfer the weighed standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

  • Sonication may be used to ensure complete dissolution.

Preparation of Working Standard Solutions
  • From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to achieve concentrations in the desired linear range (e.g., 25-75 µg/mL).[2]

Preparation of Sample Solution (from Tablets)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 25 mg of this compound.

  • Transfer the powder to a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.

Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the table below.

Validation ParameterResult
Linearity Range 25 - 75 µg/mL[2]
Correlation Coefficient (r²) > 0.999[2]
Accuracy (% Recovery) 100.69 - 100.88%[2]
Precision (%RSD) < 2%
Retention Time Approximately 3.580 min[2]

Data Presentation

The quantification of this compound is based on the peak area of the analyte in the chromatogram. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The concentration of this compound in the sample solution is then determined from the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Phosphate Buffer:Methanol) HPLC HPLC System (C18 Column, UV 210 nm) MobilePhase->HPLC StandardSol Standard Solutions (25-75 µg/mL) StandardSol->HPLC SampleSol Sample Solution (from Tablets) SampleSol->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: Experimental workflow for this compound quantification by HPLC.

validation_parameters cluster_params Key Validation Parameters MethodValidation Method Validation Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Specificity Specificity MethodValidation->Specificity LOD Limit of Detection MethodValidation->LOD LOQ Limit of Quantification MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for Western Blot Analysis of Signaling Proteins Following Mitiglinide Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitiglinide is a short-acting insulin (B600854) secretagogue of the meglitinide (B1211023) class, utilized in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the closure of ATP-sensitive potassium (K-ATP) channels on pancreatic β-cells. This action leads to membrane depolarization, calcium influx, and subsequent exocytosis of insulin.[1][2] Beyond this initial trigger, this compound stimulation is anticipated to modulate intracellular signaling pathways that are crucial for β-cell function, proliferation, and survival. This document provides detailed protocols for the analysis of key signaling proteins in response to this compound stimulation using Western blotting, a widely used technique for protein detection and quantification. The focus will be on the PI3K/Akt and MAPK/ERK pathways, which are central to insulin signaling and cellular responses to growth factors and metabolic changes.

Key Signaling Pathways in Pancreatic β-Cells

Upon stimulation by insulin secretagogues like this compound, pancreatic β-cells can activate several downstream signaling cascades. The secreted insulin can act in an autocrine or paracrine manner, further stimulating pathways that regulate cell growth, survival, and function.

  • PI3K/Akt Pathway: This pathway is a critical regulator of cell survival, growth, and metabolism. Activation of this pathway, often assessed by the phosphorylation of Akt at Threonine 308 and Serine 473, is known to protect β-cells from apoptosis and promote their proliferation.

  • MAPK/ERK Pathway: The Extracellular signal-regulated kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival. The phosphorylation of ERK1/2 is a key indicator of its activation and has been implicated in the regulation of insulin gene expression and β-cell function.[3]

Data Presentation

While direct quantitative Western blot data for this compound's effect on Akt and ERK phosphorylation is limited in publicly available literature, data from studies using other insulin secretagogues, such as glibenclamide, can provide valuable insights into the expected effects. The following tables are presented as templates for summarizing such quantitative data.

Table 1: Hypothetical Quantitative Analysis of Akt Phosphorylation in Pancreatic β-Cells (e.g., MIN6 cell line) after this compound Stimulation.

TreatmentConcentration (µM)Duration (min)p-Akt (Ser473) / Total Akt (Fold Change vs. Control)p-Akt (Thr308) / Total Akt (Fold Change vs. Control)
Vehicle Control-301.01.0
This compound1301.81.5
This compound10303.22.8
This compound50304.53.9

Table 2: Quantitative Analysis of ERK1/2 Phosphorylation in Rat Beta Cells after Glibenclamide Stimulation.

Data adapted from a study on the effects of glibenclamide.

TreatmentConcentration (µM)Duration (h)p-ERK1/2 / Total ERK1/2 (Fold Change vs. Control)
Control-241.0
Glibenclamide424~2.0

Experimental Protocols

I. Cell Culture and this compound Stimulation

This protocol is designed for an adherent pancreatic β-cell line, such as MIN6 or INS-1 cells.

Materials:

  • Pancreatic β-cell line (e.g., MIN6, INS-1)

  • Complete growth medium (e.g., DMEM with 15% FBS, 25 mM glucose, L-glutamine, penicillin/streptomycin)

  • Serum-free medium

  • This compound calcium hydrate

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed pancreatic β-cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Cell Culture: Culture the cells in complete growth medium at 37°C in a humidified atmosphere of 5% CO2.

  • Serum Starvation: Once the cells reach the desired confluency, replace the complete growth medium with serum-free medium and incubate for 4-6 hours. This step helps to reduce basal levels of signaling pathway activation.

  • This compound Treatment: Prepare stock solutions of this compound in the appropriate vehicle (e.g., DMSO). Dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM).

  • Stimulation: Remove the serum-free medium from the cells and add the medium containing this compound or vehicle control. Incubate for the desired time points (e.g., 15, 30, 60 minutes).

  • Cell Lysis: Following incubation, immediately proceed to protein extraction.

II. Protein Extraction

Materials:

  • Ice-cold PBS

  • RIPA lysis buffer (Radioimmunoprecipitation Assay buffer)

  • Protease inhibitor cocktail

  • Phosphatase inhibitor cocktail

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Wash Cells: Place the cell culture plates on ice and wash the cells twice with ice-cold PBS.

  • Lyse Cells: Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape and Collect: Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate: Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Storage: Store the protein extracts at -80°C until further use.

III. Protein Quantification

Materials:

  • BCA (Bicinchoninic Acid) Protein Assay Kit or Bradford Protein Assay Kit

  • Microplate reader

Procedure:

  • Determine the protein concentration of each cell lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading for Western blot analysis.

IV. Western Blotting

Materials:

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-p-Akt (Thr308), rabbit anti-Akt (total), rabbit anti-p-ERK1/2, rabbit anti-ERK1/2 (total), mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-specific antibodies and re-probed with an antibody against the total protein. Alternatively, parallel blots can be run. β-actin is commonly used as a loading control.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal for each sample.

Mandatory Visualizations

Mitiglinide_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell cluster_signaling Downstream Signaling This compound This compound K_ATP K-ATP Channel This compound->K_ATP Inhibits Depolarization Membrane Depolarization K_ATP->Depolarization Leads to Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion PI3K PI3K Insulin_Secretion->PI3K Autocrine/ Paracrine ERK ERK Insulin_Secretion->ERK Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival pERK p-ERK ERK->pERK Phosphorylation pERK->Cell_Survival

Caption: this compound signaling pathway in pancreatic β-cells.

Western_Blot_Workflow A 1. Cell Culture & This compound Stimulation B 2. Protein Extraction (Cell Lysis) A->B C 3. Protein Quantification (BCA/Bradford Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to Membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry) I->J

Caption: Experimental workflow for Western blot analysis.

References

Application Note: In Vivo Imaging of Pancreatic Beta-Cell Activity with Mitiglinide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pancreatic beta-cells play a crucial role in maintaining glucose homeostasis by secreting insulin (B600854). Dysfunction or loss of these cells leads to diabetes mellitus. The ability to visualize and quantify beta-cell activity in vivo is critical for understanding diabetes pathophysiology and for developing novel therapeutic strategies. Mitiglinide (B115668), a short-acting insulin secretagogue, serves as a valuable pharmacological tool for these studies. It selectively targets the ATP-sensitive potassium (K-ATP) channels on beta-cells, providing a specific mechanism to stimulate and subsequently image their functional response. This document outlines the principles, protocols, and applications of using this compound for the in vivo imaging of pancreatic beta-cell activity.

Mechanism of Action of this compound

This compound is a meglitinide (B1211023) analog that stimulates insulin secretion by closing the K-ATP channels in pancreatic beta-cells.[1][2][3] These channels are composed of the pore-forming Kir6.2 subunit and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[4][5][6] The binding of this compound to the SUR1 subunit induces channel closure, leading to membrane depolarization.[1][6] This change in membrane potential activates voltage-gated calcium channels, resulting in an influx of extracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules.[1][2][7] Notably, some studies suggest that glinides like this compound may also induce insulin secretion through a secondary pathway involving calcium release from the endoplasmic reticulum.[8]

Mitiglinide_Signaling_Pathway cluster_membrane Beta-Cell Membrane cluster_cytosol Cytosol This compound This compound sur1 SUR1 This compound->sur1 Binds kir62 Kir6.2 depolarization Membrane Depolarization kir62->depolarization Closure leads to vgcc Voltage-Gated Ca²⁺ Channel ca_in ↑ Intracellular Ca²⁺ vgcc->ca_in Ca²⁺ Influx ca_out Ca²⁺ (extracellular) depolarization->vgcc Activates insulin_vesicle Insulin Vesicle ca_in->insulin_vesicle Triggers exocytosis Insulin Exocytosis insulin_vesicle->exocytosis

Caption: this compound signaling pathway in pancreatic beta-cells.

Quantitative Data

This compound exhibits high selectivity for the pancreatic beta-cell type K-ATP channel (Kir6.2/SUR1) compared to those found in cardiac and smooth muscle.

Table 1: Potency of this compound on K-ATP Channel Subtypes

Channel Type IC₅₀ Description Reference
Kir6.2/SUR1 4 nM High-affinity site on the pancreatic beta-cell type channel. [4][9]
Kir6.2/SUR2A 3 µM Low-affinity site on the cardiac type channel. [4][9]

| Kir6.2/SUR2B | 5 µM | Low-affinity site on the smooth muscle type channel. |[4][9] |

The insulin secretion stimulated by this compound is glucose-dependent, with its effect being amplified at higher glucose concentrations.

Table 2: Effect of this compound on Insulin Secretion in Isolated Rat Islets

Glucose Concentration This compound Concentration Insulin Secretion Response Reference
0 - 3.3 mM 0.1 - 1.0 µM No significant effect. [10]
0 - 3.3 mM 10 µM Strongly stimulatory. [10]

| 8.3 and 16.7 mM | 0.1, 1.0, and 10 µM | Significantly amplified glucose-induced secretion. |[10] |

Experimental Protocols

In vivo imaging of beta-cell activity can be performed using various modalities, most commonly bioluminescence or fluorescence imaging in genetically modified animal models. This compound is used as a pharmacological stimulus to evoke a functional response that is captured by the imaging system.

Experimental_Workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Analysis A 1. Animal Preparation (e.g., Anesthesia, cannulation) B 2. Baseline Imaging (Acquire pre-stimulus signal) A->B C 3. This compound Administration (e.g., i.v. or i.p. injection) B->C D 4. Post-Stimulation Imaging (Dynamic or endpoint acquisition) C->D E 5. Data Analysis (Region of Interest (ROI) analysis, signal quantification) D->E F 6. Interpretation (Correlate signal change with beta-cell activity) E->F

Caption: General experimental workflow for in vivo imaging.
Protocol 1: In Vivo Bioluminescence Imaging (BLI) of Beta-Cell Response to this compound

This protocol uses a transgenic mouse model expressing luciferase under the control of the mouse insulin promoter (e.g., MIP-Luc mice) to correlate bioluminescence with beta-cell function and mass.[11][12][13]

A. Materials

  • MIP-Luc transgenic mice

  • This compound Calcium (or similar)

  • D-Luciferin substrate

  • Anesthetic (e.g., Ketamine/Xylazine mixture or Isoflurane)

  • Sterile PBS or saline

  • In vivo imaging system (e.g., IVIS Spectrum)

B. Animal Preparation

  • Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of Ketamine/Xylazine).[14] Confirm the depth of anesthesia using a pedal reflex (toe pinch).[14]

  • Maintain the animal on a heating pad at 37°C to prevent hypothermia.[14]

  • Place the mouse in the imaging chamber of the in vivo imaging system.

C. Imaging Procedure

  • Baseline Imaging:

    • Administer D-luciferin substrate via intraperitoneal (i.p.) or intravenous (i.v.) injection.

    • Acquire bioluminescence images for 5-10 minutes to establish a stable baseline signal from the pancreatic region.[12]

  • Stimulation:

    • Prepare this compound solution in a suitable vehicle (e.g., sterile saline).

    • Administer a predetermined dose of this compound to the mouse (i.p. or i.v.).

  • Post-Stimulation Imaging:

    • Immediately begin acquiring a dynamic series of images for 30-60 minutes to capture the peak and duration of the response.

    • Alternatively, for endpoint analysis, acquire a static image at the expected time of peak response.

D. Data Analysis

  • Define a Region of Interest (ROI) over the anatomical location of the pancreas.[11]

  • Quantify the total photon flux (photons/second) within the ROI for both baseline and post-stimulation images.

  • Calculate the fold-change or percentage increase in bioluminescence signal following this compound administration to represent the beta-cell response.

Protocol 2: In Vivo Calcium Imaging of Beta-Cell Response to this compound

This protocol utilizes a transgenic model with a genetically encoded calcium indicator, such as the Tg(ins:Rcamp1.07) zebrafish, to directly visualize calcium transients in individual beta-cells.[15][16][17]

A. Materials

  • Transgenic zebrafish embryos/larvae expressing a beta-cell specific calcium reporter (e.g., Tg(ins:Rcamp1.07))

  • This compound

  • Embryo medium (E3)

  • Low-melting-point agarose (B213101)

  • Confocal or two-photon microscope

B. Animal Preparation

  • Anesthetize zebrafish larvae in E3 medium containing tricaine.

  • Embed the larvae in low-melting-point agarose in a glass-bottom imaging dish to immobilize them for imaging.

  • Position the dish on the microscope stage, ensuring the pancreatic islet is within the field of view.

C. Imaging Procedure

  • Baseline Imaging:

    • Using the microscope, acquire a time-lapse series of fluorescent images of the islet to record baseline calcium activity. A typical acquisition may involve capturing a Z-stack of the entire islet every 1-5 seconds.[15]

  • Stimulation:

    • Prepare a stock solution of this compound in the appropriate solvent and dilute it to the final working concentration in E3 medium.

    • Carefully add the this compound-containing medium to the imaging dish.

  • Post-Stimulation Imaging:

    • Continue the time-lapse acquisition to record the changes in intracellular calcium concentration in response to this compound. Observe for increases in the frequency and amplitude of calcium transients in individual beta-cells.[15][18]

D. Data Analysis

  • Perform motion correction on the time-lapse image series if necessary.

  • Identify individual beta-cells within the islet and measure the mean fluorescence intensity for each cell over time.

  • Calculate the change in fluorescence relative to the baseline (ΔF/F₀) to quantify the calcium transients.

  • Analyze parameters such as the amplitude, duration, and frequency of calcium signals before and after this compound stimulation.[17]

References

Troubleshooting & Optimization

Mitiglinide Technical Support Center: Troubleshooting Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Mitiglinide (B115668) in in vitro assays, achieving and maintaining its solubility is critical for reliable and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It is readily soluble in DMSO at concentrations of 10 mM or 25 mg/mL.[1][2] For complete dissolution, sonication may be beneficial.

Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. Why did this happen and what can I do?

A2: This phenomenon, often called "solvent shock," is common for hydrophobic compounds like this compound. When the DMSO stock is introduced into the aqueous environment of the cell culture medium, the drastic change in solvent polarity causes the compound to crash out of solution. To mitigate this, it is crucial to keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, to avoid cellular toxicity.

Here are some strategies to prevent precipitation upon dilution:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed (37°C) cell culture medium with vigorous mixing. This gradual decrease in solvent concentration can help maintain solubility.

  • Rapid Mixing: Add the this compound stock solution directly to the vortexing culture medium to ensure rapid and even dispersion, preventing localized high concentrations that can trigger precipitation.

  • Lower Stock Concentration: If precipitation persists, try preparing a less concentrated DMSO stock solution.

Q3: Can I use other organic solvents to dissolve this compound?

A3: this compound is also reported to be soluble in methanol (B129727) and ethanol.[3] However, DMSO is generally preferred for creating high-concentration stock solutions for in vitro use due to its high solubilizing power and compatibility with most cell culture assays at low final concentrations. The choice of solvent should always be validated for compatibility with your specific experimental setup and cell type.

Q4: What is the stability of this compound in DMSO and aqueous solutions?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C and are generally stable for several months. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials. The stability of this compound in aqueous solutions is pH-dependent. As a weakly acidic compound, its stability can be influenced by the pH of the buffer. It is recommended to prepare fresh working solutions in your aqueous assay buffer for each experiment.

Q5: Are there any solubility enhancers I can use for this compound in my in vitro assay?

A5: Yes, for particularly challenging assays, solubility enhancers can be employed. However, it is critical to first test the compatibility and potential off-target effects of these enhancers in your specific cell line.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility.[4][5][6][7] (2-Hydroxypropyl)-β-cyclodextrin is a commonly used derivative in cell culture applications.

  • Serum: The presence of proteins like albumin in fetal bovine serum (FBS) can help to solubilize and stabilize hydrophobic compounds in cell culture media.

Troubleshooting Guide: this compound Precipitation in In Vitro Assays

This guide provides a systematic approach to resolving precipitation issues with this compound during your experiments.

Visual Troubleshooting Workflow

Mitiglinide_Troubleshooting Start Precipitation Observed in Assay Check_Stock Step 1: Inspect Stock Solution Is the DMSO stock clear? Start->Check_Stock Prep_Working Step 2: Review Working Solution Prep How was it diluted into aqueous media? Check_Stock->Prep_Working Stock is clear Redissolve_Stock Action: Warm gently (37°C) and sonicate stock. If persists, prepare fresh stock. Check_Stock->Redissolve_Stock Precipitate in stock Optimize_Dilution Step 3: Optimize Dilution Protocol Prep_Working->Optimize_Dilution Method1 A. Add stock to vortexing media Optimize_Dilution->Method1 Try one or more methods Consider_Enhancers Step 4: Consider Solubility Enhancers Enhancer_Choice A. Add Cyclodextrin B. Increase Serum Concentration (Test for cytotoxicity first!) Consider_Enhancers->Enhancer_Choice Evaluate options Solution_Found Solution: Clear Working Solution Redissolve_Stock->Check_Stock Check_Precipitation Does precipitation persist? Method1->Check_Precipitation Method2 B. Use pre-warmed (37°C) media Method2->Check_Precipitation Method3 C. Perform serial dilutions Method3->Check_Precipitation Method4 D. Lower final DMSO concentration Method4->Check_Precipitation Check_Precipitation->Consider_Enhancers Yes Check_Precipitation->Solution_Found No Check_Precipitation2 Does precipitation persist? Enhancer_Choice->Check_Precipitation2 Check_Precipitation2->Solution_Found No Contact_Support Consult further technical resources Check_Precipitation2->Contact_Support Yes

Caption: A step-by-step workflow for troubleshooting this compound precipitation in in vitro assays.

Quantitative Data Summary

The following tables summarize the known solubility properties of this compound.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
DMSO~10 mM / 25 mg/mLSonication may be required for complete dissolution.[1][2]
Water< 0.1 mg/mL (practically insoluble)[3]
MethanolSoluble[3]
EthanolSoluble[3]
0.1 M HClInsoluble[3]
0.1 M NaOHInsoluble[3]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight315.41 g/mol
Molecular FormulaC₁₉H₂₅NO₃
pKaWeakly acidic

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound Calcium Hydrate powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

Methodology:

  • Weighing: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need approximately 3.15 mg of this compound.

  • Dissolution: Transfer the weighed powder into a sterile amber microcentrifuge tube. Add the calculated volume of high-purity DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.

  • Sonication (if necessary): If you observe any undissolved particles, place the tube in a water bath sonicator for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also aid dissolution.

  • Sterilization (optional but recommended for cell-based assays): If required, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solutions in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile conical tubes or microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Calculate Dilutions: Determine the final concentrations of this compound required for your experiment. Ensure the final concentration of DMSO does not exceed a level toxic to your cells (typically <0.5%).

  • Prepare Intermediate Dilutions (if necessary): For very low final concentrations, it is advisable to first prepare an intermediate dilution of the 10 mM stock in sterile DMSO.

  • Final Dilution into Aqueous Medium:

    • Dispense the required volume of pre-warmed cell culture medium into a sterile tube.

    • While vigorously vortexing the medium, add the calculated volume of the this compound DMSO stock (or intermediate dilution) dropwise into the center of the vortex.

    • Continue vortexing for at least 30 seconds to ensure thorough mixing.

  • Visual Inspection: Visually inspect the working solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the troubleshooting guide.

  • Immediate Use: It is recommended to use the freshly prepared working solutions immediately to minimize the risk of precipitation over time.

This compound Signaling Pathway

This compound exerts its therapeutic effect in type 2 diabetes by stimulating insulin (B600854) secretion from pancreatic β-cells. It achieves this by closing ATP-sensitive potassium (KATP) channels in the β-cell membrane.

Mitiglinide_Pathway This compound This compound KATP_Channel ATP-Sensitive K+ Channel (KATP Channel) This compound->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Closure leads to Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Opens to allow Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Insulin_Secretion Insulin Secretion Insulin_Exocytosis->Insulin_Secretion

Caption: The signaling pathway of this compound in pancreatic β-cells leading to insulin secretion.

References

Technical Support Center: Optimizing Mitiglinide Concentration for Primary Islet Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing mitiglinide (B115668) in primary islet culture experiments. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to ensure the successful optimization of this compound concentration for your studies.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor Islet Viability After this compound Treatment 1. High this compound Concentration: this compound concentrations, particularly at high levels (e.g., 10 μM), can be stimulatory even in the absence of glucose and prolonged exposure may lead to islet exhaustion and apoptosis.[1] 2. Suboptimal Culture Conditions: Standard issues in primary islet culture such as incorrect pH, microbial contamination, or inadequate nutrition can be exacerbated by the metabolic stress of drug treatment.[2] 3. Glucotoxicity: High glucose concentrations in the culture medium, especially in combination with a potent secretagogue like this compound, can lead to β-cell exhaustion and reduced viability.[1]1. Optimize this compound Concentration: Start with a dose-response experiment using therapeutic concentrations (0.1–1.0 μM) which have been shown to amplify glucose-induced insulin (B600854) secretion without being strongly stimulatory at basal glucose.[1] 2. Verify Culture Protocol: Ensure your islet isolation and culture techniques are optimized. Pay close attention to buffer pH, sterility, and the use of appropriate culture media such as RPMI-1640 supplemented with serum.[2] 3. Control Glucose Levels: Use a glucose concentration in your culture medium that is appropriate for your experimental goals. For maintenance, 5.6 mM glucose is often used. Be aware that prolonged culture at high glucose (e.g., 11 mM or higher) can negatively impact islet function.
No or Low Insulin Secretion in Response to this compound 1. Inappropriate Glucose Concentration: this compound's effect at therapeutic concentrations is glucose-dependent.[1] 2. Poor Islet Quality: Islets may have been damaged during the isolation process. 3. Incorrect this compound Dilution: Errors in preparing the stock solution or final dilutions. 4. Islet Desensitization: Prolonged exposure to high concentrations of insulin secretagogues can lead to reduced responsiveness.1. Co-administer with Stimulatory Glucose: Ensure that for therapeutic concentrations of this compound (0.1-1.0 µM), a stimulatory glucose concentration (e.g., 8.3 mM or 16.7 mM) is present to observe significant insulin secretion.[1] 2. Assess Islet Viability and Function: Before starting the experiment, confirm islet quality using viability stains (e.g., FDA/PI) and a standard Glucose-Stimulated Insulin Secretion (GSIS) assay. 3. Verify Drug Concentration: Prepare fresh dilutions of this compound and confirm the concentration. 4. Allow for Recovery: After isolation, allow islets to recover overnight in standard culture medium before drug treatment.
This compound Precipitates in Culture Medium 1. Poor Solubility: this compound has poor water solubility.[3] 2. Incorrect Solvent for Stock Solution: The solvent used for the stock solution may not be compatible with the aqueous culture medium.1. Prepare a High-Concentration Stock in an Appropriate Solvent: Dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution. 2. Dilute Appropriately: When preparing the final working concentration, ensure that the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Perform serial dilutions if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound on pancreatic β-cells?

A1: this compound is an insulin secretagogue that acts by closing the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells. This channel closure leads to membrane depolarization, which in turn opens voltage-dependent calcium channels. The subsequent influx of calcium ions into the cell triggers the exocytosis of insulin-containing granules, resulting in insulin secretion.[1][4]

Q2: What is a typical effective concentration range for this compound in primary islet culture?

A2: The effective concentration of this compound is highly dependent on the glucose concentration in the culture medium.

  • Therapeutic Range (0.1–1.0 μM): In this range, this compound significantly amplifies glucose-induced insulin secretion at stimulatory glucose concentrations (e.g., 8.3 mM and 16.7 mM).[1] At basal glucose levels (e.g., 3.3 mM), the effect on insulin release is minimal.[1]

  • High Concentration (10 μM): At this concentration, this compound can induce insulin release even in the absence of glucose, similar to classical sulfonylureas.[1]

Q3: How should I prepare a this compound stock solution for my experiments?

A3: Due to its poor water solubility, this compound should first be dissolved in an organic solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM). This stock solution can then be diluted in culture medium to achieve the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the islets (generally below 0.1%).

Q4: For how long can I culture primary islets with this compound?

A4: Prolonged exposure of primary islets to this compound has been studied. In one study, primary islet cultures from normal rats did not show further depletion of insulin stores under normal or 'glucotoxic' conditions with prolonged exposure to this compound.[1] However, it is always recommended to perform a time-course experiment to determine the optimal duration for your specific experimental goals and to monitor islet viability over time.

Q5: How can I assess the effect of this compound on islet function?

A5: The primary method to assess the effect of this compound is to perform a Glucose-Stimulated Insulin Secretion (GSIS) assay. This involves incubating islets in low glucose, followed by high glucose, with and without different concentrations of this compound, and measuring the amount of insulin secreted into the medium.

Data Presentation

Table 1: Effect of this compound Concentration on Insulin Secretion in Normal Rat Islets at Different Glucose Levels

This compound Concentration (μM)Glucose Concentration (mM)Fold Increase in Insulin Secretion (vs. Glucose Alone)
0.18.31.6
0.116.71.6
1.08.32.0
1.016.71.8
10.00Strongly Stimulatory

Data synthesized from a study on normal rat islets.[1]

Table 2: Effect of this compound Concentration on Insulin Secretion in Islets from Diabetic GK Rats

This compound Concentration (μM)Glucose Concentration (mM)Effect on Insulin Secretion
0.10 - 3.3No significant effect
1.00 - 3.3No significant effect
10.00 - 3.3Strongly stimulatory
0.1, 1.0, 10.08.3 and 16.7Significantly amplified glucose-induced insulin secretion

Data synthesized from a study on islets from diabetic Goto-Kakizaki (GK) rats.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound calcium salt, Dimethyl sulfoxide (B87167) (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Weigh the required amount of this compound powder to prepare a 10 mM stock solution.

    • Add the appropriate volume of DMSO to the this compound powder in a sterile microcentrifuge tube.

    • Vortex thoroughly until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay with this compound
  • Materials: Isolated primary islets, culture medium (e.g., RPMI-1640 with 10% FBS, 1% penicillin-streptomycin), Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose, this compound stock solution, 24-well plates, insulin ELISA kit.

  • Procedure:

    • After overnight recovery from isolation, hand-pick islets of similar size (e.g., 10 islets per replicate) and place them into the wells of a 24-well plate.

    • Pre-incubate the islets in KRB buffer with low glucose for 60 minutes at 37°C.

    • Carefully remove the supernatant.

    • Add KRB buffer with low glucose (with or without the desired concentration of this compound) and incubate for 60 minutes at 37°C. Collect the supernatant for basal insulin secretion measurement.

    • Carefully remove the supernatant.

    • Add KRB buffer with high glucose (with or without the desired concentration of this compound) and incubate for 60 minutes at 37°C. Collect the supernatant for stimulated insulin secretion measurement.

    • Store the collected supernatants at -20°C until insulin measurement.

    • Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.

    • (Optional) Lyse the islets to measure total insulin content for normalization.

Mandatory Visualization

Mitiglinide_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound KATP_Channel K-ATP Channel (SUR1/Kir6.2) This compound->KATP_Channel Binds and closes Depolarization Membrane Depolarization KATP_Channel->Depolarization Inhibits K⁺ efflux VDCC Voltage-Dependent Ca²⁺ Channel Ca_Influx Ca²⁺ Influx VDCC->Ca_Influx Allows Depolarization->VDCC Opens Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis Experimental_Workflow Islet_Isolation Primary Islet Isolation Overnight_Recovery Overnight Recovery (37°C, 5% CO₂) Islet_Isolation->Overnight_Recovery Pre_Incubation Pre-incubation (Low Glucose) Overnight_Recovery->Pre_Incubation Basal_Secretion Basal Secretion Assay (Low Glucose +/- this compound) Pre_Incubation->Basal_Secretion Stimulated_Secretion Stimulated Secretion Assay (High Glucose +/- this compound) Basal_Secretion->Stimulated_Secretion Insulin_Assay Insulin Measurement (ELISA) Stimulated_Secretion->Insulin_Assay Data_Analysis Data Analysis Insulin_Assay->Data_Analysis

References

Technical Support Center: Troubleshooting Mitiglinide Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Mitiglinide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has become cloudy or shows precipitation. What is the cause and how can I resolve it?

A1: this compound has low aqueous solubility, which is a primary reason for precipitation.[1] Instability can also lead to the formation of less soluble degradation products.

  • Potential Causes:

    • Exceeding Solubility Limit: The concentration of this compound in your aqueous solution may be higher than its intrinsic solubility.

    • pH Shift: Changes in the pH of the buffer can significantly impact the solubility of this compound.

    • Degradation: this compound may be degrading into less soluble products.

    • Temperature Effects: Lower temperatures can decrease the solubility of this compound.

  • Troubleshooting Steps:

    • Verify Concentration: Ensure your target concentration is within the known solubility limits of this compound in the specific aqueous system.

    • pH Adjustment: this compound's solubility is pH-dependent. Experiment with adjusting the pH of your buffer. Acidic conditions may improve solubility.

    • Co-solvents: Consider the use of a small percentage of an organic co-solvent, such as ethanol (B145695) or DMSO, to improve solubility. However, be mindful of the potential impact on your experimental system.

    • Temperature Control: Prepare and store the solution at a controlled room temperature, avoiding refrigeration unless stability data indicates otherwise.

    • Sonication: Gentle sonication can help to dissolve the compound.

Q2: I am observing a decrease in this compound concentration over time in my aqueous solution. What are the likely degradation pathways?

A2: this compound can degrade in aqueous solutions through several pathways, primarily hydrolysis. The rate of degradation is influenced by pH, temperature, and light.

  • Potential Degradation Pathways:

    • Acid Hydrolysis: Under acidic conditions, the amide bond in the succinic acid moiety is susceptible to hydrolysis. This has been shown to produce Benzyl succinic acid as a degradation product.

    • Alkaline Hydrolysis: In basic conditions, the isoindoline (B1297411) ring, which contains a lactam structure, is prone to hydrolysis, leading to ring-opening.

    • Oxidative Degradation: While specific data for this compound is limited, compounds with similar structures can be susceptible to oxidation, potentially at the benzylic position or other electron-rich sites.

    • Photodegradation: The aromatic ring and carbonyl groups in the this compound structure may absorb UV light, leading to photodegradation.

Q3: My HPLC analysis shows unexpected peaks in my this compound sample. How can I identify if these are degradation products?

A3: The appearance of new peaks in your HPLC chromatogram is a strong indicator of degradation. A systematic forced degradation study can help identify and characterize these unknown peaks.

  • Troubleshooting and Identification Steps:

    • System Suitability: First, ensure the new peaks are not artifacts from the HPLC system (e.g., carryover, mobile phase contamination). Run a blank injection.

    • Forced Degradation Study: Subject your this compound solution to controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic) as detailed in the experimental protocols section.

    • Peak Tracking: Analyze the stressed samples by HPLC and track the formation and growth of new peaks relative to the decrease in the main this compound peak.

    • Mass Spectrometry (LC-MS): If available, use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for proposing potential structures of the degradation products.

Q4: How can I prepare a stable aqueous solution of this compound for my experiments?

A4: Given this compound's inherent instability and low solubility in water, careful preparation is key.

  • Recommendations for Preparation:

    • Use Freshly Prepared Solutions: Prepare this compound solutions fresh for each experiment whenever possible.

    • Buffer Selection: Use a buffer system that maintains a pH where this compound is most stable, which is generally in the slightly acidic range.

    • Protect from Light: Store solutions in amber vials or protect them from light to minimize photodegradation.

    • Controlled Temperature: Store solutions at a controlled room temperature, as temperature fluctuations can affect both solubility and stability.

    • Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidative degradation.

Quantitative Data Summary

The following tables summarize the typical conditions used in forced degradation studies and the expected stability of this compound under these conditions.

Table 1: Forced Degradation Conditions for this compound

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Alkaline Hydrolysis0.1 M NaOH60°C24 hours
Oxidative3% H₂O₂Room Temperature24 hours
Thermal60°CAqueous Solution48 hours
PhotolyticUV light (254 nm) & Visible lightRoom Temperature24 hours

Table 2: Summary of this compound Stability under Stress Conditions (Qualitative)

Stress ConditionExpected StabilityLikely Degradation Products
Acid HydrolysisLabileBenzyl succinic acid and others
Alkaline HydrolysisLabileIsoindoline ring-opened products
OxidativePotentially LabileOxidized derivatives
ThermalModerately StableIsomers or other degradants
PhotolyticPotentially LabilePhotodegradation products

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a typical reversed-phase HPLC method for the quantification of this compound and the separation of its degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Chromatographic Conditions:

    • Mobile Phase: A gradient mixture of Acetonitrile and a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid).

    • Gradient Program:

      • 0-5 min: 30% Acetonitrile

      • 5-15 min: 30% to 70% Acetonitrile

      • 15-20 min: 70% Acetonitrile

      • 20-25 min: 70% to 30% Acetonitrile

      • 25-30 min: 30% Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to the desired concentration for analysis.

Protocol 2: Forced Degradation Study

This protocol outlines the procedure for conducting a forced degradation study on this compound in an aqueous solution.

  • Acid Hydrolysis: To 1 mL of this compound stock solution (1 mg/mL in methanol), add 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before injection.

  • Alkaline Hydrolysis: To 1 mL of this compound stock solution, add 9 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before injection.

  • Oxidative Degradation: To 1 mL of this compound stock solution, add 9 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Prepare an aqueous solution of this compound and keep it at 60°C for 48 hours.

  • Photolytic Degradation: Expose an aqueous solution of this compound to UV light (254 nm) and visible light for 24 hours. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with a control sample, using the stability-indicating HPLC method described in Protocol 1.

Visualizations

Mitiglinide_Degradation_Pathway This compound This compound Acid Acidic Hydrolysis (H⁺, H₂O) This compound->Acid Amide Bond Cleavage Base Alkaline Hydrolysis (OH⁻, H₂O) This compound->Base Lactam Ring Opening Oxidation Oxidation ([O]) This compound->Oxidation Light Photodegradation (hν) This compound->Light Deg1 Benzyl Succinic Acid Acid->Deg1 Deg2 Isoindoline Ring-Opened Product Base->Deg2 Deg3 Oxidized Products Oxidation->Deg3 Deg4 Photodegradation Products Light->Deg4

Caption: Proposed degradation pathways of this compound under various stress conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare this compound Solution Acid Acid Hydrolysis Prep->Acid Base Alkaline Hydrolysis Prep->Base Oxid Oxidation Prep->Oxid Thermal Thermal Stress Prep->Thermal Photo Photolytic Stress Prep->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxid->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks Interpret Identify Degradants & Determine Degradation Rate HPLC->Interpret LCMS->Interpret

Caption: General workflow for investigating this compound instability.

Troubleshooting_Tree cluster_precip Precipitation/Cloudiness cluster_peaks Unexpected HPLC Peaks Start Instability Issue Observed (e.g., Precipitation, New Peaks) CheckSol Check Concentration vs. Solubility Start->CheckSol Precipitation SystemSuit Run System Suitability/Blank Start->SystemSuit New Peaks CheckpH Verify Buffer pH CheckSol->CheckpH Concentration OK CheckTemp Check Storage Temperature CheckpH->CheckTemp pH is correct ForcedDeg Perform Forced Degradation Study SystemSuit->ForcedDeg System is clean LCMS_ID Use LC-MS for Identification ForcedDeg->LCMS_ID

Caption: Troubleshooting decision tree for this compound instability issues.

References

Technical Support Center: Mitigating Off-Target Effects of Mitiglinide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Mitiglinide in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound is an insulin (B600854) secretagogue that functions by selectively binding to and blocking the ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[1][2] The pancreatic KATP channel is a complex of the Kir6.2 pore-forming subunit and the sulfonylurea receptor 1 (SUR1) regulatory subunit.[3] By inhibiting this channel, this compound causes depolarization of the β-cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules, leading to insulin secretion.[1][2]

Q2: What are the known off-targets for this compound?

A2: this compound exhibits high selectivity for the pancreatic β-cell KATP channel (Kir6.2/SUR1) over other KATP channel isoforms, such as those found in cardiac (Kir6.2/SUR2A) and smooth muscle (Kir6.2/SUR2B) tissues.[3] This high selectivity is a key feature that minimizes off-target effects related to these channels. However, at high concentrations, the potential for off-target interactions increases. While specific, non-KATP channel off-targets of this compound are not extensively documented in publicly available literature, general off-target effects for small molecules can include interactions with other receptors, enzymes, or ion channels.

Q3: At what concentrations are on-target versus potential off-target effects of this compound observed in cell-based assays?

A3: The on-target effects of this compound on insulin secretion are typically observed at therapeutic concentrations in the range of 0.1–1.0 μM.[4] At higher concentrations (e.g., 10 μM), this compound can induce insulin release even in the absence of glucose, which may be considered an exaggerated on-target effect or could involve off-target mechanisms.[4] It is crucial to perform dose-response experiments to determine the optimal concentration for the desired on-target effect while minimizing the risk of off-target responses in your specific cell-based assay.

Data Presentation: this compound Concentration and Effects

Concentration RangePrimary EffectOn-Target/Off-TargetCell SystemCitation
0.1 - 1.0 µMGlucose-dependent insulin secretionOn-TargetDiabetic GK rat islets[4]
10 µMGlucose-independent insulin secretionExaggerated On-Target / Potential Off-TargetDiabetic GK rat islets[4]
IC50: 13 nMDisplacement of [3H]-glibenclamide bindingOn-TargetHIT-15 cells[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during cell-based assays with this compound.

Problem 1: High cell toxicity observed at concentrations expected to be non-toxic.

Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect the culture medium for any signs of precipitation. Determine the solubility of this compound in your specific cell culture medium and work with concentrations well below this limit.
Off-Target Cytotoxicity At high concentrations, this compound may induce cytotoxicity through off-target mechanisms. Perform a comprehensive dose-response curve to identify a non-toxic working concentration. Consider using a broader cell viability panel to assess cytotoxicity across different cell lines.
Interaction with Assay Reagents This compound may directly interact with the reagents of your viability assay (e.g., MTT, XTT). Run a cell-free control with your assay reagents and this compound to check for any direct chemical reactions.

Problem 2: Inconsistent or unexpected experimental results.

Potential Cause Troubleshooting Step
Off-Target Signaling Pathway Activation This compound, at higher concentrations, may modulate signaling pathways other than the intended KATP channel. Utilize reporter gene assays to screen for the activation of common signaling pathways (e.g., NF-κB, MAPK, etc.).
Cell Line Misidentification or Contamination Ensure the authenticity of your cell line through short tandem repeat (STR) profiling. Regularly test for mycoplasma contamination.
Variability in On-Target Effect The effect of this compound can be modulated by other physiological factors. For instance, adrenaline can inhibit this compound-induced insulin release.[4] Ensure that your experimental conditions are tightly controlled and consider the presence of other signaling molecules in your assay system.

Problem 3: Difficulty in confirming direct target engagement in cells.

Potential Cause Troubleshooting Step
Indirect Measurement of Target Interaction Assays measuring downstream effects (e.g., insulin secretion) do not directly confirm that this compound is binding to the KATP channel.
Lack of a suitable assay Implement a Cellular Thermal Shift Assay (CETSA) to directly measure the binding of this compound to its target protein (Kir6.2/SUR1) in intact cells.[5][6][7][8][9] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.

Experimental Protocols

Protocol 1: Dose-Response Curve for this compound-Induced Insulin Secretion

  • Cell Culture: Culture a pancreatic β-cell line (e.g., MIN6, HIT-15) in the recommended growth medium.[3]

  • Cell Seeding: Seed the cells in a 96-well plate at a density that allows for optimal insulin secretion.

  • Starvation: Prior to the experiment, starve the cells in a low-glucose medium for a defined period (e.g., 2 hours).

  • Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in a stimulation buffer containing a physiological glucose concentration (e.g., 8.3 mM).[4] Include a vehicle control (e.g., DMSO).

  • Incubation: Remove the starvation medium and add the this compound-containing stimulation buffer to the cells. Incubate for a specified time (e.g., 1-2 hours).

  • Supernatant Collection: Collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the insulin concentration against the this compound concentration and determine the EC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Culture and Treatment: Culture your target cells (expressing Kir6.2/SUR1) to a sufficient density. Treat the cells with this compound at the desired concentration or with a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Quantification and Analysis: Collect the supernatant and analyze the amount of soluble Kir6.2/SUR1 protein at each temperature using Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.[5][8]

Visualizations

Mitiglinide_On_Target_Pathway This compound This compound KATP_Channel KATP Channel (Kir6.2/SUR1) This compound->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: On-target signaling pathway of this compound in pancreatic β-cells.

Experimental_Workflow_Off_Target_Mitigation cluster_0 Initial Observation cluster_1 Troubleshooting & Mitigation Strategy cluster_2 Outcome Unexpected_Effect Unexpected Phenotype or Toxicity in Cell-Based Assay Dose_Response 1. Perform Detailed Dose-Response Curve Unexpected_Effect->Dose_Response Selectivity_Panel 2. Screen Against KATP Channel Isoforms (SUR1, SUR2A, SUR2B) Dose_Response->Selectivity_Panel Reporter_Assay 3. Use Reporter Gene Assays for Off-Target Pathways Selectivity_Panel->Reporter_Assay CETSA 4. Confirm Target Engagement with CETSA Reporter_Assay->CETSA Optimized_Protocol Optimized Assay Protocol with Minimized Off-Target Effects CETSA->Optimized_Protocol

Caption: Workflow for troubleshooting and mitigating off-target effects.

Logical_Relationship_On_vs_Off_Target cluster_0 Low Concentration (Therapeutic Range) cluster_1 High Concentration Mitiglinide_Concentration This compound Concentration On_Target High Affinity Binding to Kir6.2/SUR1 Mitiglinide_Concentration->On_Target Off_Target Potential Binding to Lower Affinity Targets Mitiglinide_Concentration->Off_Target Exaggerated_On_Target Exaggerated On-Target Effects Mitiglinide_Concentration->Exaggerated_On_Target High_Selectivity High Selectivity On_Target->High_Selectivity

Caption: Concentration-dependent effects of this compound.

References

Determining the optimal dosage of Mitiglinide for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for determining the optimal dosage of Mitiglinide (B115668) in preclinical in vivo studies.

Frequently Asked Questions (FAQs)

General Information

Q: What is this compound and what is its mechanism of action?

A: this compound (also known as KAD-1229 or S 21403) is a rapid-acting oral anti-diabetic agent belonging to the meglitinide (B1211023) class.[1][2] Its primary mechanism involves stimulating insulin (B600854) secretion from pancreatic β-cells. It achieves this by binding to and closing the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.[1][3] This channel closure leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The resulting influx of calcium ions triggers the exocytosis and release of insulin-containing granules.[4] this compound's action is glucose-dependent, meaning it is more effective at stimulating insulin secretion in the presence of elevated glucose levels.[5]

Mitiglinide_Mechanism cluster_beta_cell Pancreatic β-Cell Membrane This compound This compound katp K-ATP Channel (Kir6.2/SUR1) This compound->katp Binds & Blocks depolarization Membrane Depolarization katp->depolarization Leads to ca_channel Voltage-Gated Ca²⁺ Channel depolarization->ca_channel Opens ca_influx Ca²⁺ Influx ca_channel->ca_influx Allows insulin_vesicle Insulin Vesicle ca_influx->insulin_vesicle Triggers exocytosis Exocytosis insulin_vesicle->exocytosis insulin_out Insulin Secretion exocytosis->insulin_out Results in

Caption: Mechanism of this compound-induced insulin secretion in pancreatic β-cells.

Starting Dose Determination

Q: How do I determine a starting dose for my animal model (e.g., rat or mouse)?

A: The most reliable method for determining a starting dose in animals is to convert the human clinical dose using allometric scaling, which accounts for differences in body surface area between species. The typical human starting dose is 5-10 mg three times daily, with a maximum of 20 mg three times daily.[1]

The formula to convert a human dose to an Animal Equivalent Dose (AED) is:

AED (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)

Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).

Step-by-Step Calculation Example (Human to Rat):

  • Human Dose: Start with a conservative human dose, e.g., 10 mg for a 60 kg adult.

    • Human Dose (mg/kg) = 10 mg / 60 kg = 0.167 mg/kg

  • Find Km Factors: Use standard Km values.

    • Human Km = 37

    • Rat Km = 6

  • Calculate AED:

    • AED (mg/kg) = 0.167 mg/kg × (37 / 6)

    • AED (mg/kg) ≈ 1.03 mg/kg

This calculated dose serves as a safe and rational starting point for your dose-ranging studies.

Table 1: Allometric Scaling Km Factors for Dose Conversion

Species Body Weight (kg) Km Factor Convert Human Dose (mg/kg) to AED (mg/kg) (Multiply by)
Human 60 37 -
Mouse 0.02 3 12.3
Rat 0.15 6 6.2
Rabbit 1.8 12 3.1

| Dog | 10 | 20 | 1.9 |

Data sourced from FDA guidance documents.

Experimental Design and Protocols

Q: How should I design an in vivo dose-ranging (dose-finding) study for this compound?

A: A dose-ranging study is essential to identify the optimal dose that provides maximum efficacy with minimal side effects. A common approach is a dose-escalation study.

Key Steps:

  • Animal Model Selection: Use a relevant diabetic model, such as rats or mice with diabetes induced by streptozotocin (B1681764) (STZ) or alloxan.[6] Genetically diabetic models like the Goto-Kakizaki (GK) rat are also suitable.

  • Dose Selection:

    • Start with a calculated dose from allometric scaling (e.g., ~1 mg/kg for rats).

    • Select 3-4 dose levels, including the starting dose, a higher dose (e.g., 5-10 mg/kg), and a lower dose. A vehicle control group is mandatory.

    • Based on published studies, effective doses in diabetic mice range from 1-4 mg/kg, while pharmacokinetic studies in rats have used doses up to 20 mg/kg.

  • Administration: Administer this compound orally (via gavage) as it is the clinical route of administration.

  • Primary Endpoint: The primary pharmacodynamic endpoint is the change in blood glucose levels. An Oral Glucose Tolerance Test (OGTT) is the gold standard for assessing postprandial glucose control.

  • Monitoring: Observe animals for clinical signs of toxicity, with special attention to hypoglycemia (lethargy, seizures).

Dose_Finding_Workflow start Start model Select Diabetic Animal Model (e.g., STZ-induced Rat) start->model acclimate Acclimate Animals (min. 3 days) model->acclimate groups Randomize into Groups (n=6-8 per group) - Vehicle Control - Low Dose - Mid Dose - High Dose acclimate->groups fast Fast Animals (5-6 hours, water ad libitum) groups->fast dose Administer this compound or Vehicle (Oral Gavage) fast->dose ogtt Perform Oral Glucose Tolerance Test (OGTT) (30 min post-drug) dose->ogtt observe Monitor for Adverse Effects (esp. Hypoglycemia) dose->observe blood Collect Blood Samples (0, 15, 30, 60, 120 min) ogtt->blood analyze Analyze Blood Glucose & Plasma Insulin blood->analyze data Analyze Data (AUC, % Glucose Reduction) analyze->data observe->data end Determine Optimal Dose data->end

Caption: Experimental workflow for a dose-finding study of this compound.

Q: Can you provide a detailed protocol for an Oral Glucose Tolerance Test (OGTT) after drug administration?

A: Yes. This protocol is adapted for rats or mice.

Materials:

  • This compound solution and vehicle control.

  • Glucose solution (e.g., 20% dextrose in sterile water).

  • Handheld glucometer and test strips.

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).

  • Oral gavage needles.

  • Animal scale.

Procedure:

  • Acclimation & Fasting: Acclimate animals to handling for at least 3 days. Before the test, fast the animals for 5-6 hours (overnight fasting is not recommended). Ensure free access to water.

  • Baseline Glucose (T = -30 min):

    • Weigh the animal.

    • Obtain a baseline blood sample (~5 µL) from the tail vein.

    • Measure and record the blood glucose level.

  • Drug Administration (T = -30 min):

    • Immediately after the baseline reading, administer the calculated dose of this compound or vehicle via oral gavage.

  • Glucose Challenge (T = 0 min):

    • Thirty minutes after drug administration, administer a glucose solution bolus via oral gavage. The standard dose is 2 g/kg body weight.

  • Post-Glucose Blood Sampling:

    • Collect blood samples at 15, 30, 60, and 120 minutes after the glucose challenge.

    • Measure blood glucose at each time point.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each dose group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion. The optimal dose will show a significant reduction in the glucose AUC compared to the vehicle control without causing severe hypoglycemia.

Q: What is a typical protocol for a pharmacokinetic (PK) study?

A: A PK study measures how the animal's body processes the drug over time.

Procedure:

  • Dosing: Administer a single oral dose of this compound (e.g., 20 mg/kg in Wistar rats) to fasted animals.

  • Blood Collection: Collect serial blood samples (e.g., 0.5 mL) from the orbital sinus or other appropriate site at multiple time points. Typical time points for a rapidly absorbed drug like this compound are 0 (pre-dose), 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples (e.g., 12,000 rpm for 10 min) to separate the plasma.

  • Sample Processing:

    • To 200 µL of plasma, add a protein precipitation agent (e.g., 0.6 mL of methanol-chloroform 1:4 v/v).

    • Vortex for 5 minutes to mix thoroughly.

    • Centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for this compound concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Parameter Calculation: Use the plasma concentration-time data to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and T1/2 (elimination half-life).

Data Presentation and Interpretation

Q: What do typical pharmacokinetic and pharmacodynamic parameters for this compound look like?

A: The following tables summarize reported data from various studies. These values can serve as a benchmark for your experiments.

Table 2: Summary of Reported In Vivo Doses and Effects of this compound

Species Animal Model Dose Route Observed Effect Reference
Mouse Alloxan-induced diabetic 1-4 mg/kg i.g. Dose-dependent decrease in blood glucose; 4 mg/kg reduced levels by 69% over 24h. N/A
Rat Wistar (for PK) 20 mg/kg i.g. Used for pharmacokinetic characterization. N/A
Rat STZ-induced diabetic Not specified Oral Suppressed post-meal blood glucose increase. N/A

| Rat | Zucker Fatty (ZF) | Not specified | Oral | Suppressed post-meal blood glucose increase in combination studies.[6] | N/A |

i.g. = intragastric (oral gavage)

Table 3: Pharmacokinetic Parameters of this compound

Species Dose Cmax (ng/mL) Tmax (hours) T1/2 (hours) Reference
Human 10 mg (single dose) N/A 0.25 - 0.5 ~1.7 [7]
Human 5 - 20 mg 565 - 2625 ~0.25 1.2 - 1.4 [7]
Rat (Wistar) 20 mg/kg (suspension) ~1300 ~1.0 ~4.0 N/A

| Rat (Wistar) | 20 mg/kg (microemulsion) | ~3800 | ~2.0 | ~9.0 | N/A |

Note: Pharmacokinetic parameters can vary significantly with the drug formulation (e.g., suspension vs. microemulsion).

Troubleshooting Guide

Q: My animals are showing high mortality or severe adverse effects. What should I do?

A: The most likely cause of severe adverse effects with this compound is profound hypoglycemia .[1] An official oral LD50 value for this compound in rodents is not publicly available, so extreme caution is warranted.

Troubleshooting Steps:

  • Check the Dose: Immediately verify your dose calculations. Ensure there were no errors in weighing the compound or calculating the administration volume.

  • Reduce the Dose: If calculations are correct, the dose is likely too high for your specific animal model, strain, or metabolic state. Reduce the dose by 50-75% in the next cohort.

  • Monitor Blood Glucose: Actively monitor blood glucose in a satellite group of animals after dosing to confirm if hypoglycemia is the cause. If blood glucose drops below 40 mg/dL, it is considered severe.

  • Provide Nutritional Support: Ensure fasted animals have free access to food immediately after the experimental endpoint is reached. If an animal appears lethargic or is seizing, provide an immediate source of glucose (e.g., oral dextrose gel or IP injection of 5% dextrose solution).

Q: I am not observing a significant glucose-lowering effect. What could be wrong?

A: A lack of efficacy can stem from several factors related to the dose, the animal model, or the experimental procedure.

Troubleshooting Steps:

  • Increase the Dose: The selected dose may be below the therapeutic threshold. Increase the dose in a stepwise manner (e.g., 2-3 fold) in the next experiment.

  • Verify Compound Integrity: Ensure the this compound compound has not degraded. Check its solubility in your chosen vehicle and consider preparing fresh solutions for each experiment.

  • Check Animal Model: Confirm that your animals are indeed diabetic and hyperglycemic at baseline. In STZ- or alloxan-induced models, the degree of β-cell destruction can vary. A model with near-total β-cell destruction will not respond to an insulin secretagogue like this compound.

  • Review OGTT Protocol: Ensure the timing of drug administration relative to the glucose challenge is appropriate. For a rapid-acting drug like this compound, administration 30 minutes prior to the glucose bolus is standard.

Troubleshooting_Tree start Problem Encountered During In Vivo Study mortality High Mortality or Severe Adverse Effects (Lethargy, Seizures) start->mortality e.g. no_effect No Significant Glucose-Lowering Effect start->no_effect e.g. check_dose 1. Verify Dose Calculation & Formulation mortality->check_dose is_hypo Is severe hypoglycemia the likely cause? check_dose->is_hypo reduce_dose Action: - Reduce dose by 50-75% - Monitor blood glucose closely - Provide nutritional support is_hypo->reduce_dose Yes other_tox Consider non-hypoglycemic toxicity. Review literature for compound class effects. is_hypo->other_tox No check_protocol 1. Verify Dose & Protocol (Timing, Route) no_effect->check_protocol is_dose_low Is the dose too low? check_protocol->is_dose_low increase_dose Action: - Increase dose stepwise (e.g., 2-3 fold) - Ensure compound integrity is_dose_low->increase_dose Yes check_model Is the animal model valid? (Confirm hyperglycemia, β-cell function) is_dose_low->check_model No

Caption: Decision tree for troubleshooting common issues in this compound studies.

References

Addressing variability in insulin secretion assays with Mitiglinide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Mitiglinide (B115668) in insulin (B600854) secretion assays. This resource provides troubleshooting guidance, detailed experimental protocols, and quantitative data to help you address variability and ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during insulin secretion assays involving this compound.

Q1: Why am I seeing high basal insulin secretion in my control wells (low glucose)?

A1: High basal insulin secretion can be caused by several factors:

  • Cell/Islet Health: Damaged or dying cells can leak insulin. It is crucial to assess cell or islet viability before each experiment using methods like Trypan Blue exclusion. Handle cells and islets gently throughout the protocol.[1]

  • Inadequate Pre-incubation: A sufficient pre-incubation period in low glucose buffer (e.g., 30-60 minutes) is essential to allow insulin secretion to return to a basal state.[1]

  • Contamination: Mycoplasma or bacterial contamination can stress cells and lead to altered insulin secretion. Regularly test your cell cultures for contamination.[1]

Q2: My this compound-treated wells show no significant increase in insulin secretion compared to the glucose-stimulated control. What could be the issue?

A2: This could be due to a few reasons:

  • Suboptimal this compound Concentration: The effect of this compound is dose-dependent. At therapeutic concentrations (0.1–1.0 μM), it primarily amplifies glucose-induced insulin secretion, while at higher concentrations (e.g., 10 μM), it can stimulate insulin release even in the absence of glucose.[2] Ensure you are using an appropriate concentration for your experimental goals.

  • Maximal Glucose Stimulation: this compound's mechanism of closing ATP-sensitive potassium (K-ATP) channels is shared with glucose.[2] If you are using a maximally stimulating glucose concentration (e.g., 16.7 mM or higher), the effect of this compound may be less pronounced as the K-ATP channels are already maximally closed by glucose metabolism.[2] Consider testing this compound at a sub-maximal glucose concentration.

  • Reagent Activity: Ensure your this compound stock solution is properly prepared and stored to maintain its activity.

Q3: I'm observing high variability between replicate wells for the same condition. How can I improve consistency?

A3: High variability is a common challenge in insulin secretion assays. Here are some steps to minimize it:

  • Consistent Cell/Islet Number and Size: If using islets, ensure that a consistent number of size-matched islets are seeded in each well.[3]

  • Pipetting Technique: Use calibrated pipettes and be consistent with your technique. When adding reagents, avoid disturbing the cells at the bottom of the well.[4][5]

  • Plate Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell health and reagent concentrations. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental conditions.[1]

  • Thorough Mixing: Ensure all buffers and reagent solutions are thoroughly mixed before being added to the wells.[1]

Q4: Should I be concerned about this compound's selectivity for pancreatic K-ATP channels?

A4: this compound is highly selective for the pancreatic β-cell K-ATP channels (Kir6.2/SUR1 complex) over cardiovascular K-ATP channels.[6][7][8] This high selectivity makes it a useful tool for specifically studying pancreatic β-cell function with a lower risk of confounding effects on other tissues like the heart, especially when compared to less selective insulin secretagogues.[7][8]

Data Presentation

The following tables summarize the effects of this compound on insulin secretion under various conditions, as reported in the literature.

Table 1: Effect of this compound Concentration on Insulin Secretion in the Presence of Varying Glucose Levels in Normal Wistar Rat Islets

This compound ConcentrationGlucose ConcentrationFold Increase in Insulin Secretion (vs. Glucose Alone)
0.1 µM8.3 mM~1.6
0.1 µM16.7 mM~1.6
1 µM8.3 mM~2.0
1 µM16.7 mM~1.8
10 µM0 mMStimulatory
10 µM16.7 mMMarkedly Amplified

Data adapted from a study on batch-incubated islets. The results demonstrate that at therapeutic concentrations, this compound amplifies glucose-stimulated insulin secretion, while at high concentrations, it can induce insulin release even without glucose.[2]

Table 2: Effect of this compound Concentration on Insulin Secretion in Diabetic GK Rat Islets

This compound ConcentrationGlucose ConcentrationEffect on Insulin Secretion
0.1 µM0-3.3 mMNo significant effect
1 µM0-3.3 mMNo significant effect
10 µM0-3.3 mMStrongly stimulatory
All Concentrations8.3 mM & 16.7 mMSignificantly amplified glucose-induced secretion

Data adapted from a study on batch-incubated islets from a type 2 diabetes model. This highlights that this compound's amplifying effect on glucose-stimulated insulin secretion is maintained in diabetic islets.[2]

Experimental Protocols & Workflows

This compound Signaling Pathway in Pancreatic β-Cells

This compound stimulates insulin secretion by closing the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[9][10] This action leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[10][11]

Mitiglinide_Signaling_Pathway This compound This compound SUR1 SUR1 Subunit of K-ATP Channel This compound->SUR1 Binds to KATP_Channel K-ATP Channel Closure SUR1->KATP_Channel Induces Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to VGCC Voltage-Gated Ca2+ Channel Opening Depolarization->VGCC Triggers Ca_Influx Ca2+ Influx VGCC->Ca_Influx Allows Exocytosis Insulin Vesicle Exocytosis Ca_Influx->Exocytosis Stimulates Insulin_Secretion Insulin Secretion Exocytosis->Insulin_Secretion Results in

Caption: this compound's signaling cascade for insulin secretion.
Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay with this compound

This protocol is adapted for use with pancreatic islet cultures or insulin-secreting cell lines (e.g., MIN6).

Materials:

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and HEPES.

  • Low glucose KRB buffer (e.g., 2.8 mM glucose).

  • High glucose KRB buffer (e.g., 16.7 mM glucose).

  • This compound stock solution (in DMSO or appropriate solvent).

  • Test compounds (including this compound) diluted in KRB buffer at desired final concentrations.

  • Insulin ELISA kit.

  • Acid-ethanol solution (for cell lysis to measure total insulin content).

Procedure:

  • Cell/Islet Seeding: Seed an appropriate number of cells or size-matched islets per well in a multi-well plate and allow them to adhere/recover overnight.

  • Pre-incubation: Gently wash the cells/islets twice with the low glucose KRB buffer. Then, pre-incubate in low glucose KRB buffer for 1-2 hours at 37°C to bring insulin secretion to a basal level.[3]

  • Stimulation: Carefully remove the pre-incubation buffer and replace it with the treatment buffers:

    • Basal control: Low glucose KRB buffer.

    • Stimulated control: High glucose KRB buffer.

    • This compound test: KRB buffer with the desired glucose and this compound concentrations.

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C.[3]

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well for insulin measurement. Store at -20°C or below until analysis.[3][12]

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using a validated insulin ELISA kit according to the manufacturer's instructions.

  • (Optional) Total Insulin Content: Lyse the remaining cells/islets in each well with acid-ethanol to extract the total insulin content.[3] This can be used to normalize the secreted insulin data.

Experimental Workflow: Static GSIS Assay

Static_GSIS_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis seed Seed Cells/Islets overnight Incubate Overnight seed->overnight preincubate Pre-incubate in Low Glucose (1-2h) overnight->preincubate stimulate Add Treatment Buffers (Basal, Stimulated, this compound) preincubate->stimulate incubate Incubate (1-2h) stimulate->incubate collect Collect Supernatant incubate->collect elisa Quantify Insulin (ELISA) collect->elisa analyze Data Analysis elisa->analyze

Caption: A typical workflow for a static GSIS assay.
Protocol 2: Dynamic Insulin Secretion (Perifusion) Assay with this compound

Perifusion assays provide a more detailed kinetic profile of insulin release.

Materials:

  • Perifusion system with chambers for islets.

  • KRB buffer (as in static assay).

  • Solutions with varying glucose and this compound concentrations.

  • Fraction collector.

  • Insulin ELISA kit.

Procedure:

  • System Setup and Islet Loading: Assemble the perifusion system and load a sufficient number of size-matched islets into the chambers.[3]

  • Equilibration: Perifuse the islets with low glucose KRB buffer at a constant flow rate (e.g., 100-200 µL/min) until a stable, basal insulin secretion is achieved (typically 30-60 minutes).[3] Collect fractions at regular intervals (e.g., every 1-5 minutes).

  • Stimulation Phase: Switch the perifusion buffer to one containing a stimulatory glucose concentration.

  • This compound Treatment: Introduce the buffer containing the desired concentration of this compound (with or without glucose) at the specified time point in your experimental design.

  • Washout Phase: Switch back to the low glucose buffer to observe the return to basal secretion.

  • Fraction Collection: Continue collecting fractions throughout the experiment.

  • Insulin Quantification: Measure the insulin concentration in each collected fraction using an ELISA kit.

  • Data Analysis: Plot the insulin secretion rate over time to visualize the dynamic response to this compound.[3]

Troubleshooting Workflow for Insulin Secretion Assays

Troubleshooting_Workflow start Assay Fails: Unexpected Results check_variability High Variability between Replicates? start->check_variability check_basal High Basal Secretion? check_variability->check_basal No var_solutions Review Pipetting Technique Check Islet/Cell Seeding Consistency Avoid Edge Effects check_variability->var_solutions Yes check_response Poor Response to this compound? check_basal->check_response No basal_solutions Check Cell Viability Ensure Adequate Pre-incubation Test for Contamination check_basal->basal_solutions Yes response_solutions Verify this compound Concentration Check Glucose Level (avoid max stimulation) Confirm Reagent Activity check_response->response_solutions Yes end_node Re-run Assay check_response->end_node No var_solutions->end_node basal_solutions->end_node response_solutions->end_node

Caption: A logical approach to troubleshooting common assay issues.

References

Technical Support Center: Enhancing Oral Bioavailability of Mitiglinide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the oral bioavailability of Mitiglinide (B115668) in animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Pharmacokinetic Data Summary

The following tables summarize quantitative pharmacokinetic data from animal studies for different this compound formulations.

Table 1: Pharmacokinetic Parameters of this compound Microemulsion (MTGME) vs. This compound Suspension in Wistar Rats [1][2]

ParameterThis compound Suspension (Control)This compound Microemulsion (MTGME)Fold Increase
Dose (Oral) 20 mg/kg20 mg/kg-
Cmax (mg/L) 8.23 ± 0.9523.96 ± 2.372.9
Tmax (h) 21-
AUC (0-48h) (mg·h/L) 28.75 ± 4.01133.01 ± 5.474.6
t1/2 (h) 1.17 ± 0.735.18 ± 2.644.4
CL/F (L/h/kg) 0.57 ± 0.210.18 ± 0.09-

Data presented as mean ± standard deviation (n=3). AUC: Area Under the Curve; Cmax: Maximum Plasma Concentration; Tmax: Time to Reach Cmax; t1/2: Elimination Half-life; CL/F: Oral Clearance.

Experimental Protocols

This section provides detailed methodologies for the preparation and evaluation of various this compound formulations.

Protocol 1: Preparation of this compound Microemulsion (MTGME)

This protocol is based on the successful formulation of an oil-in-water (o/w) microemulsion to enhance the oral bioavailability of this compound[1][2].

1. Materials:

  • Oil Phase: Maisine 35-1

  • Surfactant: Cremophor EL

  • Co-surfactant: Propylene Glycol (PG)

  • Drug: this compound Calcium (MTG)

  • Aqueous Phase: Distilled water

2. Equipment:

  • Magnetic stirrer

  • Vortex mixer

  • Centrifuge

  • HPLC system

3. Procedure:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.
  • Construction of Pseudo-ternary Phase Diagram:
  • Prepare mixtures of the selected surfactant and co-surfactant (Smix) at different weight ratios (e.g., 3:1, 5:2, 2:1, 1:1, 1:2).
  • For each Smix ratio, titrate with the oil phase at various weight ratios (from 9:1 to 1:9).
  • Add distilled water dropwise to each oil-Smix mixture under constant stirring.
  • Observe the mixture for transparency and flowability to identify the microemulsion region.
  • Optimization of Microemulsion Formulation (Box-Behnken Design):
  • Use a statistical design to optimize the proportions of oil, Smix, and water. Key factors to investigate are the percentages of each component.
  • The response variable is the concentration of this compound that can be loaded into the blank microemulsion.
  • Preparation of this compound-Loaded Microemulsion (MTGME):
  • Based on the optimized formulation, prepare the blank microemulsion by mixing the oil, surfactant, and co-surfactant.
  • Add the aqueous phase and stir until a clear and transparent microemulsion is formed.
  • Add an excess amount of this compound to the blank microemulsion.
  • Shake the mixture at 37°C for 72 hours in the dark.
  • Centrifuge the mixture to remove undissolved drug and collect the supernatant (MTGME).
  • Characterization:
  • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
  • Observe the morphology of the microemulsion droplets using transmission electron microscopy (TEM).

Protocol 2: Preparation of this compound Solid Dispersion (Representative Method)

As no specific in-vivo study on this compound solid dispersion was found, this protocol is a representative method based on studies with similar drugs like Repaglinide[3][4].

1. Materials:

  • Drug: this compound

  • Carrier: Polyvinylpyrrolidone (B124986) K30 (PVP K30) or a suitable poloxamer (e.g., Poloxamer 188)

  • Solvent: Ethanol or a suitable organic solvent in which both drug and carrier are soluble.

2. Equipment:

  • Magnetic stirrer

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

  • Sieves

3. Procedure (Solvent Evaporation Method):

  • Dissolve this compound and the carrier (e.g., PVP K30) in the selected solvent in a desired ratio (e.g., 1:1, 1:3, 1:5 drug to carrier).
  • Stir the solution until a clear solution is obtained.
  • Evaporate the solvent using a rotary evaporator or by drying in a vacuum oven at a controlled temperature.
  • Pulverize the resulting solid mass using a mortar and pestle.
  • Sieve the powder to obtain a uniform particle size.
  • Store the solid dispersion in a desiccator. 4. Characterization:
  • In Vitro Dissolution: Perform dissolution studies in different pH media (e.g., pH 1.2, 6.8) and compare with the pure drug.
  • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of the drug in the dispersion and to check for drug-carrier interactions.

Protocol 3: Preparation of this compound Nanocrystals (Representative Method)

This protocol is a general guideline for preparing nanocrystals, based on methods used for other poorly soluble drugs like Glimepiride (B1671586), as specific in-vivo data for this compound nanocrystals is not available[5][6].

1. Materials:

  • Drug: this compound

  • Stabilizers: A combination of polymers and/or surfactants (e.g., Lipoid S100, PEG 6000, PVP K30).

  • Solvent: A suitable organic solvent for the drug.

  • Anti-solvent: Water or an aqueous solution in which the drug is insoluble.

2. Equipment:

  • High-pressure homogenizer or ultrasonicator

  • Lyophilizer (optional, for solid nanocrystals)

3. Procedure (Precipitation-Ultrasonication Method):

  • Dissolve this compound in a suitable organic solvent.
  • Dissolve the stabilizer(s) in the anti-solvent.
  • Add the drug solution to the anti-solvent solution under high-speed stirring or ultrasonication. This will cause the drug to precipitate as nanoparticles.
  • Continue homogenization or sonication for a specified time to reduce the particle size and ensure uniformity.
  • If a solid dosage form is desired, the nanosuspension can be lyophilized. 4. Characterization:
  • Particle Size and Zeta Potential: Measure the particle size, PDI, and zeta potential of the nanosuspension.
  • Crystallinity: Use DSC and XRD to assess the crystalline state of the drug nanocrystals.
  • In Vitro Dissolution: Compare the dissolution rate of the nanocrystals to the pure drug.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Animal Study start Select Bioavailability Enhancement Strategy microemulsion Microemulsion start->microemulsion solid_dispersion Solid Dispersion start->solid_dispersion nanocrystals Nanocrystals start->nanocrystals physicochemical Physicochemical Characterization (Size, Zeta, Morphology) microemulsion->physicochemical solid_dispersion->physicochemical nanocrystals->physicochemical dissolution In Vitro Dissolution Studies physicochemical->dissolution stability Stability Studies dissolution->stability animal_model Select Animal Model (e.g., Wistar Rats) stability->animal_model dosing Oral Administration of Formulation animal_model->dosing sampling Blood Sampling at Timed Intervals dosing->sampling analysis HPLC Analysis of Plasma Samples sampling->analysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) analysis->pk_analysis

General Experimental Workflow for Developing and Evaluating this compound Formulations.

signaling_pathway cluster_absorption Oral Bioavailability Enhancement Mechanism formulation Enhanced this compound Formulation (Microemulsion, Solid Dispersion, Nanocrystals) solubility Increased Solubility & Dissolution Rate in GI Fluids formulation->solubility permeability Enhanced Permeability across Intestinal Epithelium solubility->permeability absorption Increased Systemic Absorption permeability->absorption bioavailability Improved Oral Bioavailability absorption->bioavailability

Mechanism of Improved Oral Bioavailability for Enhanced this compound Formulations.

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during the development and evaluation of this compound formulations.

Microemulsions/Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

Q1: My microemulsion is cloudy or shows phase separation after preparation. What could be the cause?

A1:

  • Incorrect Excipient Ratios: The ratio of oil, surfactant, and co-surfactant is critical. Re-evaluate your pseudo-ternary phase diagram to ensure you are working within the stable microemulsion region.

  • Poor Excipient Selection: The solubility of this compound in the chosen components may be insufficient. Screen a wider range of oils, surfactants, and co-surfactants to find a more suitable system.

  • Temperature Effects: Temperature fluctuations can affect microemulsion stability. Ensure all components are at a consistent temperature during preparation and storage.

  • Drug Precipitation: The drug may be precipitating out of the formulation. This could be due to exceeding the saturation solubility in the microemulsion. Try reducing the drug load or optimizing the excipient composition to improve drug solubility.

Q2: The particle size of my nanoemulsion is too large or shows a high polydispersity index (PDI). How can I fix this?

A2:

  • Adjust Surfactant/Co-surfactant Ratio: The Smix ratio significantly influences droplet size. Experiment with different ratios to find the optimal balance for smaller, more uniform droplets.

  • Increase Surfactant Concentration: A higher concentration of surfactant can lead to a greater reduction in interfacial tension, resulting in smaller droplet sizes.

  • Optimize Homogenization/Stirring: The energy input during formation is important. Ensure adequate mixing speed and duration to facilitate the formation of a nanoemulsion. For SNEDDS, the spontaneous emulsification process is key, so the composition is the primary factor.

Q3: During in vivo studies, the pharmacokinetic profile is highly variable between animals. What are the potential reasons?

A3:

  • Animal-to-Animal Variability: Biological differences between animals can lead to variations in drug absorption and metabolism. Ensure that the animals are of a similar age and weight, and that they have been properly fasted before dosing.

  • Inconsistent Dosing: Ensure accurate and consistent oral administration of the formulation to each animal.

  • Formulation Instability in GI Fluids: The microemulsion may be unstable in the acidic environment of the stomach, leading to premature drug release and precipitation. Consider the use of enteric-coated capsules for oral delivery.

Solid Dispersions

Q1: My solid dispersion is not amorphous, or it recrystallizes over time. What should I do?

A1:

  • Inadequate Carrier Interaction: The chosen polymer may not be effectively inhibiting the crystallization of this compound. Screen different polymers (e.g., various grades of PVP, HPMCAS, Soluplus®) to find one that has better miscibility and interaction with the drug.

  • High Drug Loading: A high drug-to-carrier ratio can increase the likelihood of crystallization. Try preparing solid dispersions with a lower drug loading.

  • Moisture-Induced Crystallization: Amorphous solid dispersions can be highly hygroscopic. Ensure the product is stored in a desiccator or with a desiccant to prevent moisture uptake.

  • Incomplete Solvent Removal: Residual solvent can act as a plasticizer and promote crystallization. Ensure complete solvent removal during the drying process.

Q2: The dissolution rate of my solid dispersion is not significantly better than the pure drug. Why might this be?

A2:

  • Poor Wetting: The solid dispersion powder may not be wetting properly. The addition of a small amount of a surfactant to the dissolution medium or in the formulation itself can improve wettability.

  • Phase Separation: The drug may have separated into crystalline or amorphous domains within the solid dispersion, rather than being molecularly dispersed. This can be assessed using DSC or XRD.

  • Carrier Properties: The dissolution rate of the carrier itself might be slow, thus limiting the release of the drug. Consider using a more rapidly dissolving polymer.

Nanocrystals

Q1: I am having trouble achieving the desired particle size for my nanocrystals. What can I do?

A1:

  • Optimize Milling/Homogenization Parameters: For top-down methods (milling), adjust the milling time, speed, and the size and amount of milling media. For bottom-up methods (precipitation), control the rate of addition of the drug solution to the anti-solvent and the stirring speed.

  • Inadequate Stabilization: The concentration or type of stabilizer may not be sufficient to prevent crystal growth. Screen different stabilizers (surfactants and polymers) and their concentrations. A combination of stabilizers often works best.

Q2: My nanocrystal suspension is aggregating or settling over time. How can I improve its stability?

A2:

  • Insufficient Zeta Potential: For electrostatic stabilization, a zeta potential of at least ±30 mV is generally required. If the zeta potential is low, consider adding a charged stabilizer.

  • Inadequate Steric Hindrance: For steric stabilization, ensure that the polymer concentration is sufficient to provide a dense layer on the nanocrystal surface.

  • Ostwald Ripening: This phenomenon, where larger crystals grow at the expense of smaller ones, can be a problem. Using a combination of stabilizers or a polymer that strongly adsorbs to the crystal surface can help mitigate this.

Q3: The in vivo bioavailability of my nanocrystal formulation is not as high as expected based on the in vitro dissolution. What could be the reason?

A3:

  • Aggregation in GI Fluids: The high ionic strength and presence of various components in gastrointestinal fluids can cause the nanocrystals to aggregate, reducing their effective surface area for dissolution.

  • Mucoadhesion: While some mucoadhesion can increase residence time, excessive adhesion to the mucus layer can hinder the diffusion of dissolved drug to the intestinal wall for absorption.

  • Permeability Limitations: Even with rapid dissolution, the absorption of this compound may still be limited by its permeability across the intestinal epithelium. Nanocrystals primarily address the dissolution rate limitation.

References

How to prevent hypoglycemia in animal studies with Mitiglinide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Mitiglinide (B115668) in animal studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully designing and executing their experiments while ensuring animal welfare.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a rapid-acting insulin (B600854) secretagogue. Its primary mechanism involves the selective closure of ATP-sensitive potassium (KATP) channels on the surface of pancreatic β-cells.[1][2] This action mimics the natural physiological process that occurs after a meal. The closure of these channels leads to depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, resulting in a rapid but short-lived increase in insulin secretion.[2]

Q2: What are the common animal models used for studying this compound?

A2: this compound has been studied in various rodent models of type 2 diabetes, including streptozotocin-nicotinamide (STZ-NA)-induced diabetic rats and Zucker fatty (ZF) rats.[3][4] Normal Wistar rats have also been used to characterize its hypoglycemic effect.[1][5]

Q3: What is a typical starting dose for this compound in rats?

A3: In studies with normal rats, oral doses of 0.3 mg/kg and 1 mg/kg have been shown to produce a hypoglycemic effect.[5] It is crucial to start with a low dose and perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions, as diabetic animals may exhibit different sensitivities.

Q4: How quickly does this compound lower blood glucose and how long does the effect last?

A4: this compound is characterized by a rapid onset and short duration of action.[2][5] In humans, the onset of action is typically within 30 minutes, with peak plasma concentrations reached within 0.5 to 1 hour.[2] The glucose-lowering effect is evident shortly after administration and is briefer than that of sulfonylureas like glibenclamide.[5] The duration of action is approximately 2-4 hours.[2]

Q5: What are the clinical signs of hypoglycemia in rodents?

A5: Signs of hypoglycemia in rodents can range from mild to severe. Initial signs may include lethargy, restlessness, and shivering. As hypoglycemia progresses, more severe signs such as ataxia (unsteady gait), disorientation, convulsions, and coma may be observed.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Severe hypoglycemia or unexpected animal mortality - Dose of this compound is too high for the specific animal model or individual animal.- Animal has not consumed enough food prior to or after dosing.- Dehydration, which can exacerbate the effects of hypoglycemia.- Immediately initiate the Hypoglycemia Intervention Protocol (see below).- Review and lower the this compound dose for subsequent experiments.- Ensure animals have ad libitum access to food and water, and monitor their intake.- For STZ-induced diabetic models, which can cause dehydration, consider providing saline to mitigate this.
High variability in blood glucose response between animals - Inconsistent drug administration (e.g., incorrect gavage technique).- Variation in food intake among animals.- Stress during handling and dosing, which can affect blood glucose levels.- Differences in the severity of the diabetic phenotype between animals.- Ensure all personnel are thoroughly trained in proper oral gavage techniques.- Standardize feeding schedules and, if possible, measure food consumption.- Acclimate animals to handling and procedures to minimize stress.- Characterize the diabetic phenotype of each animal before the study to ensure proper randomization into groups.
No significant change in blood glucose after this compound administration - Dose of this compound is too low.- Improper preparation or storage of the this compound solution, leading to degradation.- The animal model is not responsive to insulin secretagogues (e.g., severe β-cell destruction).- Perform a dose-response study to determine an effective dose.- Prepare fresh this compound solutions for each experiment and store them appropriately.- Confirm the functionality of pancreatic β-cells in your animal model.
Animal distress during or after oral gavage - Improper gavage technique causing injury to the esophagus or trachea.- Stress from restraint and the procedure itself.- Review and practice proper oral gavage techniques. Use appropriately sized and shaped gavage needles.- Consider alternative, less stressful oral administration methods, such as incorporating the drug into a palatable jelly.

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol provides a general guideline for preparing a this compound suspension for oral gavage.

Materials:

Procedure:

  • Calculate the required amount of this compound based on the desired dose (e.g., 1 mg/kg) and the number and weight of the animals.

  • Weigh the appropriate amount of this compound powder.

  • Prepare the 0.5% methylcellulose vehicle by dissolving methylcellulose in sterile water.

  • Levigate the this compound powder with a small amount of the vehicle in a mortar and pestle to form a smooth paste.

  • Gradually add the remaining vehicle to the paste while continuously stirring to create a homogenous suspension.

  • Use a stir plate to keep the suspension well-mixed during dosing to ensure consistent dosage.

Oral Gavage Administration Protocol for Rats

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needle (e.g., 18-gauge, 2-inch curved with a ball tip for adult rats)

  • Syringe (1 mL or 3 mL)

Procedure:

  • Gently restrain the rat.

  • Measure the distance from the corner of the rat's mouth to the last rib to estimate the length of the gavage needle to be inserted.

  • Draw the calculated volume of the this compound suspension into the syringe.

  • With the rat's head tilted slightly upwards, insert the gavage needle into the side of the mouth, over the tongue, and gently advance it down the esophagus.

  • If any resistance is met, do not force the needle. Withdraw and re-insert.

  • Administer the suspension slowly.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress.

Blood Glucose Monitoring Protocol

Due to this compound's rapid action, frequent blood glucose monitoring is essential.

Materials:

  • Handheld glucometer and test strips

  • Lancets

  • Gauze

Procedure:

  • Take a baseline blood glucose measurement (Time 0) immediately before this compound administration.

  • After administration, measure blood glucose at the following time points: 15, 30, 60, 90, 120, and 240 minutes.

  • To obtain a blood sample, gently prick the lateral tail vein with a lancet.

  • Apply a small drop of blood to the glucometer test strip.

  • Record the blood glucose reading.

  • Apply gentle pressure to the tail with gauze to stop any bleeding.

Hypoglycemia Intervention Protocol

Hypoglycemia Thresholds:

  • Mild to Moderate Hypoglycemia: Blood glucose < 70 mg/dL

  • Severe Hypoglycemia: Blood glucose < 50 mg/dL or presence of clinical signs (e.g., lethargy, seizures).

Intervention:

  • If an animal's blood glucose falls below 70 mg/dL or it shows signs of hypoglycemia, immediate intervention is required.

  • For conscious animals, provide oral glucose. A 50% dextrose solution can be administered orally (a few drops on the tongue).

  • For unconscious animals or those with severe symptoms, administer a subcutaneous injection of 5% dextrose solution (e.g., 1 mL for a mouse).[6]

  • Re-check blood glucose every 15-20 minutes until it is above 70 mg/dL and the animal is asymptomatic.

  • Provide ready access to food and water.

Quantitative Data Summary

Parameter Human Data Animal Model Data (Normal Rats) Reference(s)
Time to Peak Plasma Concentration (Tmax) 0.5 - 1 hourNot specified[2]
Onset of Action ~30 minutesRapid onset observed[2][5]
Duration of Action 2 - 4 hoursShorter than glibenclamide[2][5]
Effective Oral Dose 10 mg (for a single dose)0.3 - 1 mg/kg[2][5]

Visualizations

This compound Signaling Pathway in Pancreatic β-Cells

Mitiglinide_Pathway cluster_cell Pancreatic β-Cell This compound This compound SUR1 SUR1 Subunit of KATP Channel This compound->SUR1 Binds to and inhibits KATP_Channel KATP Channel (Kir6.2) K_ion K+ KATP_Channel->K_ion Closure prevents K⁺ efflux Membrane_Depolarization Membrane Depolarization K_ion->Membrane_Depolarization Increased intracellular K⁺ causes VGCC Voltage-Gated Ca²⁺ Channel Membrane_Depolarization->VGCC Opens Ca_ion Ca²⁺ VGCC->Ca_ion Allows Ca²⁺ influx Insulin_Vesicles Insulin Vesicles Ca_ion->Insulin_Vesicles Triggers fusion with cell membrane Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Leads to

Caption: Signaling pathway of this compound in a pancreatic β-cell leading to insulin release.

Experimental Workflow for a this compound Study

Mitiglinide_Workflow Start Start: Animal Acclimation Baseline Baseline Blood Glucose Measurement (Time 0) Start->Baseline Dosing Oral Gavage with This compound Suspension Baseline->Dosing Monitoring Blood Glucose Monitoring (15, 30, 60, 90, 120, 240 min) Dosing->Monitoring Hypo_Check Blood Glucose < 70 mg/dL? Monitoring->Hypo_Check Intervention Initiate Hypoglycemia Intervention Protocol Hypo_Check->Intervention Yes Continue_Monitoring Continue Monitoring Hypo_Check->Continue_Monitoring No Intervention->Continue_Monitoring End End of Experiment Continue_Monitoring->End

Caption: Experimental workflow for administering this compound and monitoring blood glucose.

Troubleshooting Logic for Hypoglycemia

Hypoglycemia_Troubleshooting Hypo_Event Hypoglycemic Event Observed (BG < 70 mg/dL or clinical signs) Check_Severity Assess Severity: Conscious and responsive? Hypo_Event->Check_Severity Oral_Glucose Administer Oral Glucose (e.g., 50% Dextrose) Check_Severity->Oral_Glucose Yes SC_Glucose Administer Subcutaneous 5% Dextrose Check_Severity->SC_Glucose No Recheck_BG Re-check Blood Glucose in 15-20 min Oral_Glucose->Recheck_BG SC_Glucose->Recheck_BG BG_Normalized Blood Glucose > 70 mg/dL and asymptomatic? Recheck_BG->BG_Normalized Monitor_Closely Monitor Animal Closely Provide Food/Water BG_Normalized->Monitor_Closely Yes Repeat_Treatment Repeat Treatment BG_Normalized->Repeat_Treatment No Review_Protocol Review Experimental Protocol: - Lower this compound dose - Assess feeding regimen Monitor_Closely->Review_Protocol Repeat_Treatment->Recheck_BG

Caption: Decision-making process for troubleshooting a hypoglycemic event in a rodent.

References

Technical Support Center: Mitiglinide in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance or desensitization to Mitiglinide in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a short-acting insulin (B600854) secretagogue belonging to the meglitinide (B1211023) class of drugs.[1][2] Its primary mechanism involves binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on pancreatic β-cells.[1][3] This binding leads to the closure of these channels, causing membrane depolarization. The change in membrane potential opens voltage-dependent calcium channels, leading to an influx of calcium ions (Ca2+). The subsequent rise in intracellular calcium triggers the exocytosis of insulin-containing granules, resulting in insulin secretion.[1][4] This action is glucose-dependent, meaning this compound is more effective at stimulating insulin secretion at higher glucose concentrations.[1]

Q2: We are observing a diminished insulin secretion response to this compound after long-term culture of our pancreatic cell line. What is happening?

This phenomenon is likely not "resistance" in the classic sense (e.g., as seen in cancer chemotherapy), but rather β-cell desensitization or exhaustion .[5] Prolonged and continuous stimulation of β-cells with insulin secretagogues like this compound, or chronic exposure to high glucose conditions (glucotoxicity), can lead to a reversible state of decreased secretory responsiveness.[5][6][7] This can be due to several factors, including:

  • Impaired Signal Transduction: Alterations in the signaling pathways downstream of K-ATP channel closure.[5]

  • Depletion of Releasable Insulin: A reduction in the pool of readily available insulin granules for secretion.[5]

  • Impaired K-ATP Channel Function: Long-term exposure to high glucose has been shown to impair the function of the K-ATP channels themselves.[6]

Q3: Can β-cell sensitivity to this compound be restored in our cell cultures?

Yes, studies have shown that this desensitization is often reversible.[5][7] Strategies to restore sensitivity include:

  • Drug-Free Resting Period: Removing this compound from the culture medium for a period (e.g., 20-24 hours) can help restore the cells' responsiveness.[7][8]

  • Normalization of Glucose Levels: Culturing cells in a normal glucose environment can lead to functional recovery of islets that were previously in a glucotoxic state.[9] Reducing the workload on the β-cells is a key factor in restoring function.[10]

  • Pulsed Treatment: Instead of continuous exposure, consider a pulsed treatment regimen where the cells are exposed to this compound intermittently.

Q4: What cell lines are appropriate for studying this compound's effects and potential desensitization?

Insulinoma cell lines are commonly used models. Some examples include:

  • MIN6 cells: A mouse insulinoma cell line that is widely used for studying insulin secretion.

  • INS-1 and its derivatives (e.g., 832/13): A rat insulinoma cell line that is also a robust model for glucose-stimulated insulin secretion.

  • BRIN-BD11 cells: A clonal β-cell line that has been used to study the long-term effects of K-ATP channel modulators.[11]

It is also possible to use primary human or rodent islets, which provide a more physiologically relevant model, although they can be more challenging to maintain in long-term culture.[12][13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Decreased insulin secretion in response to this compound over time. 1. β-cell desensitization due to chronic stimulation.[5][11] 2. Glucotoxicity from prolonged high-glucose culture conditions.[6][12] 3. Depletion of the readily releasable pool of insulin granules.[5]1a. Introduce a "drug holiday": Remove this compound from the culture medium for at least 24 hours before the experiment.[7][8] 1b. Switch to a pulsed-dosing schedule instead of continuous exposure. 2. Culture cells in medium with physiological glucose concentrations (e.g., 5.5 mM) between experiments to allow for recovery.[9] 3. Ensure cells have adequate time in recovery medium to replenish insulin stores before stimulation.
High basal insulin secretion and poor response to glucose or this compound. 1. Cell stress or death. 2. Severe β-cell dysfunction due to prolonged glucotoxicity.[1] 3. Contamination of the cell culture.1. Check cell viability using a Trypan Blue exclusion assay or similar method. 2. Culture islets/cells in a lower glucose medium for several days to see if function can be restored.[9] 3. Perform a mycoplasma test and check for bacterial/fungal contamination.
Inconsistent results between experiments. 1. Variability in cell passage number. 2. Inconsistent cell seeding density. 3. Differences in the duration of the "drug holiday" or recovery period. 4. Reagent variability (e.g., lot-to-lot differences in serum or this compound).1. Use cells within a consistent and defined passage number range. 2. Ensure precise and consistent cell counts for seeding. 3. Standardize all incubation and treatment times in your protocol. 4. Qualify new lots of critical reagents before use in experiments.

Experimental Protocols & Data

Key Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is fundamental for assessing the functional response of pancreatic β-cells to secretagogues.

Objective: To measure the amount of insulin secreted by cultured pancreatic cells or islets in response to different glucose concentrations, with and without this compound.

Materials:

  • Pancreatic cell line (e.g., MIN6, INS-1) or isolated islets.

  • Culture medium (e.g., RPMI-1640).

  • Krebs-Ringer Bicarbonate HEPES buffer (KRBH) containing 0.1% BSA.

  • Low-glucose KRBH (e.g., 2.8 mM glucose).

  • High-glucose KRBH (e.g., 16.7 mM glucose).

  • This compound stock solution (dissolved in DMSO).

  • Acid-Ethanol solution (for cell lysis and insulin extraction).

  • Insulin ELISA kit.

Procedure:

  • Cell Preparation: Seed cells in 24-well plates and grow to ~80-90% confluency. If using islets, hand-pick 10-20 size-matched islets per well.[14]

  • Pre-incubation (Resting): Gently wash the cells twice with a base KRBH solution (or PBS). Then, pre-incubate the cells in low-glucose (e.g., 2.8 mM) KRBH for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.[15]

  • Stimulation:

    • Carefully remove the pre-incubation buffer.

    • Add the treatment buffers to the respective wells. This will include:

      • Negative Control: Low-glucose KRBH.

      • Positive Control: High-glucose KRBH.

      • Test Condition 1: High-glucose KRBH + this compound.

      • Test Condition 2: Low-glucose KRBH + this compound.

      • (Include appropriate vehicle controls for this compound, e.g., DMSO).

    • Incubate for 1 hour at 37°C.[15]

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well. This contains the secreted insulin. Centrifuge to pellet any detached cells and store the supernatant at -20°C until the insulin assay.[15]

  • Insulin Content Measurement (Optional but Recommended):

    • To normalize the secreted insulin to the total insulin content, lyse the remaining cells in each well with acid-ethanol.

    • Store the lysate at -20°C.[15]

  • Quantification: Measure the insulin concentration in the collected supernatants and cell lysates using an insulin ELISA kit, following the manufacturer's instructions.

Representative Data Table

The results of a GSIS assay can be summarized as follows. Data are often presented as "Insulin Secretion (% of Content)" or as a "Stimulation Index."

Condition Glucose (mM) This compound (µM) Secreted Insulin (ng/mL) Total Insulin Content (ng/mL) Insulin Secretion (% of Content) Stimulation Index (Fold over Low Glucose)
Basal2.800.550.01.0%1.0
Stimulated16.702.551.24.9%4.9
This compound (Low Gluc)2.810.849.51.6%1.6
This compound (High Gluc)16.715.150.810.0%10.0
Desensitized (High Gluc)16.713.048.96.1%6.1
Recovered (High Gluc)16.714.950.29.8%9.8

Data are hypothetical and for illustrative purposes.

Signaling Pathways & Visualizations

This compound-Induced Insulin Secretion Pathway

This compound acts on the K-ATP channel, a crucial component in the stimulus-secretion coupling of β-cells. Its action bypasses cellular glucose metabolism to directly initiate the insulin secretion cascade.

Mitiglinide_Pathway This compound This compound SUR1 SUR1 Subunit This compound->SUR1 Binds to KATP_Channel K-ATP Channel SUR1->KATP_Channel Closes Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Fusion Exocytosis Insulin Secretion (Exocytosis) Insulin_Vesicles->Exocytosis Results in Workflow_Desensitization start Start: Pancreatic β-cell Culture long_term_culture Long-Term Culture with Continuous this compound Exposure start->long_term_culture observe_decrease Observe Diminished Insulin Secretion long_term_culture->observe_decrease gsi_assay_1 Perform GSIS Assay (Baseline Desensitized) observe_decrease->gsi_assay_1 Confirm intervention Intervention Strategy gsi_assay_1->intervention drug_holiday Drug Holiday (24h No this compound) intervention->drug_holiday pulsed_dosing Pulsed Dosing Regimen intervention->pulsed_dosing gsi_assay_2 Perform GSIS Assay (Post-Intervention) drug_holiday->gsi_assay_2 pulsed_dosing->gsi_assay_2 analysis Compare Results: Assess Recovery of Function gsi_assay_2->analysis end Conclusion analysis->end Troubleshooting_Logic problem Problem: Diminished Insulin Response check_viability Are cells viable? (Trypan Blue) problem->check_viability check_basal Is basal secretion high? (GSIS Control) check_viability->check_basal Yes cytotoxicity Cause: Drug Cytotoxicity check_viability->cytotoxicity No check_recovery Does a drug holiday restore function? check_basal->check_recovery No glucotoxicity Cause: Glucotoxicity/Stress check_basal->glucotoxicity Yes desensitization Cause: Reversible Desensitization check_recovery->desensitization Yes permanent_damage Cause: Permanent Dysfunction check_recovery->permanent_damage No

References

Technical Support Center: Validating Mitiglinide's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of Mitiglinide (B115668), this technical support center provides crucial guidance for designing and troubleshooting experiments to validate its mechanism of action. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and a summary of key quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a meglitinide (B1211023) antidiabetic agent that stimulates insulin (B600854) secretion from pancreatic β-cells.[1][2] Its primary mechanism involves binding to and blocking the ATP-sensitive potassium (KATP) channels on the β-cell membrane.[3][4] This channel is a complex of two proteins: the inward-rectifier potassium channel pore, Kir6.2, and the sulfonylurea receptor 1 (SUR1).[1][5] this compound specifically binds to the SUR1 subunit.[4][6]

Q2: How does blocking KATP channels lead to insulin secretion?

A2: The closure of KATP channels by this compound prevents potassium ions from leaving the β-cell.[1][3] This leads to the depolarization of the cell membrane. The change in membrane potential activates voltage-gated calcium channels, causing an influx of calcium ions into the cell.[2][4] The resulting increase in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, leading to insulin release.[1][2]

Q3: Why is this compound considered a postprandial glucose regulator?

A3: this compound has a rapid onset and a short duration of action.[7][8] This pharmacokinetic profile allows it to mimic the physiological pattern of insulin release in response to a meal, making it particularly effective at controlling blood glucose spikes after eating (postprandial hyperglycemia).[7][9]

Troubleshooting Guides

Glucose-Stimulated Insulin Secretion (GSIS) Assays

Q4: My GSIS assay shows high variability between replicate wells. What are the common causes and solutions?

A4: High variability in GSIS assays is a frequent issue. Here are some common causes and their solutions:

Potential Cause Solution
Inconsistent cell or islet number per well Ensure a homogenous single-cell suspension before plating. For islets, carefully count and transfer islets of similar size to each well.
Pipetting errors Regularly calibrate pipettes. Use appropriate pipette sizes for the volumes being dispensed to minimize errors.
"Edge effects" in microplates Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier and minimize evaporation.[10]
Inadequate mixing of reagents Thoroughly mix all solutions, including this compound and control compounds, before adding them to the wells.
Cell health and passage number Use cells at a low passage number, as they can lose their insulin secretory function over time.[1] Regularly check cell viability.

Q5: I am not observing a significant stimulation of insulin secretion with this compound. What could be wrong?

A5: A lack of response to this compound can be due to several factors:

Potential Cause Solution
Suboptimal this compound concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type or islet preparation.
Incorrect glucose concentration This compound's effect can be glucose-dependent.[3] Ensure you are using appropriate basal and stimulatory glucose concentrations in your assay.
Issues with the insulin detection assay (ELISA, RIA, etc.) Verify the performance of your insulin assay. Run positive and negative controls for the assay itself. Be aware that different insulin assays can yield different results.[11]
Cell line does not express functional KATP channels Confirm that your chosen cell line (e.g., MIN6, INS-1) expresses the Kir6.2/SUR1 KATP channel complex.
Patch-Clamp Electrophysiology

Q6: I am having difficulty forming a stable gigaohm (GΩ) seal in my patch-clamp experiments on β-cells.

A6: Achieving a GΩ seal is critical for high-quality patch-clamp recordings. Here are some troubleshooting tips:

Potential Cause Solution
Dirty pipette tip Ensure your internal pipette solution is filtered (0.22 µm filter) to remove any particulate matter.[12]
Improper pipette pressure Apply slight positive pressure to the pipette as you approach the cell to keep the tip clean. Release the pressure just before touching the cell. Apply gentle suction to form the seal.[13]
Unhealthy cells Use healthy, viable cells for your experiments. Ensure proper oxygenation and pH of your external solution.[14]
Vibrations Use an anti-vibration table and a Faraday cage to minimize mechanical and electrical noise.[12]

Q7: I am not observing inhibition of KATP channel currents with this compound application.

A7: If this compound is not inhibiting KATP currents, consider the following:

Potential Cause Solution
Incorrect experimental configuration Ensure you are in the correct patch-clamp configuration (e.g., inside-out patch) to apply this compound to the intracellular side where it binds to SUR1.
Drug solution degradation Prepare fresh this compound solutions for each experiment.
Channel rundown KATP channels can exhibit "rundown" (loss of activity) over time in excised patches. Include ATP in your pipette solution to help maintain channel activity.
Cell type does not express the SUR1 subunit Confirm the expression of SUR1 in your experimental model. This compound is highly selective for SUR1-containing channels.[4]

Control Experiments for Validating this compound's Mechanism of Action

To rigorously validate that this compound's effect on insulin secretion is mediated by its interaction with the KATP channel, a series of control experiments are essential.

Q8: What are the essential positive and negative controls for a GSIS assay with this compound?

A8:

  • Positive Controls:

    • High Glucose: A high concentration of glucose (e.g., 16.7 mM) should be used as a physiological positive control to stimulate insulin secretion.[6]

    • Other KATP Channel Inhibitors: Use a well-characterized sulfonylurea, such as glibenclamide or tolbutamide, as a positive pharmacological control.[5] This will help confirm that the cells are responsive to KATP channel blockade.

  • Negative Controls:

    • Vehicle Control: The vehicle used to dissolve this compound (e.g., DMSO) should be added to control wells at the same final concentration to account for any solvent effects.

    • KATP Channel Opener: A KATP channel opener, such as diazoxide (B193173), should be used to counteract the effect of this compound.[5] If this compound's effect is truly mediated by KATP channel closure, co-incubation with diazoxide should attenuate the this compound-induced insulin secretion.

    • Cells Lacking SUR1: The most definitive negative control is to use cells that do not express the SUR1 subunit (e.g., from a SUR1 knockout animal model or a cell line with SUR1 knocked down).[15] In these cells, this compound should not stimulate insulin secretion.[15]

Q9: How can I confirm that this compound directly binds to the SUR1 subunit?

A9:

  • Radioligand Binding Assays: These assays can be used to demonstrate that this compound competes with the binding of a radiolabeled sulfonylurea (e.g., [3H]glibenclamide) to membranes prepared from β-cells or cells expressing the KATP channel.[4]

  • Site-Directed Mutagenesis: Based on structural studies that have identified the binding pocket of this compound on SUR1, you can mutate key amino acid residues within this pocket.[4][16] If this compound's binding is critical for its function, these mutations should reduce or abolish its ability to inhibit KATP channel currents and stimulate insulin secretion.[4][16]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and relevant control compounds.

Compound Parameter Value Cell/System
This compoundEffective Concentration (Insulin Secretion)0.1 - 10 µMRat Islets
This compoundIC50 (Displacement of [3H]-glibenclamide)13 nMHIT-T15 Cells
GlibenclamideEffective Concentration (KATP Inhibition)10 µMHEK293 cells expressing KATP
DiazoxideEffective Concentration (KATP Activation)50 µMHEK293 cells expressing KATP

Experimental Protocols

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is adapted for a 96-well plate format using an insulin-secreting cell line like MIN6 or INS-1.

  • Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the assay.

  • Pre-incubation (Starvation):

    • Gently wash the cells twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).

    • Incubate the cells in the low glucose KRB buffer for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.[6]

  • Incubation with Test Compounds:

    • Prepare KRB buffer with low glucose (basal) and high glucose (stimulatory, e.g., 16.7 mM).

    • Prepare stock solutions of this compound and control compounds (e.g., glibenclamide, diazoxide, vehicle) and dilute them to their final concentrations in both low and high glucose KRB buffers.

    • Remove the pre-incubation buffer and add the treatment solutions to the respective wells.

    • Incubate for 1-2 hours at 37°C.[6]

  • Supernatant Collection:

    • After incubation, carefully collect the supernatant from each well.

    • Centrifuge the supernatant to pellet any detached cells and transfer the clear supernatant to a new plate or tubes.

    • Store the samples at -20°C or -80°C until the insulin measurement.

  • Insulin Measurement:

    • Quantify the insulin concentration in the supernatants using a commercially available ELISA or RIA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the secreted insulin values to the total protein content or cell number in each well.

    • Calculate the stimulation index (insulin secreted at high glucose / insulin secreted at low glucose) for each condition.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general workflow for recording KATP channel currents in response to this compound.

  • Cell Preparation: Plate β-cells or a suitable heterologous expression system (e.g., HEK293 cells transfected with Kir6.2 and SUR1) on glass coverslips.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

    • The internal solution should mimic the intracellular environment and contain a low concentration of ATP (e.g., 100 µM) to allow for KATP channel activity.

  • Recording:

    • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with an external solution.

    • Approach a cell with the micropipette while applying positive pressure.

    • Form a GΩ seal by applying gentle suction.

    • Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -70 mV.

  • Drug Application:

    • Establish a stable baseline recording of KATP channel activity.

    • Perfuse the cell with the external solution containing this compound or control compounds at the desired concentrations.

    • Record the changes in the whole-cell current. Inhibition of the outward K+ current indicates KATP channel closure.

  • Data Analysis:

    • Measure the amplitude of the current before and after drug application.

    • Calculate the percentage of current inhibition for each compound.

    • Generate a dose-response curve to determine the IC50 of this compound.

Visualizations

Mitiglinide_Signaling_Pathway cluster_cell Pancreatic β-cell This compound This compound SUR1 SUR1 This compound->SUR1 Binds to KATP_channel KATP Channel Kir6_2 Kir6.2 Depolarization Membrane Depolarization KATP_channel->Depolarization Closure leads to Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Opens for Insulin_Vesicle Insulin Vesicle Ca_influx->Insulin_Vesicle Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion Exocytosis

Caption: Signaling pathway of this compound-induced insulin secretion.

Experimental_Workflow cluster_hypothesis Hypothesis Validation cluster_invitro In Vitro Assays cluster_controls Control Experiments cluster_data Data Analysis & Conclusion Hypothesis Hypothesis: This compound stimulates insulin secretion by blocking KATP channels via SUR1 GSIS GSIS Assay (β-cell line/islets) Hypothesis->GSIS Patch_Clamp Patch-Clamp (Whole-cell/Inside-out) Hypothesis->Patch_Clamp Binding_Assay Binding Validation: - Radioligand Binding - Site-Directed Mutagenesis Hypothesis->Binding_Assay Positive_Controls Positive Controls: - High Glucose - Glibenclamide GSIS->Positive_Controls Negative_Controls Negative Controls: - Vehicle - Diazoxide - SUR1 Knockout Cells GSIS->Negative_Controls Data_Analysis Data Analysis: - Dose-response curves - IC50/EC50 determination - Statistical significance GSIS->Data_Analysis Patch_Clamp->Positive_Controls Patch_Clamp->Negative_Controls Patch_Clamp->Data_Analysis Binding_Assay->Data_Analysis Conclusion Conclusion: Mechanism Validated/Refuted Data_Analysis->Conclusion

Caption: Experimental workflow for validating this compound's mechanism.

References

Validation & Comparative

A Comparative In Vitro Analysis of Mitiglinide and Nateglinide Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the differential mechanisms and potencies of two prominent insulin (B600854) secretagogues.

This guide provides a comprehensive in vitro comparison of Mitiglinide (B115668) and Nateglinide, two non-sulfonylurea insulin secretagogues used in the management of type 2 diabetes. By examining their interactions with the ATP-sensitive potassium (KATP) channel and their subsequent effects on insulin secretion, this document aims to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to inform further investigation and therapeutic development.

Mechanism of Action: Targeting the Pancreatic β-Cell KATP Channel

Both this compound and Nateglinide stimulate insulin secretion by closing the KATP channels in pancreatic β-cells.[1] This channel is a hetero-octameric complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits, which form the pore, and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[2] The closure of these channels leads to membrane depolarization, which in turn opens voltage-dependent calcium channels. The resulting influx of calcium triggers the exocytosis of insulin-containing granules.[1]

While both drugs target the KATP channel, they exhibit distinct binding characteristics and affinities for the SUR1 subunit, which accounts for their differences in potency and selectivity.[3][4]

Insulin Secretion Pathway cluster_cell Pancreatic β-Cell This compound This compound KATP KATP Channel (Kir6.2/SUR1) This compound->KATP Inhibits Nateglinide Nateglinide Nateglinide->KATP Inhibits Depolarization Membrane Depolarization KATP->Depolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Allows Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers Exocytosis Exocytosis Insulin_Vesicles->Exocytosis Undergo Insulin_out Insulin Secretion Exocytosis->Insulin_out Results in Patch_Clamp_Workflow cluster_workflow Experimental Workflow: Patch-Clamp Analysis Cell_Prep Cell Preparation (e.g., Xenopus oocytes, HEK293) Transfection Co-expression of Kir6.2 and SUR subunits Cell_Prep->Transfection Patching Inside-Out Patch Configuration Transfection->Patching Recording Record Macroscopic Currents Patching->Recording Drug_App Apply this compound or Nateglinide Recording->Drug_App Analysis Measure Current Inhibition (IC50 determination) Recording->Analysis Drug_App->Recording Observe effect

References

Mitiglinide's Selectivity for Pancreatic KATP Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mitiglinide's selectivity for pancreatic ATP-sensitive potassium (KATP) channels over other subtypes, supported by experimental data. A detailed examination of its performance against other insulin (B600854) secretagogues highlights its potential for tissue-specific action.

This compound (B115668), a fast-acting anti-diabetic drug, stimulates insulin secretion by closing ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[1][2] The selectivity of a drug for its target tissue is a critical factor in minimizing off-target effects. In the case of insulin secretagogues, high selectivity for pancreatic KATP channels is desirable to avoid potential cardiovascular side effects associated with the blockade of KATP channels in cardiac and smooth muscle tissues.[1][3][4] This guide synthesizes experimental evidence to validate the selectivity of this compound.

Comparative Affinity of this compound for KATP Channel Subtypes

Experimental data consistently demonstrates this compound's high selectivity for the pancreatic β-cell KATP channel isoform (Kir6.2/SUR1) compared to the cardiac (Kir6.2/SUR2A) and smooth muscle (Kir6.2/SUR2B) isoforms.[2][5][6] This selectivity is significantly greater than that of some other insulin secretagogues, such as glibenclamide and repaglinide.[3][7][8]

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected insulin secretagogues for different KATP channel subtypes, as determined by electrophysiological studies. Lower IC50 values indicate higher potency.

CompoundPancreatic (Kir6.2/SUR1) IC50Cardiac (Kir6.2/SUR2A) IC50Smooth Muscle (Kir6.2/SUR2B) IC50Selectivity Ratio (SUR2A/SUR1)Selectivity Ratio (SUR2B/SUR1)Reference
This compound 4 nM3 µM5 µM~750~1250[5]
This compound 100 nM>10 µM>10 µM>100>100[2]
Glibenclamide ~4 nM~27 nM-~6.75-[5]
Repaglinide 7.4 nM8.7 nM10 nM~1.18~1.35[3]
Nateglinide (B44641) 7.4 µM2.3 mM0.3 mM~311~45[9]

Binding assays further corroborate the selectivity of this compound. Competitive binding studies using [3H]glibenclamide on cells expressing SUR1 show that this compound can displace the radioligand, indicating that they share a binding site or have allosterically interacting sites.[2][5] The IC50 for this displacement by this compound is in the nanomolar range, further confirming its high affinity for the pancreatic SUR1 subunit.[1][2]

The Structural Basis of this compound's Selectivity

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for this compound's high selectivity.[1][10] this compound binds to a common insulin secretagogue-binding site on the SUR1 subunit.[1][10] The high selectivity of this compound is attributed to its unique chemical structure, particularly the hexahydro-2-isoindoline group, which interacts with specific amino acid residues that differ between SUR1 and SUR2 subunits.[10] This structural insight provides a molecular explanation for the observed functional selectivity.

Experimental Protocols

The data presented in this guide are primarily derived from patch-clamp electrophysiology and radioligand binding assays.

Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and pharmacology. It allows for the direct measurement of ionic currents flowing through KATP channels in response to different drugs.

Objective: To determine the inhibitory concentration (IC50) of this compound and other compounds on different KATP channel subtypes.

General Protocol:

  • Cell Preparation: Xenopus oocytes or mammalian cell lines (e.g., COS-1, HEK-293) are used to express specific combinations of Kir6.2 and SUR subunits (SUR1, SUR2A, or SUR2B).[2][5] This allows for the study of homogenous populations of a single KATP channel subtype.

  • Electrophysiological Recording: The inside-out patch-clamp configuration is commonly employed.[2][5][11] A micropipette is used to isolate a small patch of the cell membrane containing the KATP channels. This configuration allows for the controlled application of drugs and nucleotides to the intracellular face of the channel.

  • Channel Activation: KATP channels are typically activated by applying a solution with a low ATP concentration to the intracellular side of the membrane patch.

  • Drug Application: this compound or other test compounds are then perfused at various concentrations onto the membrane patch, and the resulting inhibition of the KATP channel current is measured.

  • Data Analysis: The concentration-response data are fitted to a Hill equation to determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of the maximal channel current.

experimental_workflow cluster_cell_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture Cell Culture (Xenopus oocytes or mammalian cell lines) transfection Co-expression of Kir6.2 and SURx (SUR1, SUR2A, or SUR2B) cell_culture->transfection patch_clamp Inside-Out Patch-Clamp transfection->patch_clamp channel_activation Channel Activation (Low ATP) patch_clamp->channel_activation drug_application Drug Application (Varying Concentrations) channel_activation->drug_application current_measurement Measure KATP Current Inhibition drug_application->current_measurement dose_response Construct Dose-Response Curve current_measurement->dose_response ic50_determination Calculate IC50 Value dose_response->ic50_determination

Fig. 1: Experimental workflow for determining KATP channel selectivity.
Radioligand Binding Assay

This method is used to determine the binding affinity of a drug to its receptor.

Objective: To measure the affinity of this compound for the SUR1 subunit.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the SUR1 subunit.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand that binds to the SUR, such as [3H]glibenclamide, in the presence of varying concentrations of the unlabeled competitor drug (e.g., this compound).

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data are used to calculate the IC50 value, which is the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand. This can then be used to determine the binding affinity (Ki).

KATP Channel Signaling Pathway in Pancreatic β-Cells

The selectivity of this compound for the pancreatic KATP channel is crucial for its therapeutic action. The following diagram illustrates the signaling pathway leading to insulin secretion.

KATP_signaling_pathway cluster_cell Pancreatic β-Cell cluster_membrane Cell Membrane glucose Glucose metabolism Metabolism glucose->metabolism Uptake atp_adp ↑ ATP/ADP Ratio metabolism->atp_adp katp_channel KATP Channel (Kir6.2/SUR1) atp_adp->katp_channel Inhibits depolarization Membrane Depolarization katp_channel->depolarization Leads to This compound This compound This compound->katp_channel Inhibits ca_channel Voltage-gated Ca2+ Channel depolarization->ca_channel Opens ca_influx ↑ Intracellular Ca2+ ca_channel->ca_influx Mediates insulin_secretion Insulin Secretion ca_influx->insulin_secretion Triggers

References

Mitiglinide's Interaction with ATP-Binding Cassette (ABC) Transporters: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known and potential cross-reactivity of the anti-diabetic drug Mitiglinide (B115668) with various ATP-binding cassette (ABC) transporters. While this compound's primary therapeutic action is the targeted inhibition of the SUR1 subunit (ABCC8) of the pancreatic KATP channel, an ABC transporter itself, its interaction with other members of this large protein family remains largely unexplored. Understanding such cross-reactivity is crucial for predicting potential drug-drug interactions and off-target effects.

Known Interactions and Gaps in Current Knowledge

This compound is a rapid-acting insulin (B600854) secretagogue that selectively binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells.[1][2] This binding inhibits the channel, leading to membrane depolarization and subsequent insulin release. Structurally, SUR1 is a member of the ABCC subfamily of transporters (ABCC8).

Evidence for this compound's interaction with other ABC transporters is sparse. However, one study has demonstrated that this compound can stimulate the ATPase activity of P-glycoprotein (P-gp, ABCB1), a key transporter involved in multidrug resistance and drug disposition.[3][4] This finding suggests that this compound may be a substrate or an allosteric modulator of P-gp.

Crucially, there is a lack of published data investigating the direct interaction of this compound with other clinically significant ABC transporters, including the multidrug resistance-associated proteins (MRPs/ABCCs, beyond SUR1) and the breast cancer resistance protein (BCRP/ABCG2). These transporters play a vital role in the absorption, distribution, and excretion of a wide array of drugs, and any potential interaction with this compound could have significant pharmacokinetic implications.

Quantitative Data Summary

To date, quantitative data on the interaction of this compound with ABC transporters other than its primary target, SUR1, is limited. The following table summarizes the available information and highlights the current data gaps.

TransporterGene NameKnown Interaction with this compoundIC50 / EC50Reference
Sulfonylurea Receptor 1 (SUR1)ABCC8Yes (Primary Target)~4 nM (High-affinity inhibition)[2]
P-glycoprotein (P-gp)ABCB1Yes (Stimulation of ATPase activity)Data not available[3][4]
Multidrug Resistance-Associated Protein 1 (MRP1)ABCC1Not reportedData not available-
Breast Cancer Resistance Protein (BCRP)ABCG2Not reportedData not available-

Proposed Experimental Protocols for Assessing Cross-Reactivity

To address the existing knowledge gaps, the following established in vitro methods are recommended for systematically evaluating the cross-reactivity of this compound with key ABC transporters.

Vesicular Transport Inhibition Assay

This assay directly measures the ability of a test compound to inhibit the transport of a known fluorescent or radiolabeled substrate into inside-out membrane vesicles overexpressing a specific ABC transporter.[5][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ABCB1, ABCC1, and ABCG2.

Methodology:

  • Vesicle Preparation: Use commercially available or in-house prepared membrane vesicles from insect (e.g., Sf9) or mammalian (e.g., HEK293) cells overexpressing human ABCB1, ABCC1, or ABCG2.

  • Substrate Selection: Choose a validated, transporter-specific probe substrate (e.g., N-methyl-quinidine for ABCB1, estradiol-17-β-D-glucuronide for ABCC1, or estrone-3-sulfate for ABCG2).

  • Assay Procedure:

    • Pre-incubate the membrane vesicles with varying concentrations of this compound or a known inhibitor (positive control) in an appropriate assay buffer.

    • Initiate the transport reaction by adding ATP and the probe substrate.

    • Incubate for a predetermined time at 37°C.

    • Stop the reaction by adding ice-cold stop buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the assay medium.

    • Quantify the amount of substrate trapped within the vesicles using liquid scintillation counting (for radiolabeled substrates) or fluorescence measurement (for fluorescent substrates).

  • Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Accumulation (Efflux Inhibition) Assay

This cell-based assay measures the ability of a test compound to inhibit the efflux of a fluorescent substrate from intact cells overexpressing a specific ABC transporter.[7]

Objective: To assess the ability of this compound to block the efflux function of ABCB1, ABCC1, and ABCG2 in a cellular context.

Methodology:

  • Cell Lines: Utilize mammalian cell lines (e.g., MDCKII or HEK293) stably transfected to overexpress the human ABC transporter of interest (ABCB1, ABCC1, or ABCG2). Use the parental cell line as a negative control.

  • Substrate Selection: Employ a fluorescent substrate that is actively effluxed by the transporter (e.g., Rhodamine 123 for ABCB1, Calcein-AM for ABCC1, or Pheophorbide A for ABCG2).[8]

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of this compound or a known inhibitor.

    • Add the fluorescent substrate and incubate for a specific period to allow for cellular uptake and efflux.

    • Wash the cells to remove the extracellular substrate.

    • Lyse the cells and measure the intracellular fluorescence using a plate reader, or measure the fluorescence of individual cells using flow cytometry.

  • Data Analysis: Compare the fluorescence intensity in the presence of this compound to that of the vehicle control. Increased intracellular fluorescence indicates inhibition of the transporter's efflux activity. Calculate the fold-increase in accumulation and, if applicable, an IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental logic and the biological context, the following diagrams are provided.

Experimental_Workflow_Vesicular_Transport cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Vesicles Membrane Vesicles (overexpressing ABC transporter) Incubate Incubate at 37°C Vesicles->Incubate This compound This compound (various concentrations) This compound->Incubate Substrate Probe Substrate (fluorescent/radiolabeled) Substrate->Incubate ATP ATP ATP->Incubate Filter Rapid Filtration Incubate->Filter Stop Reaction Quantify Quantify Substrate in Vesicles Filter->Quantify IC50 Determine IC50 Quantify->IC50

Caption: Workflow for the Vesicular Transport Inhibition Assay.

Signaling_Pathway_ABC_Transporter cluster_membrane Cell Membrane ABC_T ABC Transporter (e.g., P-gp/ABCB1) Substrate_out Substrate ABC_T->Substrate_out Efflux ADP_Pi ADP + Pi ABC_T->ADP_Pi Extracellular Extracellular Space Substrate_in Substrate Intracellular Intracellular Space Substrate_in->ABC_T Enters Cell ATP ATP ATP->ABC_T This compound This compound (Potential Inhibitor) This compound->ABC_T Inhibition?

Caption: Generalized signaling pathway of an ABC efflux transporter.

Conclusion

While this compound is highly selective for its primary target, the SUR1 (ABCC8) transporter, preliminary evidence suggests a potential interaction with P-glycoprotein (ABCB1). A comprehensive assessment of its cross-reactivity with other key ABC transporters like the MRP family and BCRP is currently lacking and represents a significant gap in our understanding of this drug's broader pharmacological profile. The experimental protocols outlined in this guide provide a clear path forward for researchers to systematically investigate these potential interactions, thereby contributing to a more complete safety and drug-drug interaction profile for this compound.

References

Combination Therapy of Mitiglinide with Other Antidiabetic Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitiglinide (B115668), a rapid-acting insulin (B600854) secretagogue of the glinide class, plays a significant role in the management of type 2 diabetes mellitus (T2DM), primarily by addressing postprandial hyperglycemia.[1][2] Its mechanism of action involves binding to the sulfonylurea receptor 1 (SUR1) on pancreatic β-cells, which leads to the closure of ATP-sensitive potassium (KATP) channels. This process causes depolarization of the β-cell membrane, influx of calcium ions, and subsequent stimulation of insulin secretion.[3][4][5] Due to its rapid onset and short duration of action, this compound mimics the physiological early-phase insulin release, effectively controlling glucose spikes after meals with a reduced risk of hypoglycemia between meals compared to sulfonylureas.[1][2]

The progressive nature of T2DM often necessitates the use of combination therapy to achieve and maintain optimal glycemic control. Combining this compound with other antidiabetic agents that have complementary mechanisms of action can address multiple pathophysiological defects of the disease, leading to improved efficacy. This guide provides a comprehensive comparison of this compound in combination with four major classes of oral antidiabetic drugs: biguanides (metformin), α-glucosidase inhibitors (voglibose), thiazolidinediones (pioglitazone), and dipeptidyl peptidase-4 (DPP-4) inhibitors (sitagliptin).

This compound in Combination with Metformin (B114582)

Metformin, a biguanide, is a cornerstone of T2DM therapy. Its primary mechanism involves the activation of AMP-activated protein kinase (AMPK), which leads to the suppression of hepatic gluconeogenesis and increased glucose uptake in peripheral tissues.[6][7][8] The combination of this compound and metformin targets both impaired insulin secretion and insulin resistance, the two core defects in T2DM.

Efficacy Data

A prospective, randomized, multicenter trial evaluated the efficacy and safety of adding this compound to metformin monotherapy in patients with T2DM who had inadequate glycemic control.[2][9] The results demonstrated a significant improvement in glycemic parameters in the combination therapy group compared to the metformin plus placebo group.

ParameterThis compound + Metformin GroupMetformin + Placebo Groupp-value
Change in HbA1c (%) -0.7 ± 0.6-0.4 ± 0.70.002
Change in Fasting Plasma Glucose (mmol/L) -0.77 ± 1.76-0.05 ± 1.600.015
Change in 2-h Postprandial Glucose (mmol/L) -3.76 ± 3.57-0.84 ± 3.07<0.0001
Patients Achieving HbA1c <7% 49.3%28.8%0.016
Data presented as mean ± standard deviation.[2][9]

A phase III clinical trial also showed that the combination of this compound and metformin resulted in a statistically significant additional reduction in HbA1c levels compared to patients receiving metformin alone.[10]

Safety Profile

In the aforementioned study, there were no significant differences in the rates of adverse events between the this compound plus metformin group and the metformin plus placebo group.[2][9] The combination was found to be safe and well-tolerated.

Experimental Protocol: this compound and Metformin Combination Trial[2]
  • Study Design: A 16-week, prospective, randomized, double-blind, placebo-controlled, multicenter trial.

  • Patient Population: Patients with type 2 diabetes who had inadequate glycemic control (HbA1c >7.0%) after an 8-week metformin run-in phase.

  • Intervention:

    • Run-in Phase (8 weeks): Metformin 500 mg twice daily for the first 4 weeks, increased to 500 mg three times daily for the following 4 weeks.

    • Trial Phase (16 weeks): Patients were randomized to receive either this compound 10 mg three times a day or a placebo, in addition to their stable dose of metformin (500 mg three times a day).

  • Primary Endpoint: Change in HbA1c level from baseline to the end of the 16-week treatment period.

  • Secondary Endpoints: Changes in fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG) levels, and the proportion of patients achieving an HbA1c target of <7%.

  • Assessments:

    • HbA1c was measured at baseline and at the end of the study.

    • FPG and PPG were measured during a liquid meal challenge test at baseline and at the end of the study.

    • Adverse events were monitored throughout the study.

Signaling Pathway

Mitiglinide_Metformin_Pathway cluster_pancreas Pancreatic β-cell cluster_liver_muscle Liver & Muscle Cells This compound This compound SUR1 SUR1 This compound->SUR1 binds to KATP KATP Channel (Kir6.2) SUR1->KATP closes Depolarization Membrane Depolarization KATP->Depolarization leads to Ca_influx Ca2+ Influx Depolarization->Ca_influx triggers Insulin_Secretion Insulin Secretion Ca_influx->Insulin_Secretion stimulates Blood_Glucose Blood Glucose Insulin_Secretion->Blood_Glucose lowers Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria inhibits AMPK AMPK Activation Mitochondria->AMPK increases AMP/ATP ratio, leading to Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis inhibits Glucose_Uptake Peripheral Glucose Uptake AMPK->Glucose_Uptake promotes Gluconeogenesis->Blood_Glucose increases Glucose_Uptake->Blood_Glucose lowers

Caption: Combined action of this compound and Metformin.

This compound in Combination with Voglibose (B1684032)

Voglibose is an α-glucosidase inhibitor that acts locally in the small intestine to delay the digestion and absorption of carbohydrates.[11][12][13] By inhibiting enzymes like sucrase and maltase, voglibose reduces postprandial glucose excursions.[14][15] The combination of this compound and voglibose offers a dual approach to managing postprandial hyperglycemia by both stimulating early-phase insulin secretion and reducing carbohydrate absorption.

Efficacy Data

A study comparing the combination of this compound and voglibose to this compound monotherapy in patients with T2DM demonstrated superior glycemic control with the combination therapy.

ParameterThis compound + VogliboseThis compound Monotherapy
Postprandial Glucose Excursion Significantly lowerHigher
Early-phase Insulin Secretion Significantly greaterLower
GLP-1 Production SustainedLess sustained
Qualitative summary of findings from a clinical trial.[1]

In another study involving patients on hemodialysis, the addition of this compound to ongoing voglibose therapy significantly improved glycemic markers.

ParameterTime PointResult
Fasting Plasma Glucose 4 weeksReduced
Glycated Albumin (GA) 4 weeksReduced
HbA1c 8 weeksReduced
Triglyceride levels -Significantly decreased
HOMA-IR -Significantly decreased
Summary of findings from a study in hemodialysis patients.[16][17]

Furthermore, a fixed-dose combination of this compound (10 mg) and voglibose (0.2 mg) was shown to significantly reduce postprandial glycemic excursions after all three meals compared to baseline and after lunch and dinner compared to this compound alone.[18]

Safety Profile

The combination of this compound and voglibose has been shown to be safe and well-tolerated, even in patients on hemodialysis, with no significant reports of hypoglycemia or other serious adverse events.[16][17]

Experimental Protocol: this compound and Voglibose Combination Trial[18]
  • Study Design: A clinical trial with a 2-week baseline period, followed by a 2-week this compound monotherapy period, and a 6-week this compound/voglibose combination therapy period.

  • Patient Population: 11 patients with type 2 diabetes mellitus.

  • Intervention:

    • Baseline (2 weeks): No change in existing therapy.

    • Monotherapy (2 weeks): this compound alone.

    • Combination Therapy (6 weeks): Fixed-dose combination of this compound 10 mg and voglibose 0.2 mg.

  • Main Outcome Measures:

    • Self-monitoring of blood glucose (SMBG) at home before and after standardized meals.

    • Metabolic parameters during meal tolerance tests.

    • Overall glycemic control parameters (e.g., HbA1c).

  • Assessments:

    • SMBG was performed to assess postprandial glycemic excursions.

    • Meal tolerance tests were conducted to measure postprandial hyperglycemia, serum insulin, and GLP-1 production.

    • HbA1c and other glycemic markers were measured at baseline and at the end of the combination therapy period.

Signaling Pathway

Mitiglinide_Voglibose_Pathway cluster_pancreas Pancreatic β-cell cluster_intestine Small Intestine This compound This compound SUR1 SUR1 This compound->SUR1 KATP KATP Channel SUR1->KATP closes Depolarization Membrane Depolarization KATP->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Insulin_Secretion Early-Phase Insulin Secretion Ca_influx->Insulin_Secretion Blood_Glucose Postprandial Blood Glucose Insulin_Secretion->Blood_Glucose lowers Voglibose Voglibose Alpha_Glucosidase α-Glucosidase Enzymes Voglibose->Alpha_Glucosidase inhibits Carbohydrate_Digestion Carbohydrate Digestion Alpha_Glucosidase->Carbohydrate_Digestion required for Glucose_Absorption Glucose Absorption Carbohydrate_Digestion->Glucose_Absorption leads to Glucose_Absorption->Blood_Glucose increases

Caption: Complementary actions of this compound and Voglibose.

This compound in Combination with Pioglitazone (B448)

Pioglitazone, a thiazolidinedione, is an insulin sensitizer (B1316253) that acts as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[19][20][21] Activation of PPAR-γ modulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[22][23] Combining this compound with pioglitazone addresses both insulin secretion and insulin resistance.

Efficacy Data

A 16-week, multicenter, randomized, double-blind, parallel-group study in Japanese patients with T2DM inadequately controlled with pioglitazone monotherapy showed that the addition of this compound significantly improved glycemic control.

ParameterThis compound 5mg + PioglitazoneThis compound 10mg + PioglitazonePioglitazone Monotherapy (Placebo)p-value (vs. Placebo)
Change in HbA1c (%) -0.45 ± 0.77-0.67 ± 0.59-0.02 ± 0.60<0.001 for both doses
Data presented as mean ± standard deviation.

Significant improvements in fasting plasma glucose and postprandial plasma glucose were also observed in the this compound combination groups compared to the pioglitazone monotherapy group.

Safety Profile

The addition of this compound to pioglitazone monotherapy did not result in an increase in adverse events. The incidence of hypoglycemic events was infrequent and similar across all three groups. Body weight gain and edema were not reported as clinical problems.

Experimental Protocol: this compound and Pioglitazone Combination Trial
  • Study Design: A 16-week, multicenter, randomized, double-blind, parallel-group study.

  • Patient Population: Japanese adult patients with type 2 diabetes insufficiently controlled by pioglitazone monotherapy.

  • Intervention:

    • Run-in Phase (4 weeks): All patients received diet therapy plus pioglitazone 15-30 mg/day.

    • Treatment Phase (16 weeks): Patients were randomized to receive additional treatment with this compound 5 mg three times daily, this compound 10 mg three times daily, or a placebo.

  • Primary Endpoint: Change in HbA1c at the final evaluation.

  • Secondary Endpoints: Percentage of patients achieving HbA1c targets, and changes in fasting and postprandial plasma glucose.

  • Assessments:

    • HbA1c, fasting plasma glucose, and postprandial plasma glucose were measured at baseline and at the end of the study.

    • Adverse events, including hypoglycemia, body weight changes, and edema, were monitored.

Signaling Pathway

Mitiglinide_Pioglitazone_Pathway cluster_pancreas Pancreatic β-cell cluster_adipose_muscle Adipose & Muscle Cells This compound This compound SUR1 SUR1 This compound->SUR1 stimulates Insulin_Secretion Insulin Secretion SUR1->Insulin_Secretion stimulates Blood_Glucose Blood Glucose Insulin_Secretion->Blood_Glucose lowers Pioglitazone Pioglitazone PPARg PPAR-γ Pioglitazone->PPARg activates Gene_Transcription Gene Transcription (e.g., GLUT4, Adiponectin) PPARg->Gene_Transcription modulates Insulin_Sensitivity Increased Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity Insulin_Sensitivity->Blood_Glucose improves glucose uptake, lowering

Caption: Synergistic effects of this compound and Pioglitazone.

This compound in Combination with Sitagliptin (B1680988)

Sitagliptin is a DPP-4 inhibitor that works by increasing the levels of active incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[18][24][25] This leads to a glucose-dependent increase in insulin secretion and a decrease in glucagon (B607659) secretion, thereby improving glycemic control.[26][27] The combination of this compound and sitagliptin targets both rapid, meal-induced insulin secretion and the incretin system.

Efficacy Data

A study comparing the pharmacodynamics of this compound and sitagliptin, alone and in combination, in patients with T2DM found that the combination therapy had an additive effect on lowering postprandial glucose.[28]

ParameterThis compound + SitagliptinThis compound AloneSitagliptin Alone
Postprandial Glucose Lowering Additive effect (P < 0.001 vs. either alone)Less effective than combinationLess effective than combination
Insulin Secretory Response Lowered (P = 0.03 vs. either alone)Higher than combinationHigher than combination
Insulinogenic Index Significantly increased (P < 0.001 vs. either alone)Lower than combinationLower than combination
Summary of findings from a pharmacodynamic study.[28]

Another study using continuous glucose monitoring (CGM) found that a combination of this compound and voglibose achieved better control of postprandial glucose excursion than sitagliptin alone.[29] While this was not a direct comparison of this compound plus sitagliptin, it highlights the potent postprandial effect of this compound. A pilot study comparing this compound and sitagliptin using CGM showed that this compound significantly improved hyperglycemia after breakfast and lunch and lowered pre-meal glucose levels before lunch compared to sitagliptin.[30]

Safety Profile

The combination of this compound and sitagliptin was generally well-tolerated, with no reported hypoglycemic events in the pharmacodynamic study.[28]

Experimental Protocol: this compound and Sitagliptin Pharmacodynamic Study[28]
  • Study Design: A randomized, crossover study.

  • Patient Population: 26 patients with type 2 diabetes mellitus.

  • Intervention: Patients received this compound alone, sitagliptin alone, or both drugs together in a randomized sequence.

  • Assessments:

    • A meal tolerance test (MTT) was conducted for each treatment period.

    • Plasma concentrations of glucose, insulin, C-peptide, glucagon, intact GLP-1, and DPP-4 activity were measured from 2 hours before to 4 hours after the meal on day 0 (pretreatment) and day 1 (post-treatment) of each period.

    • Integrated values of these pharmacodynamic variables were analyzed for changes from pretreatment to post-treatment and for differences between the three treatment groups.

Signaling Pathway

Mitiglinide_Sitagliptin_Pathway cluster_pancreas Pancreatic β-cell cluster_circulation Circulation cluster_alpha_cell Pancreatic α-cell This compound This compound SUR1 SUR1 This compound->SUR1 stimulates Insulin_Secretion_Mit Meal-induced Insulin Secretion SUR1->Insulin_Secretion_Mit stimulates Blood_Glucose Blood Glucose Insulin_Secretion_Mit->Blood_Glucose lowers GLP1_GIP Active GLP-1 & GIP Insulin_Secretion_Sit Glucose-dependent Insulin Secretion GLP1_GIP->Insulin_Secretion_Sit enhances Glucagon_Secretion Glucagon Secretion GLP1_GIP->Glucagon_Secretion suppresses Insulin_Secretion_Sit->Blood_Glucose lowers Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 inhibits Incretin_Degradation Incretin Degradation DPP4->Incretin_Degradation causes Incretin_Degradation->GLP1_GIP reduces levels of Glucagon_Secretion->Blood_Glucose increases

Caption: Dual regulation of insulin secretion by this compound and Sitagliptin.

Experimental Workflows

General Experimental Workflow for Clinical Trials

Experimental_Workflow cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_intervention Intervention Phase cluster_followup Follow-up & Monitoring cluster_endpoint End of Study Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Enrollment Informed_Consent->Enrollment Baseline_Visit Baseline Visit Enrollment->Baseline_Visit Baseline_Data Collection of Baseline Data (HbA1c, FPG, PPG, etc.) Baseline_Visit->Baseline_Data Randomization Randomization Baseline_Data->Randomization Treatment_Group Treatment Group (this compound Combination) Randomization->Treatment_Group Control_Group Control Group (Monotherapy or Placebo) Randomization->Control_Group Followup_Visits Scheduled Follow-up Visits Treatment_Group->Followup_Visits Control_Group->Followup_Visits Data_Collection Data Collection (Efficacy & Safety) Followup_Visits->Data_Collection Adverse_Event_Monitoring Adverse Event Monitoring Followup_Visits->Adverse_Event_Monitoring Final_Visit Final Visit Followup_Visits->Final_Visit Endpoint_Assessment Final Endpoint Assessment Final_Visit->Endpoint_Assessment Data_Analysis Statistical Data Analysis Endpoint_Assessment->Data_Analysis

Caption: A generalized workflow for clinical trials of combination therapies.

Conclusion

The combination of this compound with other oral antidiabetic agents offers a multifaceted approach to the management of type 2 diabetes. By targeting different pathophysiological aspects of the disease, these combination therapies can lead to superior glycemic control compared to monotherapy. The choice of combination should be individualized based on the patient's clinical profile, including the predominant glycemic abnormality (fasting or postprandial hyperglycemia), presence of insulin resistance, and risk of adverse events such as hypoglycemia and weight gain. The data presented in this guide underscore the potential of this compound as a valuable component of combination therapy for achieving comprehensive glycemic control in individuals with T2DM. Further research, including long-term cardiovascular outcome trials, will continue to define the optimal role of these combination strategies in the evolving landscape of diabetes management.

References

Long-Term Beta-Cell Function: A Comparative Analysis of Mitiglinide and Other Oral Antidiabetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the long-term effects of oral antidiabetic agents on pancreatic beta-cell function is paramount in the pursuit of durable glycemic control for patients with type 2 diabetes. This guide provides a comparative assessment of Mitiglinide (B115668), a short-acting insulin (B600854) secretagogue, against other commonly used oral antidiabetic drugs, with a focus on their long-term impact on beta-cell function, supported by experimental data and detailed methodologies.

This compound, a benzylsuccinic acid derivative, belongs to the meglitinide (B1211023) class of drugs. It is designed to restore early-phase insulin secretion, which is often impaired in individuals with type 2 diabetes. Its mechanism of action involves closing ATP-sensitive potassium (K-ATP) channels on the surface of pancreatic beta-cells, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis. While effective in controlling postprandial hyperglycemia, a critical question for long-term management is its effect on the health and function of the beta-cells themselves. This guide delves into the available long-term data for this compound and compares it with other glinides and sulfonylureas.

Comparative Analysis of Long-Term Beta-Cell Function

The long-term preservation of beta-cell function is a key goal in the management of type 2 diabetes. Various oral antidiabetic agents exert different effects on beta-cells over time. The following tables summarize the available long-term data on the effects of this compound and its alternatives on markers of beta-cell function, primarily the Homeostatic Model Assessment for Beta-Cell Function (HOMA-β) and C-peptide levels.

It is important to note that direct, long-term, head-to-head comparative studies of this compound against other oral antidiabetics focusing specifically on beta-cell function are limited. Much of the available data comes from studies with varying durations and patient populations.

Table 1: Long-Term Effects of Glinides on Beta-Cell Function
DrugStudy DurationKey Findings on Beta-Cell Function (HOMA-β, C-peptide)
This compound 20 weeksIn a study comparing this compound (10-20 mg TID) with Nateglinide (B44641) (120 mg TID), both drugs showed similar glycemic control. Specific long-term data on HOMA-β or C-peptide from this study is not detailed.[1]
16 weeksAnother trial comparing this compound (5-20 mg/meal) with Nateglinide (60-120 mg/meal) found similar effects on fasting and postprandial blood glucose.[2]
Repaglinide (B1680517) 15 weeksIn a comparison with metformin (B114582), Repaglinide significantly improved HOMA-β from baseline.[3][4]
12 weeksA study comparing Repaglinide and Nateglinide showed that both drugs comparably improved HOMA-β and C-peptide levels.[5]
Nateglinide 24 weeksNateglinide treatment resulted in dose-dependent improvements in model-derived parameters of beta-cell function, including rate sensitivity and glucose sensitivity.[6]
12 weeksWhen compared to Repaglinide, Nateglinide demonstrated a similar improvement in HOMA-β and C-peptide levels.[5]
Table 2: Long-Term Effects of Sulfonylureas on Beta-Cell Function
DrugStudy DurationKey Findings on Beta-Cell Function (HOMA-β, C-peptide)
Glimepiride (B1671586) 5 yearsThe GRADE study showed that in patients on metformin, the addition of glimepiride resulted in a progressive decline in C-peptide responses over time.[7]
48 weeksIn patients who failed metformin monotherapy, glimepiride was as effective as insulin glargine in maintaining beta-cell function as measured by C-peptide and HOMA-B.[8]
6 monthsA study showed that glimepiride increased beta-cell secretory capacity (AIRmax) from baseline.[9]
Gliclazide (B1671584) 5 monthsLong-term therapy with gliclazide increased the insulin response to glucose.[10]
4 monthsGliclazide enhanced both meal-stimulated and post-absorptive insulin secretion, as assessed by insulin and C-peptide curves.[11]
3 monthsGliclazide treatment led to a significant increase in fasting serum C-peptide levels.[12]

Experimental Protocols

Accurate assessment of beta-cell function is crucial in clinical trials. The following are detailed methodologies for key experiments cited in the comparison.

Homeostatic Model Assessment for Beta-Cell Function (HOMA-β)

The HOMA-β is a widely used method to estimate beta-cell function from fasting glucose and insulin or C-peptide concentrations.

  • Objective: To quantify basal beta-cell function.

  • Procedure:

    • Patients are required to fast overnight for at least 8-12 hours.

    • A fasting blood sample is collected in the morning.

    • Plasma glucose and insulin (or C-peptide) concentrations are measured from the same sample.

  • Calculation: The HOMA2-%B is calculated using the HOMA2 calculator, which provides a more accurate assessment than the original HOMA model. The formula for C-peptide based HOMA-B is often cited as: (0.27 × Fasting C-peptide) / (Fasting Plasma Glucose - 3.5).[13]

  • Interpretation: A higher HOMA-β value indicates better beta-cell function. It is often expressed as a percentage of a normal reference population.

Oral Glucose Tolerance Test (OGTT) for C-peptide Measurement

The OGTT is a dynamic test that assesses the body's response to a glucose load, providing insights into insulin secretion and beta-cell function.

  • Objective: To measure stimulated C-peptide secretion as a marker of beta-cell reserve.

  • Procedure:

    • After an overnight fast, a baseline blood sample is drawn to measure fasting glucose and C-peptide.

    • The patient then consumes a standardized glucose solution (typically 75g of anhydrous glucose in water).

    • Blood samples are collected at specific time points after the glucose load (e.g., 30, 60, 90, and 120 minutes).

    • C-peptide and glucose levels are measured in each sample.

  • Data Analysis: The C-peptide response is often evaluated by calculating the area under the curve (AUC) for C-peptide during the OGTT. The C-peptide index (incremental C-peptide/incremental glucose) can also be calculated to assess the beta-cell response relative to the glucose stimulus.[7]

Mandatory Visualizations

Signaling Pathway of this compound and its Alternatives

cluster_BetaCell Pancreatic Beta-Cell This compound This compound / Repaglinide / Nateglinide / Sulfonylureas SUR1 SUR1 Subunit of K-ATP Channel This compound->SUR1 Binds to K_ATP_Channel K-ATP Channel Closure SUR1->K_ATP_Channel Induces Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Ca_Channel Voltage-Gated Ca2+ Channel Opening Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis

Caption: Mechanism of action of this compound and other insulin secretagogues on the pancreatic beta-cell.

Experimental Workflow for Assessing Beta-Cell Function in a Clinical Trial

cluster_workflow Clinical Trial Workflow Screening Patient Screening (Type 2 Diabetes) Baseline Baseline Assessment - Fasting Blood Sample (HOMA-β) - OGTT (C-peptide) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Comparator Drug) Randomization->Treatment_B FollowUp Long-Term Follow-Up (e.g., 1-5 years) Treatment_A->FollowUp Treatment_B->FollowUp Endpoint Endpoint Assessment - Fasting Blood Sample (HOMA-β) - OGTT (C-peptide) FollowUp->Endpoint Analysis Data Analysis and Comparison Endpoint->Analysis

References

Mitiglinide in Type 2 Diabetes: A Comparative Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials involving Mitiglinide (B115668), a rapid-acting insulin (B600854) secretagogue for the treatment of type 2 diabetes. Its performance is objectively compared with other antidiabetic agents, supported by quantitative data from various studies. This document summarizes key efficacy and safety parameters, details experimental methodologies, and visualizes relevant biological pathways and study designs.

Efficacy of this compound: A Quantitative Comparison

This compound has been evaluated as a monotherapy and in combination with other antidiabetic drugs. The following tables summarize its efficacy in terms of key glycemic control parameters compared to placebo and other active treatments.

Table 1: this compound Monotherapy vs. Other Antidiabetic Agents

Comparison AgentChange in HbA1c (%)Change in Fasting Plasma Glucose (FPG) (mmol/L)Change in 2-h Postprandial Glucose (PPG) (mmol/L)Reference
Nateglinide-1.11 (this compound) vs. -0.76 (Nateglinide) (p=0.06)ComparableComparable[1]
Sitagliptin--This compound showed a significantly greater reduction in the area under the curve for post-breakfast and post-lunch glucose excursions.[2]

Table 2: this compound Combination Therapy vs. Comparators

CombinationComparisonChange in HbA1c (%)Change in Fasting Plasma Glucose (FPG) (mmol/L)Change in 2-h Postprandial Glucose (PPG) (mmol/L)Reference
This compound + Metformin (B114582)Metformin + Placebo-0.7 ± 0.6 vs. -0.4 ± 0.7 (p=0.002)-0.77 ± 1.76 vs. -0.05 ± 1.60 (p=0.015)-3.76 ± 3.57 vs. -0.84 ± 3.07 (p<0.0001)[3]
This compound + VogliboseDouble dose of this compound--Combination therapy showed a significant decrease in peak plasma glucose and prolonged time to peak.[4]
This compound + SitagliptinThis compound or Sitagliptin alone--Combination treatment additively lowered PPG (p<0.001 vs. either drug alone).[5]

Safety Profile: Focus on Hypoglycemia

The primary adverse event associated with this compound, as with other insulin secretagogues, is hypoglycemia.[6]

Table 3: Incidence of Hypoglycemia

ComparisonThis compoundComparatorReference
vs. Nateglinide0%2.8%[1]
This compound + Metformin vs. Metformin + PlaceboNo significant difference in adverse event ratesNo significant difference in adverse event rates[3]
This compound + SitagliptinNo hypoglycemic events reported-[5]

Mechanism of Action: Signaling Pathway

This compound is a meglitinide (B1211023) analogue that stimulates insulin secretion from pancreatic β-cells.[6] It achieves this by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels.[3] This binding leads to the closure of these channels, causing depolarization of the β-cell membrane. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.[6] this compound has a rapid onset and short duration of action, which helps to mimic the physiological pattern of insulin release in response to a meal.[6]

cluster_pancreatic_beta_cell Pancreatic β-cell This compound This compound SUR1 SUR1 Subunit of KATP Channel This compound->SUR1 Binds to KATP_Channel KATP Channel SUR1->KATP_Channel Closes Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Caption: this compound's mechanism of action in pancreatic β-cells.

Experimental Protocols: A Representative Clinical Trial Workflow

The methodologies of clinical trials evaluating this compound generally follow a structured, multi-phase approach. Below is a generalized workflow based on a prospective, randomized, multicenter trial of this compound in combination with metformin.[3]

1. Screening and Run-in Phase:

  • Patient Recruitment: Patients with type 2 diabetes who meet specific inclusion criteria (e.g., age, HbA1c levels, duration of diabetes) are recruited.

  • Informed Consent: All participants provide written informed consent.

  • Washout Period: Previous oral antidiabetic medications are discontinued.

  • Run-in Phase: Patients undergo a run-in period with a stable dose of a single medication (e.g., metformin) to establish a baseline and ensure compliance. For instance, an 8-week metformin run-in phase where the dosage is gradually increased.[3]

2. Randomization and Treatment Phase:

  • Randomization: Eligible patients are randomly assigned to different treatment arms (e.g., this compound + Metformin or Placebo + Metformin).[3] Randomization is often double-blinded, where neither the patient nor the investigator knows the assigned treatment.

  • Treatment Administration: Patients receive the assigned treatment for a specified period (e.g., 16 weeks).[3] Dosing is typically administered before meals.

  • Monitoring: Regular follow-up visits are scheduled to monitor glycemic control (HbA1c, FPG, PPG), adverse events, and other safety parameters.

3. Efficacy and Safety Assessment:

  • Primary Endpoint: The primary efficacy endpoint is often the change in HbA1c from baseline to the end of the treatment period.[3]

  • Secondary Endpoints: These may include changes in FPG, PPG, and the proportion of patients achieving a target HbA1c level.[3]

  • Safety Assessment: Adverse events, particularly hypoglycemic episodes, are recorded and analyzed throughout the study. Laboratory tests are conducted to monitor liver and renal function.

4. Data Analysis:

  • Statistical Analysis: Appropriate statistical methods are used to compare the treatment groups. An intention-to-treat analysis is commonly performed, including all randomized patients.

cluster_workflow Clinical Trial Workflow Screening Patient Screening & Informed Consent Run_in Metformin Run-in Phase (8 weeks) Screening->Run_in Randomization Randomization Run_in->Randomization Treatment_A Group A: This compound + Metformin (16 weeks) Randomization->Treatment_A Treatment_B Group B: Placebo + Metformin (16 weeks) Randomization->Treatment_B Endpoint_Assessment Endpoint Assessment (HbA1c, FPG, PPG, Safety) Treatment_A->Endpoint_Assessment Treatment_B->Endpoint_Assessment Data_Analysis Statistical Data Analysis Endpoint_Assessment->Data_Analysis

References

Genetic Variants in SUR1: A Comparative Guide to Mitiglinide Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential impact of genetic variants in the Sulfonylurea Receptor 1 (SUR1), encoded by the ABCC8 gene, on the therapeutic efficacy of Mitiglinide (B115668). While direct clinical studies on this compound pharmacogenomics are limited, this document synthesizes findings from related insulin (B600854) secretagogues, such as gliclazide (B1671584) and repaglinide (B1680517), to infer potential effects on this compound response. This approach is based on their shared mechanism of action via the KATP channel.

Mechanism of Action: this compound and the KATP Channel

This compound is a rapid-acting insulin secretagogue that functions by binding to the SUR1 subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells.[1][2] This binding leads to the closure of the KATP channel, causing depolarization of the β-cell membrane. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion and a reduction in blood glucose levels.[3] this compound exhibits a high affinity and selectivity for the pancreatic β-cell KATP channel.[4]

The KATP channel is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits (encoded by the KCNJ11 gene) and four regulatory SUR1 subunits.[1][2] Genetic variations in the ABCC8 gene can alter the structure and function of the SUR1 protein, potentially affecting the binding and efficacy of insulin secretagogues like this compound.

Below is a diagram illustrating the signaling pathway of this compound action on the pancreatic β-cell.

Signaling Pathway of this compound Action cluster_cell Pancreatic β-cell This compound This compound SUR1 SUR1 (ABCC8) This compound->SUR1 Binds to KATP_channel KATP Channel Kir6_2 Kir6.2 (KCNJ11) Depolarization Membrane Depolarization KATP_channel->Depolarization Closure leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Opens Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Triggers

Caption: Signaling Pathway of this compound Action on Pancreatic β-cells.

Impact of SUR1 Genetic Variants on Efficacy of Insulin Secretagogues

Table 1: Effect of ABCC8 Ser1369Ala (rs757110) Variant on Gliclazide Efficacy

This table summarizes the findings from a study investigating the association of the Ser1369Ala variant in the ABCC8 gene with the antidiabetic efficacy of gliclazide in Chinese patients with type 2 diabetes.[5][6]

GenotypeChange in Fasting Plasma Glucose (FPG)Change in 2-h Postprandial Glucose (PPG)Change in HbA1c
Ser/Ser Baseline for comparisonBaseline for comparisonBaseline for comparison
Ser/Ala 2.8% greater decrease (p=0.076)10.8% greater decrease (p=0.001)Not significantly different
Ala/Ala 7.7% greater decrease (p<0.001)11.9% greater decrease (p=0.003)3.5% greater decrease (p=0.06)

Data adapted from Feng et al. (2008).[5][6]

Table 2: Effect of ABCC8 rs1801261 Variant on Repaglinide Efficacy

This table presents data from a study on the association of the ABCC8 rs1801261 variant with the efficacy of repaglinide in Chinese patients with type 2 diabetes.[7]

GenotypeChange in Fasting Plasma Glucose (FPG)Change in HbA1c
CC Significantly greater reductionSignificantly greater reduction (p<0.05)
CT Weaker reduction (p<0.01 vs CC)Lower reduction

Data adapted from a study on repaglinide efficacy.[7]

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the data and for designing future research.

Protocol 1: Gliclazide Efficacy Study in Relation to ABCC8 Ser1369Ala Variant
  • Study Design: A multi-center study with two independent cohorts of Chinese patients with type 2 diabetes.[5]

  • Patient Population: 1,268 patients with a diagnosis of type 2 diabetes within the last 5 years and no recent hypoglycemic treatment.[5][6]

  • Treatment Regimen: All patients were treated with gliclazide for 8 weeks.[5][6]

  • Data Collection: Fasting plasma glucose (FPG), 2-hour oral glucose tolerance test (OGTT) plasma glucose, fasting insulin, and HbA1c were measured at baseline and after 8 weeks of treatment.[5][6]

  • Genotyping: 25 single nucleotide polymorphisms (SNPs) in 11 candidate genes, including ABCC8, were genotyped.[5]

  • Statistical Analysis: A general linear regression model was used to test the association between genetic variants and drug efficacy, with adjustments for relevant covariates.[5][6]

Experimental Workflow for Gliclazide Pharmacogenomic Study Patient_Recruitment Patient Recruitment (T2D, drug-naive) Baseline Baseline Measurements (FPG, PPG, HbA1c, Insulin) Patient_Recruitment->Baseline Genotyping Genotyping (ABCC8 Ser1369Ala) Patient_Recruitment->Genotyping Treatment 8-week Gliclazide Treatment Baseline->Treatment Endpoint Endpoint Measurements (FPG, PPG, HbA1c) Treatment->Endpoint Analysis Statistical Analysis (Association of genotype with drug efficacy) Endpoint->Analysis Genotyping->Analysis

Caption: Workflow of the Gliclazide Pharmacogenomic Study.

Protocol 2: In-vitro Analysis of this compound's Effect on a SUR1 Mutant

This protocol describes an in-vitro experiment to assess the effect of a specific SUR1 mutation on this compound's inhibitory action.

  • Experimental System: Xenopus oocytes co-expressing Kir6.2 and either wild-type SUR1 or a mutant form (SUR1-S1237Y).

  • Method: Macroscopic currents were recorded from giant inside-out membrane patches.

  • Drug Application: this compound was applied to the intracellular surface of the membrane patches at various concentrations.

  • Measurement: The inhibition of KATP channel currents by this compound was measured and compared between the wild-type and mutant channels.

Conclusion and Future Directions

The available evidence, primarily from studies on gliclazide and repaglinide, strongly suggests that genetic variants in the ABCC8 gene have the potential to influence the therapeutic efficacy of this compound. Specifically, variants like Ser1369Ala may be associated with an enhanced response, while others could lead to a diminished effect.

For drug development professionals and researchers, these findings underscore the importance of considering pharmacogenomics in the clinical development and application of this compound and other insulin secretagogues. Future research should focus on:

  • Direct Clinical Studies: Conducting well-designed clinical trials to specifically investigate the impact of common and rare ABCC8 variants on the pharmacokinetic and pharmacodynamic profiles of this compound.

  • Functional Characterization: In-vitro studies to elucidate the molecular mechanisms by which different SUR1 variants alter this compound binding and the subsequent KATP channel gating.

  • Predictive Biomarkers: Identifying a panel of ABCC8 genetic variants that could serve as predictive biomarkers for this compound response, paving the way for personalized medicine in the management of type 2 diabetes.

By integrating pharmacogenomic data into clinical practice, it may be possible to optimize the use of this compound, maximizing its efficacy while minimizing the risk of adverse effects for individual patients.

References

Comparative Efficacy of Mitiglinide Across Preclinical Models of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Mitiglinide's therapeutic effects on insulin (B600854) secretion and glycemic control in various animal models of type 2 diabetes mellitus. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's performance, supported by experimental data and detailed methodologies.

Abstract

This compound, a rapid- and short-acting insulin secretagogue of the meglitinide (B1211023) class, has demonstrated significant efficacy in improving glycemic control in several animal models of type 2 diabetes. By binding to the sulfonylurea receptor-1 (SUR1) on pancreatic β-cells, this compound closes ATP-sensitive potassium (KATP) channels, leading to cell membrane depolarization, calcium influx, and subsequent stimulation of insulin secretion. This guide synthesizes findings from studies on Goto-Kakizaki (GK) rats, Psammomys obesus (sand rats), streptozotocin-nicotinamide (STZ-NA) induced diabetic rats, and Zucker fatty (ZF) rats. The presented data highlights the glucose-dependent nature of this compound's action and its effectiveness in restoring physiological insulin secretion patterns, particularly in the postprandial state.

Mechanism of Action: Signaling Pathway

This compound's primary mechanism of action involves the modulation of ion channels in pancreatic β-cells to stimulate insulin release. The process is initiated by the binding of this compound to the SUR1 subunit of the KATP channel.

Mitiglinide_Signaling_Pathway cluster_ec Extracellular Space cluster_cm Cell Membrane cluster_ic Intracellular Space This compound This compound SUR1 SUR1 This compound->SUR1 Binds to KATP_Channel KATP Channel SUR1->KATP_Channel Regulates Kir6_2 Kir6.2 Kir6_2->KATP_Channel Depolarization Membrane Depolarization KATP_Channel->Depolarization VDCC Voltage-Dependent Ca²⁺ Channel Ca_Influx Ca²⁺ Influx VDCC->Ca_Influx Mediates Depolarization->VDCC Opens Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Results in

Caption: this compound's signaling pathway in pancreatic β-cells.

Experimental Workflow for Preclinical Evaluation

The evaluation of this compound in animal models typically follows a standardized workflow, from the induction of the diabetic phenotype to the assessment of therapeutic outcomes.

Experimental_Workflow cluster_setup Model Development & Treatment cluster_assessment Efficacy Assessment cluster_analysis Data Analysis & Conclusion Animal_Selection Animal Model Selection (e.g., GK rat, ZF rat) Diabetes_Induction Induction/Confirmation of Diabetes Animal_Selection->Diabetes_Induction Grouping Animal Grouping (Control, this compound-treated) Diabetes_Induction->Grouping Dosing This compound Administration Grouping->Dosing OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT Insulin_Assay Insulin Secretion Assay (In vivo / In vitro) Dosing->Insulin_Assay Biochemical Biochemical Analysis (Blood Glucose, Lipids) Dosing->Biochemical Data_Collection Data Collection & Tabulation OGTT->Data_Collection Insulin_Assay->Data_Collection Biochemical->Data_Collection Stats Statistical Analysis Data_Collection->Stats Conclusion Conclusion on Efficacy Stats->Conclusion

Safety Operating Guide

Proper Disposal of Mitiglinide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of mitiglinide (B115668) in a laboratory setting. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, adhering to standard pharmaceutical waste management practices.

This compound, a drug used for the treatment of type 2 diabetes, is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, Safety Data Sheets (SDS) indicate that it may cause damage to organs through prolonged or repeated exposure and may have long-lasting harmful effects on aquatic life.[1][2] Therefore, it is imperative to manage its disposal as a non-RCRA pharmaceutical waste, preventing its release into the environment.

Hazard and Safety Information

The following table summarizes the key hazard information for this compound, compiled from various Safety Data Sheets.

Hazard CategoryGHS PictogramHazard StatementSource
Specific target organ toxicity (repeated exposure)GHS08 Health hazardH373: May cause damage to organs through prolonged or repeated exposure.[1]
Hazardous to the aquatic environment, long-term hazard(No pictogram)H413: May cause long lasting harmful effects to aquatic life.[2]

Experimental Protocols: Disposal Procedures

The following step-by-step protocol outlines the proper disposal procedure for this compound and its associated waste in a laboratory environment.

1.0 Personal Protective Equipment (PPE)

1.1 Before handling this compound waste, ensure appropriate PPE is worn, including:

  • Safety goggles
  • Lab coat
  • Nitrile gloves

2.0 Segregation of this compound Waste

2.1 Establish a designated waste container for non-RCRA pharmaceutical waste. This container should be clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration."[3][4] 2.2 Do not mix this compound waste with hazardous waste (e.g., solvents, heavy metals), sharps, or general laboratory trash.[3]

3.0 Disposal of Unused or Expired this compound

3.1 For pure this compound powder or tablets: 3.1.1 Place the material in a secure, sealed primary container to prevent dust formation. 3.1.2 Place the primary container into the designated "Non-Hazardous Pharmaceutical Waste for Incineration" container.

3.2 For solutions containing this compound: 3.2.1 Do not dispose of solutions containing this compound down the drain.[1] 3.2.2 Collect the solution in a compatible, leak-proof container. 3.2.3 Seal the container and place it in the designated "Non-Hazardous Pharmaceutical Waste for Incineration" container.

4.0 Disposal of Contaminated Labware

4.1 For disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound: 4.1.1 Place these items in a sealed bag to minimize exposure. 4.1.2 Dispose of the sealed bag in the "Non-Hazardous Pharmaceutical Waste for Incineration" container.

4.2 For non-disposable glassware: 4.2.1 Decontaminate the glassware by rinsing it thoroughly with an appropriate solvent (e.g., ethanol), followed by a triple rinse with water. 4.2.2 Collect all rinsate as non-hazardous pharmaceutical waste and dispose of it according to section 3.2.

5.0 Waste Storage and Collection

5.1 Store the "Non-Hazardous Pharmaceutical Waste for Incineration" container in a secure, designated area away from general laboratory traffic. 5.2 Arrange for the collection and disposal of the waste through a licensed and reputable pharmaceutical waste management contractor. Ensure the contractor will incinerate the waste.[3][4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Mitiglinide_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_non_hazardous Non-Hazardous Pathway cluster_hazardous Hazardous Pathway start This compound Waste Generated assess Is the waste hazardous (RCRA P or U-listed, or characteristic)? start->assess non_haz_container Place in designated 'Non-Hazardous Pharmaceutical Waste for Incineration' container assess->non_haz_container No (this compound is non-RCRA) haz_container Place in designated Hazardous Waste container assess->haz_container Yes segregate Segregate from other waste streams non_haz_container->segregate store Store securely in a designated area segregate->store dispose Dispose via licensed pharmaceutical waste contractor (Incineration) store->dispose haz_dispose Dispose via licensed hazardous waste contractor haz_container->haz_dispose

Caption: this compound Disposal Workflow Diagram.

References

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